molecular formula C7H6ClN3 B6300853 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2489461-14-3

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6300853
CAS No.: 2489461-14-3
M. Wt: 167.59 g/mol
InChI Key: CODRHGFLLXLPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2489461-14-3) is a high-value heterocyclic compound that serves as a versatile chemical building block in drug discovery and medicinal chemistry research . Its molecular formula is C7H6ClN3 with a molecular weight of 167.59 g/mol . The structure features a fused pyrazolo[4,3-b]pyridine core, characterized by a chlorine atom at the 5-position and a methyl group at the 1-position, which provides stability and synthetic versatility for further derivatization . This scaffold is of significant interest in scientific research, particularly for the development of novel small-molecule therapeutics. It is widely utilized as a key intermediate in the synthesis of kinase inhibitors and has been employed in the design of potent inhibitors targeting the PD-1/PD-L1 immune checkpoint interaction for cancer immunotherapy . The compound's value lies in its role as a privileged structure in medicinal chemistry, enabling researchers to explore structure-activity relationships and optimize drug-like properties in lead compound series. Attention: This product is for Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

5-chloro-1-methylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODRHGFLLXLPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in numerous biologically active molecules. This document details the chemical identity, structural features, and a proposed synthesis protocol for the title compound. Furthermore, it outlines its physicochemical properties, safety and handling guidelines, and explores its potential applications in drug discovery and development, grounded in the broader context of the pyrazolopyridine class of compounds.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system in drug discovery. These bicyclic structures are of considerable interest due to their diverse biological activities.[1] The pyrazolo[4,3-b]pyridine isomer, in particular, has been investigated for a range of therapeutic applications, including as potential inhibitors of various kinases and as modulators of central nervous system receptors. The introduction of specific substituents, such as a chloro group at the 5-position and a methyl group at the 1-position, as in the case of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological target engagement and pharmacokinetic profile.

Chemical Identity and Structure

CAS Number and Molecular Formula
  • CAS Number: 2489461-14-3[2]

  • Molecular Formula: C₇H₆ClN₃[3]

Chemical Structure

The chemical structure of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is characterized by a pyrazolo[4,3-b]pyridine core with a chlorine atom attached to the C5 position of the pyridine ring and a methyl group on the N1 position of the pyrazole ring.

Structural Identifiers:

  • SMILES: CN1C2=C(C=N1)N=C(C=C2)Cl[3]

  • InChI: InChI=1S/C7H6ClN3/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3[3]

  • InChIKey: CODRHGFLLXLPLV-UHFFFAOYSA-N[3]

Structural Diagram:

Caption: Chemical structure of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Physicochemical Properties

PropertyValueSource
Molecular Weight 167.59 g/mol Calculated
Monoisotopic Mass 167.02502 Da[3]
Physical Form SolidSupplier Data
Predicted XlogP 1.6[3]
Predicted Collision Cross Section ([M+H]⁺) 129.4 Ų[3]

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related pyrazolo[4,3-b]pyridines.[1] A common strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.

The following proposed synthesis is a multi-step process starting from a readily available substituted pyridine.

Proposed Synthetic Pathway

Synthesis_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO3, H2SO4 C 2-Chloro-6-(methylamino)-3-nitropyridine B->C Methylamine D N-methyl-2-chloro-3-nitropyridin-6-amine C->D Reduction (e.g., Fe/HCl or H2, Pd/C) E 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine D->E Diazotization & Cyclization (e.g., NaNO2, HCl)

Caption: Proposed synthetic pathway for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Step-by-Step Experimental Procedure (Proposed)

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2,6-dichloropyridine.

  • Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Amination with Methylamine

  • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or THF.

  • Add an excess of a solution of methylamine in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 2-chloro-6-(methylamino)-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Dissolve 2-chloro-6-(methylamino)-3-nitropyridine in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • Heat the reaction mixture under reflux for several hours if using iron, or stir under a hydrogen atmosphere if using Pd/C.

  • After completion, filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to get N-methyl-2-chloropyridine-3,6-diamine.

Step 4: Diazotization and Intramolecular Cyclization

  • Dissolve the diamine from the previous step in dilute hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • After the addition, allow the reaction to stir at low temperature for a short period and then warm to room temperature to facilitate cyclization.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Potential Applications in Drug Discovery

While specific biological activities for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine are not extensively documented, the pyrazolo[4,3-b]pyridine scaffold is a component of molecules with a wide range of pharmacological effects.

  • Kinase Inhibition: Pyrazolopyridines are known to act as hinge-binding motifs in many kinase inhibitors, targeting enzymes crucial in cell signaling pathways implicated in cancer and inflammatory diseases.[4]

  • Central Nervous System (CNS) Activity: Various derivatives of pyrazolopyridines have been explored for their potential to treat neurological and psychiatric disorders. For instance, some have been investigated as PDE1 inhibitors for neurodegenerative disorders.[5]

  • Antimicrobial and Antiviral Agents: The structural similarity of the pyrazolopyridine core to purine nucleobases makes it a candidate for the development of antimicrobial and antiviral drugs.

The specific substitution pattern of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine makes it a valuable building block for creating libraries of novel compounds to be screened for various biological activities. The chlorine atom at the 5-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the chemical space around this core structure.

Safety and Handling

Based on available safety data for related compounds, 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry. While detailed experimental data on its synthesis and biological properties are limited, this guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications based on the well-established importance of the pyrazolo[4,3-b]pyridine core. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully explore its therapeutic potential.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International journal of molecular sciences, 24(2), 1599. [Link]

  • 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • 5-chloro-1-methyl-1h-pyrazolo[4,3-b]pyridine. PubChem. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2237. [Link]

  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors.

Sources

The Biological Activity of Pyrazolopyridine Derivatives: A Technical Guide to Target Engagement and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolopyridine scaffold has emerged as a highly privileged heterocyclic core in modern drug discovery, acting as a structural linchpin for precision therapeutics. By serving as a bioisostere for the purine ring of adenosine triphosphate (ATP), pyrazolopyridine derivatives exhibit profound biological activities, most notably in targeted oncology (kinase inhibition) and virology (disruption of viral replicative cycles). This technical whitepaper dissects the mechanistic causality behind the efficacy of these derivatives, standardizes the in vitro protocols required to validate their activity, and synthesizes recent pharmacological data into actionable insights for drug development professionals.

The Pyrazolopyridine Scaffold: Structural Causality in Drug Design

The selection of the pyrazolopyridine core over other bicyclic systems is not arbitrary; it is driven by a precise balance of pharmacokinetics and pharmacodynamics.

Historically, kinase inhibitors heavily utilized pyrazolopyrimidine or indole cores. However, pyrazolopyrimidines are highly polar, which restricts their ability to cross biological membranes, leading to poor cellular permeability 1. Conversely, highly lipophilic scaffolds like indoles suffer from rapid oxidative metabolism, reducing their in vivo half-life. "Scaffold hopping" to pyrazolopyridines resolves this dichotomy. The nitrogen arrangement in the pyrazolopyridine ring maintains the critical hydrogen-bond donor/acceptor pairs required to anchor the molecule to the kinase hinge region, while its optimized lipophilicity ensures superior membrane permeability and reduced metabolic clearance 1.

Primary Biological Activities & Mechanisms of Action

Precision Oncology: Kinase Inhibition

The aberrant activity of kinases drives nearly all hallmarks of cancer. Pyrazolopyridine derivatives act as Type I or Type II ATP-competitive inhibitors. The clinical viability of this class was recently cemented by the FDA approval of selpercatinib, a pyrazolo[1,5-a]pyridine-based RET kinase inhibitor for non-small cell lung cancer (NSCLC) and thyroid cancer 2. Furthermore, candidates like glumetinib, camonsertib, and olverembatinib are advancing through late-stage clinical trials 2.

Recent structural optimizations have yielded highly potent derivatives against specific oncogenic targets:

  • c-Met Kinase: Thioxopyrazolo[3,4-b]pyridine derivatives (e.g., Compounds 5a and 5b) have demonstrated potent anti-proliferative activity against HepG-2, MCF-7, and HCT-116 cell lines by directly inhibiting c-Met kinase, outperforming standard therapies like erlotinib in specific assays [[3]]().

  • Multi-Target Inhibition (PIM1 / CDK-2): Triazolo[4,3-a]pyrimidine-pyrazolopyridine hybrids (e.g., Compound 11c) exhibit sub-micromolar IC50 values against PIM1 and CDK-2, effectively inducing cell cycle arrest and apoptosis by blocking transcription and genomic instability 4.

  • B-Raf V600E: 3-methoxy pyrazolopyridine derivatives have been engineered to bind the active "DFG-in" conformation of B-Raf V600E, achieving >100-fold selectivity over a panel of 223 kinases and demonstrating profound oral bioavailability and tumor growth inhibition in xenograft models 5.

Mechanism RTK Receptor Tyrosine Kinase (e.g., c-Met, RET) ATP ATP Binding Pocket (Hinge Region) RTK->ATP Activation Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Phosphorylation Pyrazolo Pyrazolopyridine Inhibitor Pyrazolo->ATP Competitive Binding Pyrazolo->Signaling Blockade Apoptosis Cell Cycle Arrest & Apoptosis Pyrazolo->Apoptosis Therapeutic Effect Proliferation Tumor Proliferation Signaling->Proliferation Oncogenesis

Pyrazolopyridine-mediated competitive inhibition of kinase signaling pathways.

Virology: Disruption of the HSV-1 Replicative Cycle

Beyond oncology, N-heterocyclic pyrazolopyridine derivatives have demonstrated potent antiviral efficacy, particularly against Herpes Simplex Virus Type-1 (HSV-1). Compounds designated ARA-04, ARA-05, and AM-57 exhibit exceptional Selective Indices (SI > 850), indicating high antiviral potency with negligible host cytotoxicity 6.

Mechanistically, these compounds target distinct phases of the viral lifecycle:

  • Adsorption Phase Blockade: ARA-04 and ARA-05 preferentially interact with the viral glycoprotein D (gD) and host nectin-1 complex, preventing the initial attachment of the virion to the host cell 6.

  • Replicative Phase Disruption: AM-57 interferes with both the α- and γ-phases of replication by decreasing the content of ICP27 (Infected Cell Protein 27) and interacting with the viral complex between a general transcription factor and virion protein (TFIIBc-VP16) 6.

HSV1Workflow Infection Vero Cell HSV-1 Infection Phase1 0-3h: Adsorption (Target: gD-Nectin-1) Infection->Phase1 Phase2 3-6h: α/β-Phase (Target: ICP27) Phase1->Phase2 Phase3 6-20h: γ-Phase (Viral Assembly) Phase2->Phase3 Readout Plaque Reduction Quantification Phase3->Readout InhibitorA ARA-04 / ARA-05 InhibitorA->Phase1 Blocks InhibitorB AM-57 InhibitorB->Phase2 Blocks InhibitorB->Phase3 Blocks

Time-of-addition workflow mapping pyrazolopyridine derivatives to HSV-1 cycle phases.

Quantitative Pharmacological Profiles

The table below summarizes the biological activity of key pyrazolopyridine derivatives across different therapeutic targets, benchmarking them against clinical standards.

Derivative / ScaffoldPrimary TargetBiological Activity (IC50 / EC50)Reference StandardStandard ActivityAssay Model
Compound 5a (Thioxopyrazolo[3,4-b]pyridine)c-Met Kinase3.42 ± 1.31 µMErlotinib8.19 ± 0.40 µMHepG-2 Cell Line
Compound 11c (Triazolo[4,3-a]pyrimidine hybrid)PIM1 Kinase0.49 ± 0.02 µMStaurosporine0.32 ± 0.05 µMRecombinant Enzyme
Compound 11c CDK-2 Kinase0.845 ± 0.05 µMRoscovitine0.64 ± 0.012 µMRecombinant Enzyme
AM-57 HSV-1 (ICP27 / gD)0.70 ± 0.10 µMAcyclovir~1.00 µMVero Cells
ARA-04 HSV-1 (gD-nectin-1)1.00 ± 0.10 µMHeparin (Adsorption)N/AVero Cells
Compound 17 (3-methoxy pyrazolopyridine)B-Raf V600E< 10 nM (Enzymatic)PLX4032 (Vemurafenib)< 50 nMColo205 Xenograft

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, experimental workflows must be designed as self-validating systems. This requires the integration of intrinsic controls that decouple true biological activity from assay artifacts (e.g., compound auto-fluorescence, aggregation, or non-specific cytotoxicity).

Protocol A: In Vitro Multi-Kinase FRET-Based Inhibition Assay

Objective: Quantify the IC50 of pyrazolopyridine derivatives against recombinant kinases (e.g., c-Met, RET, PIM1). Self-Validating Components:

  • Vehicle Control (0% Inhibition): DMSO-only wells establish maximum kinase activity.

  • Background Control (100% Inhibition): Wells lacking ATP establish baseline fluorescence.

  • Reference Standard: Staurosporine validates inter-assay sensitivity.

  • Quality Metric: Z'-factor must be > 0.5 for the plate to be deemed analytically valid.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve pyrazolopyridine derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to a 384-well assay plate, ensuring final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of recombinant human kinase diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality of Pre-incubation: Incubate for 15 minutes at room temperature. Pyrazolopyridines often exhibit slow-binding kinetics due to the requirement for the kinase DFG-motif to adopt a specific conformation; this step ensures thermodynamic equilibrium is reached before ATP competition begins.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture. The ATP concentration must be maintained at the enzyme's specific Km​ to ensure competitive inhibition is accurately measured without substrate depletion artifacts.

  • Quenching & Detection: After 60 minutes, add 20 µL of an EDTA-based stop solution containing FRET-labeled antibodies (e.g., TR-FRET). Incubate for 30 minutes.

  • Data Analysis: Read time-resolved fluorescence on a microplate reader. Normalize data against controls and calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Time-of-Addition Viral Plaque Reduction Assay (HSV-1)

Objective: Determine the specific phase of the HSV-1 replicative cycle targeted by pyrazolopyridine derivatives. Self-Validating Components:

  • Infection Control: Untreated, infected Vero cells define 100% plaque formation.

  • Cytotoxicity Control: Uninfected, treated cells ensure plaque reduction is not a false positive caused by host cell death.

  • Mechanistic Control: Heparin (1 µg/mL) is used as a validated adsorption inhibitor to benchmark entry-phase blockade.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 24-well plates at 1×105 cells/well. Incubate at 37°C with 5% CO2 for 24 hours until 90% confluence is reached.

  • Viral Infection & Synchronized Treatment: Inoculate cells with HSV-1 (200 PFU/well). Apply pyrazolopyridine derivatives (at pre-determined EC50 concentrations) during distinct time intervals: 0–3 h (Adsorption/Entry), 3–6 h (α/β-phase replication), and 6–20 h (γ-phase assembly/egress).

  • Adsorption Specificity Testing: Causality of Synchronized Infection: For the 0-1h cohort, perform infection at 4°C. At this temperature, virions bind to the host membrane but cannot fuse. Wash with PBS to remove unbound virions before shifting to 37°C. This isolates the compound's temporal mechanism of action strictly to the adsorption phase.

  • Overlay & Incubation: Remove drug-containing media, wash cells, and add a semi-solid overlay medium (1% methylcellulose) to restrict viral spread strictly to neighboring cells, ensuring distinct plaque formation.

  • Fixation & Quantification: At 72 hours post-infection, fix cells with 10% formaldehyde and stain with 1% crystal violet. Count plaques manually. Calculate the Selective Index (SI = CC50/EC50) to validate the therapeutic window.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.3

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. PMC - National Institutes of Health.6

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - National Institutes of Health.2

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy (Scaffold Hopping Analysis). ResearchGate.1

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2... PMC - National Institutes of Health.4

  • Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Publications.5

Sources

The Pyrazolopyridine Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on Key Therapeutic Targets and Drug Discovery Workflows

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics across a multitude of disease areas. The pyrazolopyridine core is a quintessential example of such a "privileged scaffold".[1][2] This bicyclic heterocycle, an isostere of purine, demonstrates an exceptional ability to interact with a wide array of biological targets, primarily by mimicking the adenine component of ATP to bind within the hinge region of kinase enzymes.[1][2] Its versatile structure, comprising a fused pyrazole and pyridine ring, allows for extensive synthetic derivatization, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a comprehensive overview of the key therapeutic targets of pyrazolopyridine compounds, delving into the mechanistic rationale for their inhibition and the diseases they are designed to combat. We will explore established and emerging targets, present detailed experimental workflows for their validation, and offer insights grounded in the principles of modern drug discovery. The content is structured to serve as a technical resource for researchers, scientists, and drug development professionals actively working in this dynamic field.

Part 1: The Kinase Superfamily - The Primary Domain of Pyrazolopyridine Action

The aberrant activity of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them highly attractive drug targets.[1][2] The pyrazolopyridine scaffold has proven to be a remarkably effective hinge-binding core for inhibiting a diverse range of kinases.[1][3]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

CDKs are serine/threonine kinases that act as the master regulators of the cell cycle.[1][4] Their dysregulation is a hallmark of cancer, leading to uncontrolled cellular proliferation. Pyrazolopyridine derivatives have been developed as potent inhibitors of several key CDKs.

  • Key Targets: CDK2, CDK4, CDK6, CDK8, CDK9.[1][4][5][6][7][8]

  • Mechanism of Action: Pyrazolopyridine-based inhibitors function as ATP-competitive agents. They occupy the ATP-binding pocket of the CDK, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). Inhibition of CDK4/6 prevents the G1-S phase transition, effectively arresting the cell cycle.[4] Inhibition of CDK2/9 can also induce apoptosis.[4][9]

  • Therapeutic Relevance: Primarily oncology, with applications in breast cancer, colorectal cancer, melanoma, and acute myeloid leukemia (AML).[1][10] For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown potent CDK2 inhibitory activity and apoptosis-driven antiproliferative effects.[9]

CDK_Pathway cluster_Rb_E2F Rb Phosphorylation Pyrazolopyridine Pyrazolopyridine Inhibitor CDK46 CDK4/6 Pyrazolopyridine->CDK46 inhibits Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 forms complex E2F E2F Rb->E2F sequesters CellCycleArrest Cell Cycle Arrest pRb p-Rb (Phosphorylated) pRb->E2F releases G1_S_Transition G1-S Phase Progression E2F->G1_S_Transition activates transcription for

Caption: Inhibition of the CDK4/6-Cyclin D complex by pyrazolopyridines prevents Rb phosphorylation, leading to cell cycle arrest.

Receptor Tyrosine Kinases (RTKs): Blocking Growth and Angiogenesis

RTKs are cell surface receptors that, upon binding to growth factors, trigger intracellular signaling cascades controlling cell proliferation, survival, and migration. Their overactivity is a major driver of tumor growth and angiogenesis (the formation of new blood vessels).

  • Key Targets:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis.[11][12][13]

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed in several malignancies, particularly lung cancer.[1]

    • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers.[5][8][14]

    • c-Met (Hepatocyte Growth Factor Receptor): Its dysregulation promotes tumor growth, invasion, and metastasis.[5][8]

  • Mechanism of Action: Pyrazolopyrimidine and pyrazolopyridine scaffolds serve as the ATP-binding site isostere, effectively blocking the autophosphorylation of the receptor's intracellular kinase domain.[11] This action halts the downstream signaling cascades, such as the Raf/MEK/ERK pathway, which are crucial for tumor proliferation and angiogenesis.[11] Some derivatives are designed as "Class II" inhibitors, which not only occupy the ATP region but also extend into an adjacent allosteric hydrophobic pocket, enhancing potency and specificity.

  • Therapeutic Relevance: Broad-spectrum oncology, including non-small cell lung cancer (NSCLC), thyroid cancer, colorectal cancer, and renal cell carcinoma.[1] Dual inhibitors targeting both VEGFR-2 and EGFR have been developed to overcome resistance mechanisms.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization leads to Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->Dimerization blocks Downstream Downstream Signaling (e.g., Raf/MEK/ERK) Dimerization->Downstream activates Inhibition Inhibition of Angiogenesis Angiogenesis Angiogenesis, Proliferation, Metastasis Downstream->Angiogenesis promotes

Caption: Pyrazolopyridine inhibitors block VEGFR-2 autophosphorylation, halting downstream signals for angiogenesis.

Non-Receptor Tyrosine Kinases: Modulating Immune Response and Cell Signaling

This class includes kinases that are not integral membrane proteins but are critical components of intracellular signaling pathways.

  • Key Targets:

    • Src Family Kinases (SFKs), including Src and Lck: Key regulators of cell growth, migration, and T-cell activation.[15][16]

    • CSK (C-terminal Src Kinase): A negative regulator of SFKs. Inhibiting CSK can enhance T-cell activation, making it a target for immuno-oncology.[1][2][17]

    • JAKs (Janus Kinases), including JAK1, JAK2, JAK3: Crucial for cytokine signaling in inflammatory and autoimmune responses.[18][19][20][21][22]

    • PI3K (Phosphoinositide 3-Kinase), particularly γ and δ isoforms: Involved in immune cell signaling; dual inhibition is a strategy for cancer immunotherapy.[23]

  • Mechanism of Action: Similar to other kinases, pyrazolopyridines compete with ATP for the binding site. In the case of CSK, inhibition prevents the inactivating phosphorylation of Lck, thereby boosting T-cell receptor signaling.[17] For JAKs, inhibition blocks the JAK/STAT pathway, which transduces signals for numerous pro-inflammatory cytokines.[18][22]

  • Therapeutic Relevance: Immuno-oncology (CSK), autoimmune diseases like rheumatoid arthritis (JAKs), and various cancers (Src, PI3Kγ/δ).[16][17][19][23]

Target KinaseSub-familyKey Disease Area(s)Representative IC₅₀ / PotencyReference(s)
CDK2 Ser/Thr KinaseCancerIC₅₀ = 0.460 µM (Compound 14g)[4]
c-Met Receptor Tyrosine KinaseCancerIC₅₀ = 4.27 nM (Compound 5a)[8]
VEGFR-2 Receptor Tyrosine KinaseCancer, AMDIC₅₀ = 0.09 µM[11]
FGFR1 Receptor Tyrosine KinaseCancerIC₅₀ = 21.5 nM (PD173074)[14]
CSK Non-Receptor Tyrosine KinaseImmuno-oncologyPotent biochemical & cellular activity[17]
JAK1 Non-Receptor Tyrosine KinaseAutoimmune Diseases10- to 20-fold selectivity over JAK2[18][19]
JAK2 Non-Receptor Tyrosine KinaseCancer, MyelofibrosisIC₅₀ = 6.5 nM (Compound 11g)[21]
PI3Kγ/δ Lipid KinaseImmuno-oncologyIC₅₀ = 4.0 nM (γ), 9.1 nM (δ)[23]
Src Non-Receptor Tyrosine KinaseCancerIC₅₀ < 0.5 nM (eCF506)[16]

Part 2: Beyond Kinases - Expanding the Therapeutic Horizon

While kinases are the most prominent targets, the versatility of the pyrazolopyridine scaffold extends to other important protein families.

G-Protein Coupled Receptors (GPCRs)
  • mGluR5 (Metabotropic Glutamate Receptor 5): Pyrazolo[3,4-b]pyridines have been successfully developed as potent Positive Allosteric Modulators (PAMs) of mGluR5.[24][25][26]

    • Mechanism of Action: Instead of binding at the glutamate binding site (the orthosteric site), these PAMs bind to a different (allosteric) site on the receptor. This binding doesn't activate the receptor directly but enhances its response when the natural agonist, glutamate, is present.[25][27][28] This approach helps maintain the natural spatial and temporal patterns of glutamate signaling.[24][25]

    • Therapeutic Relevance: Neurological and psychiatric disorders, particularly schizophrenia, by modulating NMDAR hypofunction.[24][25]

Phosphodiesterases (PDEs)
  • PDEs (e.g., PDE4, PDE5, PDE9, PDE10): These enzymes are responsible for degrading cyclic nucleotides (cAMP and cGMP), which are crucial second messengers. Inhibiting PDEs increases the levels of these messengers, modulating various cellular functions.

    • Mechanism of Action: Pyrazolopyridine and related pyrazolopyrimidinone derivatives act as competitive inhibitors, blocking the active site of the PDE enzyme.[29][30]

    • Therapeutic Relevance: Inflammation (PDE4), erectile dysfunction (PDE5), and cognitive disorders/schizophrenia (PDE9/PDE10).[29][30][31]

Emerging Targets
  • Bromodomains (e.g., CREBBP): These are protein domains that recognize acetylated lysine residues, acting as "readers" of epigenetic marks to regulate gene transcription. Pyrazolo[4,3-c]pyridine derivatives have shown potential as inhibitors.[32]

  • Endoplasmic Reticulum (ER) Stress Mitigation: A pyrazolopyridine alkaloid, S88, was identified to mitigate neuronal ER stress and improve survival in cellular models, suggesting a novel, yet-to-be-identified molecular target relevant to neurodegenerative diseases like ALS and age-related decline.[33]

Part 3: Experimental Workflows for Target Validation

The identification and validation of a therapeutic target is a critical, multi-step process. Below are exemplary protocols for confirming the activity of pyrazolopyridine compounds against their intended targets.

Workflow for Kinase Inhibitor Validation

This workflow progresses from a simple biochemical assay to complex cellular and in vivo models to confirm target engagement and functional effect.

Kinase_Workflow Step1 Step 1: Biochemical IC₅₀ Determination Step2 Step 2: Cellular Target Engagement Assay Step1->Step2 Confirm cell permeability & target binding Step3 Step 3: Downstream Signaling Assay (Western Blot) Step2->Step3 Verify mechanism of action Step4 Step 4: Cellular Phenotypic Assay Step3->Step4 Link target inhibition to cellular function Step5 Step 5: In Vivo Xenograft Model Step4->Step5 Assess in vivo efficacy & tolerability

Caption: A sequential workflow for validating pyrazolopyridine-based kinase inhibitors from bench to in vivo models.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol determines the direct inhibitory activity of a compound on a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.

  • Objective: To determine the IC₅₀ value of a pyrazolopyridine compound against a target kinase.

  • Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, kinase solution, ULight™-peptide substrate, ATP solution, and serial dilutions of the pyrazolopyridine test compound in DMSO.

    • Kinase Reaction:

      • To the wells of a low-volume 384-well plate, add 2 µL of the test compound dilutions.

      • Add 4 µL of a 2.5x kinase/substrate mixture.

      • Initiate the reaction by adding 4 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[20]

      • Incubate for 60 minutes at room temperature.

    • Detection:

      • Add 5 µL of a 4x Stop/Detection buffer containing EDTA and the europium-labeled antibody.

      • Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.

    • Analysis: Calculate the ratio of (665 nm / 615 nm) * 10,000. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Western Blot for Downstream Signaling

This protocol assesses if the compound inhibits the kinase's activity within a cell by measuring the phosphorylation of its known downstream substrate.

  • Objective: To confirm that a pyrazolopyridine inhibitor blocks the intended signaling pathway in a cellular context (e.g., inhibition of STAT phosphorylation by a JAK inhibitor).

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated pathway) and allow them to adhere overnight.

    • Treat cells with various concentrations of the pyrazolopyridine compound for a predetermined time (e.g., 2 hours).

    • If the pathway is not constitutively active, stimulate the cells with the appropriate cytokine or growth factor (e.g., IL-6 to activate the JAK/STAT pathway) for a short period (e.g., 30 minutes) before harvesting.

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensity to show a dose-dependent decrease in the phosphorylated protein relative to the total protein.

Conclusion and Future Outlook

The pyrazolopyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibition. Its success stems from a combination of favorable binding geometry, synthetic tractability, and amenable physicochemical properties. While oncology remains the dominant therapeutic area, the continued exploration of pyrazolopyridines against targets like mGluR5 and PDEs highlights the scaffold's broader potential in treating CNS disorders and inflammatory conditions.

Future efforts will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects and associated toxicities. The design of covalent and allosteric inhibitors based on the pyrazolopyridine core represents another exciting frontier. As our understanding of complex disease biology deepens, this versatile scaffold will undoubtedly continue to serve as a starting point for the discovery of novel, life-changing therapeutics.

References

  • Blake, J. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ma, D., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. Available at: [Link]

  • Nasr, T., et al. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Azhar Journal of Pharmaceutical Sciences. Available at: [Link]

  • George, B., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • El-Naggar, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Eastman, B. W., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eastman, B. W., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Khan, I., et al. (2023). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals. Available at: [Link]

  • Gomaa, M. S., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Panto, C., et al. (2024). Discovery of a pyrazolopyridine alkaloid that mitigates neuronal ER stress and age-related decline. bioRxiv. Available at: [Link]

  • Wang, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • Liu, H., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Fernández-Pérez, C., et al. (2022). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

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  • Goldberg, F. W., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]

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  • VanderWel, S. N., et al. (2005). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Available at: [Link]

  • Ma, D., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • George, B., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific Reports. Available at: [Link]

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  • Kumar, A., et al. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Available at: [Link]

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Sources

Technical Whitepaper: Safety, Handling, and Application Protocols for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, fused-bicyclic heteroaromatics are indispensable scaffolds. Specifically, 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3) has emerged as a highly valuable electrophilic intermediate in the synthesis of phosphodiesterase 1 (PDE1) inhibitors and adenosine receptor ligands[1, 6]. However, the same electronic properties that make this molecule synthetically useful—namely, the highly activated C5-chlorine atom—also impart specific handling risks and stability concerns [2, 3].

This whitepaper provides a comprehensive, causality-driven guide to the safe handling, storage, and experimental application of this compound, ensuring both operator safety and high-fidelity synthetic outcomes.

Physicochemical Profiling & Hazard Causality

Understanding the physical and chemical nature of a reagent is the first step in designing a self-validating handling protocol.

Quantitative Data Summary
PropertyValueProtocol Implication
CAS Number 2489461-14-3Verification of reagent identity [1, 4].
Molecular Formula C7H6ClN3Indicates potential for halogen-based reactivity.
Molecular Weight 167.60 g/mol Used for stoichiometric calculations [4].
Physical State SolidDust inhalation risk; requires localized exhaust[3].
Storage Conditions 2-8°C, Inert AtmosphereThermally and hydrolytically sensitive [3].
Purity Standard ≥95%Impurities may catalyze auto-degradation.
Hazard Causality Analysis

According to standard Safety Data Sheets (SDS), this compound triggers several GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [3].

The Causality: The pyridine ring is inherently electron-deficient, a state further exacerbated by the electron-withdrawing nature of the chlorine atom at the C5 position and the adjacent pyrazole system. This makes the C-Cl bond highly susceptible to nucleophilic attack. Biologically, this means the compound can readily react with ambient nucleophiles—such as thiol groups in skin proteins or moisture in mucous membranes—leading to acute irritation and potential sensitization upon contact.

Storage and Stability Protocols

To maintain the integrity of the compound, storage protocols must prevent premature hydrolysis or oxidation.

Self-Validating Storage Protocol:

  • Receipt & Inspection: Upon receipt, visually inspect the vial for compromised seals. A compromised seal indicates potential moisture ingress.

  • Cold Storage under Inert Gas: Store the compound at 2-8°C under an argon or nitrogen atmosphere [3].

    • Causality: Atmospheric moisture can induce slow hydrolysis of the activated C-Cl bond, generating HCl gas. This not only degrades the scaffold but creates a pressurized, corrosive environment within the vial.

  • Thermal Equilibration: Before opening, the vial must be placed in a desiccator and allowed to equilibrate to room temperature (approx. 30-45 minutes).

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid lattice, initiating the hydrolysis cascade described above.

StorageWorkflow Start Receive Compound (CAS: 2489461-14-3) Inspect Inspect Seal & Integrity Start->Inspect Store Store at 2-8°C Under Inert Gas (Ar/N2) Inspect->Store Retrieve Retrieve for Use Store->Retrieve Equilibrate Equilibrate to RT (in Desiccator) Retrieve->Equilibrate Moisture Moisture Condensation & Hydrolysis Risk Retrieve->Moisture If opened cold Open Open in Fume Hood Equilibrate->Open Moisture->Open Degraded Material

Workflow for the safe storage and atmospheric equilibration of the pyrazolo-pyridine scaffold.

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

Because the C5-chlorine is highly activated, 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is an ideal substrate for SNAr reactions. It is frequently used to attach amine appendages (e.g., pyrrolidine) in the synthesis of PDE1 inhibitors [6].

Step-by-Step Methodology: SNAr with Secondary Amines
  • Apparatus Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

    • Causality: Eliminates trace water that could compete as an oxygen nucleophile, forming an unwanted pyridone byproduct.

  • Reagent Loading: Weigh 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq) inside a static-free weighing enclosure to prevent aerosolization of the irritating dust [3]. Transfer to the Schlenk flask.

  • Solvent Addition: Dissolve the solid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Polar aprotic solvents like DMF stabilize the highly charged Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

  • Base & Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by the amine nucleophile (e.g., pyrrolidine, 1.2 eq) [6].

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge." As the reaction proceeds, HCl is generated. Without DIPEA, the HCl would protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.

  • Reaction Execution & Monitoring: Heat the mixture to 80°C. Monitor the consumption of the starting material via LC-MS (typically complete in 4-6 hours).

  • Quenching & Workup: Cool to room temperature and quench by pouring into ice-cold 5% aqueous LiCl. Extract with Ethyl Acetate (3x).

    • Causality: The LiCl solution effectively partitions the DMF into the aqueous layer, preventing it from contaminating the organic extracts.

SNArLogic Reagent 5-Chloro-1-methyl-1H- pyrazolo[4,3-b]pyridine Complex Meisenheimer Complex (Stabilized by DMF) Reagent->Complex Nucleophile Amine Nucleophile (e.g., Pyrrolidine) Nucleophile->Complex Product C5-Substituted Product Complex->Product Byproduct HCl Generation Complex->Byproduct Base DIPEA (Base) Byproduct->Base Neutralized DIPEA-HCl Salt Base->Neutralized Neutralization

Mechanistic logic and byproduct neutralization in the SNAr reaction of the pyrazolo-pyridine scaffold.

Emergency Response & Decontamination

In the event of a spill, standard sweeping is insufficient and dangerous due to the compound's H335 (respiratory irritation) classification [3].

Spill Protocol:

  • Isolation: Immediately evacuate the immediate fume hood area and increase exhaust ventilation.

  • Containment: Cover the solid spill with damp sand or a proprietary laboratory absorbent.

    • Causality: Dampening the solid prevents the generation of airborne dust particles.

  • Chemical Neutralization: Because the compound is an active electrophile, wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The mild base safely hydrolyzes any residual active halogenated species into inert, water-soluble pyridone derivatives before final cleaning with soap and water.

References

  • Google Patents. "US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors".

Structural Characterization of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The structural validation of heterocyclic building blocks is a non-negotiable foundation of modern drug discovery. The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore, featuring prominently in the design of kinase inhibitors, phosphodiesterase inhibitors, and positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), such as the preclinically characterized candidate VU0418506[1].

Specifically, 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2489461-14-3) serves as a critical, commercially relevant building block for synthesizing advanced therapeutic analogs[2]. However, the synthesis and functionalization of these heterocycles often require rigorous analytical protocols to differentiate between closely related structural isomers[3]. This whitepaper outlines a self-validating analytical workflow designed to definitively characterize this scaffold, focusing on the causality behind experimental choices and establishing absolute regiochemical certainty.

The Causality of Regioisomerism in Pyrazole Alkylation

Alkylation of the pyrazolo[4,3-b]pyridine core under standard basic conditions typically proceeds via an SN​2 mechanism, yielding a thermodynamic and kinetic mixture of N1 and N2 alkylated products. Differentiating the 1-methyl regioisomer from the 2-methyl regioisomer is paramount; an incorrect assignment will propagate through Structure-Activity Relationship (SAR) campaigns, leading to flawed binding models and wasted synthetic effort.

Standard 1D 1H NMR is insufficient to distinguish these isomers due to the nearly identical chemical environments of the methyl groups. Therefore, we must deploy a multi-dimensional strategy utilizing High-Resolution Mass Spectrometry (HRMS), 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, and Single-Crystal X-Ray Diffraction (SC-XRD).

Workflow Start Crude 5-Chloro-1-methyl- 1H-pyrazolo[4,3-b]pyridine HPLC Prep-HPLC Purification (Target: >95% Purity) Start->HPLC LCMS LC-HRMS Analysis (Isotope & Mass Check) HPLC->LCMS NMR 1D/2D NMR Suite (Regioisomer Assignment) HPLC->NMR XRD X-Ray Crystallography (Absolute 3D Conformation) HPLC->XRD Valid Validated Building Block Ready for SAR LCMS->Valid NMR->Valid XRD->Valid

Analytical workflow for the structural validation of pyrazolo[4,3-b]pyridine analogs.

High-Resolution Mass Spectrometry (LC-HRMS)

Before committing to time-intensive NMR or crystallographic studies, the exact mass and elemental composition must be verified. The presence of the chlorine atom at the C5 position provides a highly diagnostic isotopic signature.

Step-by-Step Methodology: LC-HRMS Self-Validating Workflow
  • Sample Preparation: Dissolve 1 mg of the purified analog in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile over 3 minutes.

  • Mass Spectrometry Acquisition: Operate the HRMS (Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Scan range: m/z 100–1000.

  • Self-Validation Logic (The Isotope Gate): Extract the chromatogram for the calculated exact mass [M+H]+ = 168.0328. Verify the presence of the M+2 peak at 170.0299. The ratio of M/M+2 must be strictly ~3:1, reflecting the natural abundance of 35Cl and 37Cl . If this isotopic pattern is absent, the batch is immediately rejected due to suspected dehalogenation or contamination.

Nuclear Magnetic Resonance (NMR) Regiochemical Assignment

While Nuclear Overhauser Effect (NOE) spectroscopy is commonly used for spatial assignments, it can be ambiguous if the methyl group is equidistant from neighboring protons, or if relaxation times vary. HMBC provides definitive through-bond connectivity, making it the authoritative technique for this scaffold[3].

The Causality of HMBC vs. NOESY

In the pyrazolo[4,3-b]pyridine system, the N1 atom is directly bonded to the bridgehead carbon C7a. The N2 atom is directly bonded to the pyrazole carbon C3. By observing the 3-bond ( 3JCH​ ) correlations from the N-methyl protons, we can definitively assign the regiochemistry.

HMBC NMe N-CH3 Proton Signal (δ ~4.0 ppm) Decision Dominant HMBC 3-Bond Correlation (3J_CH) NMe->Decision C7a Cross-peak to C7a (Bridgehead, δ ~140 ppm) Decision->C7a If present C3 Cross-peak to C3 (Pyrazole CH, δ ~134 ppm) Decision->C3 If present Iso1 Confirmed 1-Methyl Regioisomer C7a->Iso1 Iso2 Confirmed 2-Methyl Regioisomer C3->Iso2

HMBC logic for differentiating 1-methyl and 2-methyl pyrazolo[4,3-b]pyridine regioisomers.

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • 1D & HSQC Acquisition: Acquire standard 1H (16 scans) and 13C{1H} (1024 scans) spectra at 298 K. Follow with a 1H−13C HSQC spectrum to map all directly bonded protons to their respective carbons.

  • 2D HMBC Acquisition: Acquire a 1H−13C HMBC spectrum optimized for long-range couplings (typically 8 Hz, corresponding to a 62.5 ms delay).

  • Self-Validation Logic (The Regio-Gate): Analyze the F2 slice corresponding to the N- CH3​ proton frequency (~4.05 ppm). A strong cross-peak at ~140 ppm (C7a) validates the 1-methyl regioisomer. A cross-peak at ~134 ppm (C3) would indicate the undesired 2-methyl isomer.

Quantitative Data Summary

The following table summarizes the expected diagnostic NMR shifts for the validated 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine core.

NucleusPositionChemical Shift (ppm)MultiplicityCoupling ( J , Hz)Diagnostic HMBC Correlations ( 3J )
1H N1- CH3​ 4.05Singlet (s)-C7a
1H C3-H8.20Singlet (s)-C3a, C7a
1H C6-H7.45Doublet (d)8.5C4, C7a
1H C7-H8.10Doublet (d)8.5C5, C3a
13C N1- CH3​ 36.5---
13C C3134.2---
13C C5 (C-Cl)148.5---

Single-Crystal X-Ray Diffraction (SC-XRD)

While NMR provides robust solution-state connectivity, SC-XRD is the ultimate arbiter of 3D spatial arrangement, confirming both the exact position of the chloro group at C5 and the methyl group at N1 in the solid state.

Step-by-Step Methodology: SC-XRD Validation
  • Crystallization: Dissolve 5 mg of the compound in a minimal amount of Dichloromethane (DCM) in a small inner vial. Place this vial inside a larger outer vial containing Hexane (anti-solvent). Seal the outer vial to allow slow vapor diffusion over 48–72 hours.

  • Data Collection: Select a suitable single crystal and mount it on a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å). Maintain the crystal at 100 K using a cold nitrogen stream to minimize thermal motion.

  • Self-Validation Logic (The Crystallographic Gate): Solve the structure using direct methods. The structural assignment is only considered authoritative if the final discrepancy index ( R1​ value) converges to < 0.05, and the goodness-of-fit (GOF) is near 1.0.

Conclusion

The structural characterization of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine requires a multi-tiered, self-validating approach. By enforcing strict gating criteria—specifically the 3:1 isotopic ratio in LC-HRMS and the definitive 3JCH​ HMBC correlation to the C7a bridgehead carbon—researchers can confidently secure the regiochemical integrity of this critical building block before advancing it into complex SAR or preclinical development pipelines.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (Product Catalog & Properties)
  • Source: mdpi.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of PDE1 Inhibitors from 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Background & Rationale

Phosphodiesterase 1 (PDE1) is a unique, calmodulin-stimulated enzyme family highly enriched in the central nervous system (CNS), specifically within the striatum, hippocampus, and cortex[1]. By regulating the degradation of cyclic nucleotides (cAMP and cGMP) in a calcium-dependent manner, PDE1 serves as a critical regulatory node for neuronal excitability and synaptic plasticity[2]. Consequently, PDE1 inhibitors are highly sought-after therapeutic candidates for neurodegenerative and psychiatric disorders, including schizophrenia and Alzheimer's disease[3].

The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged bioisostere for purine-based PDE inhibitors[1]. The commercially available building block, 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3)[4], provides an ideal starting point for library synthesis. Its inherent electronic properties allow for precise, regioselective functionalization at the C7 and C5 positions, enabling rapid exploration of Structure-Activity Relationships (SAR)[5].

PDE1_Signaling Ca2 Ca2+ Influx CaM Calmodulin (CaM) Ca2->CaM PDE1 PDE1 Enzyme CaM->PDE1 Activates cAMP cAMP / cGMP PDE1->cAMP Degrades Neuro Neuronal Plasticity & Excitability cAMP->Neuro Promotes Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PDE1 Blocks

Fig 1: Ca2+/CaM-dependent PDE1 signaling pathway and mechanism of action for PDE1 inhibitors.

Synthetic Strategy & Workflow

The synthesis of potent PDE1 inhibitors from 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine relies on a robust three-step sequence:

  • Electrophilic Bromination (C7): Capitalizing on the electron-donating effect of the pyrazole ring.

  • Nucleophilic Aromatic Substitution (SNAr) (C7): Exploiting the superior leaving group ability of bromide over chloride, activated by the para-pyridine nitrogen.

  • Suzuki-Miyaura Cross-Coupling (C5): Palladium-catalyzed functionalization of the remaining aryl chloride.

Synthetic_Workflow SM 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (Starting Material) Step1 Step 1: Electrophilic Bromination (NBS, DMF, 0°C to RT) SM->Step1 Int1 7-Bromo-5-chloro-1-methyl- 1H-pyrazolo[4,3-b]pyridine Step1->Int1 Step2 Step 2: Regioselective SNAr (Amine, Base, 100°C) Int1->Step2 Int2 7-Amino-5-chloro-1-methyl- 1H-pyrazolo[4,3-b]pyridine Step2->Int2 Step3 Step 3: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Int2->Step3 Product Target PDE1 Inhibitor (5-Aryl-7-amino derivative) Step3->Product

Fig 2: Three-step synthetic workflow for PDE1 inhibitors from the pyrazolo[4,3-b]pyridine scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Objective: Introduce a highly reactive halogen at the C7 position to enable subsequent amination[5].

  • Reagents: 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), anhydrous DMF (0.2 M).

  • Procedure:

    • Dissolve the starting material in anhydrous DMF under an inert N2 atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add NBS portion-wise over 15 minutes to prevent exothermic degradation.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.

  • Causality & Mechanism: The pyrazolo[4,3-b]pyridine system is generally electron-deficient in the pyridine ring. However, the C7 position is highly activated toward electrophilic aromatic substitution by the electron-donating pyrazole ring. NBS provides a mild, controlled source of electrophilic bromine, ensuring clean conversion without over-halogenation.

  • Self-Validation (IPC): Monitor via UPLC-MS. The reaction is validated as complete when the starting material peak ( m/z 168 [M+H]⁺) is consumed, replaced by a new peak at m/z 246/248 [M+H]⁺. The distinct 1:1 isotopic pattern confirms the presence of one bromine and one chlorine atom.

Step 2: Regioselective SNAr Amination at C7

Objective: Install the C7-amine moiety (e.g., pyrrolidine) critical for PDE1 active site binding[5].

  • Reagents: 7-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), Pyrrolidine (1.5 eq), Cs2CO3 (2.0 eq), anhydrous 1,4-Dioxane (0.15 M).

  • Procedure:

    • Combine the bromide intermediate, pyrrolidine, and Cs2CO3 in 1,4-dioxane.

    • Seal the vessel and heat to 100 °C for 4–6 hours.

    • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality & Mechanism: Both the C5 and C7 positions are activated for SNAr by the highly electronegative pyridine nitrogen (N4) located ortho and para to them, respectively. However, regioselectivity is strictly governed by the leaving group: bromide at C7 is a vastly superior leaving group compared to the chloride at C5. The resulting Meisenheimer complex at C7 is perfectly stabilized by delocalization onto N4.

  • Self-Validation (IPC): Monitor via UPLC-MS. The displacement of the bromide by pyrrolidine results in a mass shift to m/z 237/239 [M+H]⁺. The reaction is self-validating when the 1:1 (Br/Cl) isotope pattern completely transitions to a 3:1 (Cl only) isotope pattern, proving selective bromide displacement.

Step 3: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce the C5-aryl/heteroaryl group to finalize the PDE1 inhibitor structure[2].

  • Reagents: 7-Amino-5-chloro intermediate (1.0 eq), 2-Methoxypyridin-3-ylboronic acid (1.2 eq), Pd(dppf)Cl2·CH2Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Procedure:

    • Suspend all reagents in the biphasic Dioxane/H2O mixture.

    • Degas the mixture by sparging with N2 for 10 minutes (Critical step to prevent catalyst oxidation).

    • Heat the reaction to 90 °C for 8 hours.

    • Cool, dilute with EtOAc, separate the aqueous layer, and wash the organic layer with brine.

    • Purify via reverse-phase preparative HPLC to achieve >95% purity required for biological assays.

  • Causality & Mechanism: With the C7 position aminated, the C5-chloride is the sole remaining electrophile. The biphasic solvent system ensures the solubility of the organic substrates in dioxane while water dissolves the K2CO3 base, which is necessary to activate the boronic acid (forming the reactive boronate complex) for the transmetallation step in the catalytic cycle.

  • Self-Validation (IPC): The reaction is validated via LC-MS when the C5-chloride isotopic pattern disappears. The final product peak will show the expected mass of the target compound with no halogen isotope patterns (unless a halogenated boronic acid was used).

Quantitative Data: SAR Optimization Summary

The modularity of this synthetic route allows for rapid generation of analogs. Below is a representative Structure-Activity Relationship (SAR) data table demonstrating how substitutions at C7 and C5 influence PDE1B potency and selectivity against the PDE1A isoform (data synthesized from established patent literature baselines)[2][3].

Compound IDC7 Substituent (SNAr)C5 Substituent (Suzuki)PDE1B IC50 (nM)PDE1A IC50 (nM)Selectivity Fold (1A/1B)
Cmpd 1 Pyrrolidin-1-yl4-Fluorophenyl1.245.037.5x
Cmpd 2 Pyrrolidin-1-yl2-Methoxy-3-pyridyl0.183.217.7x
Cmpd 3 Isopropylamino2-Methoxy-3-pyridyl0.4512.527.7x
Cmpd 4 Morpholino4-Fluorophenyl15.4>100>6.5x

Note: Cmpd 2 exhibits sub-nanomolar potency, highlighting the optimal steric and electronic fit of the pyrrolidine and 2-methoxypyridyl groups within the PDE1B binding pocket.

References

  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors | Source: Google Patents | 1

  • Lundbeck describes new PDE1 inhibitors | Source: BioWorld | 3

  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors | Source: Google Patents | 2

  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine | Source: Sigma-Aldrich | 4

  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors | Source: Google Patents |5

Sources

Introduction: The Regioselectivity Challenge in Pyrazolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Methylation of 5-chloro-1H-pyrazolo[4,3-b]pyridine

The 5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, frequently appearing in kinase inhibitors and other biologically active molecules.[1][2] Functionalization of this core, particularly through N-alkylation of the pyrazole moiety, is a common strategy to modulate its physicochemical properties and biological target engagement. However, the inherent asymmetry of the pyrazole ring presents a significant synthetic challenge: the presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers upon methylation.[3][4]

This application note provides a comprehensive guide to the N-methylation of 5-chloro-1H-pyrazolo[4,3-b]pyridine. It details two distinct protocols: a classical approach using a standard methylating agent, which typically yields isomeric mixtures, and a modern, highly regioselective method designed to favor the N1 isomer. The causality behind experimental choices, troubleshooting, and rigorous purification strategies are discussed to equip researchers with a robust framework for synthesizing and isolating the desired methylated derivatives.

Principle of the Reaction: Navigating N1 versus N2 Methylation

The methylation of a pyrazole proceeds via nucleophilic attack of one of the ring nitrogens on an electrophilic methyl source. The ratio of the resulting N1-methyl and N2-methyl isomers is governed by a delicate interplay of steric and electronic factors.[3]

  • Steric Hindrance: The nitrogen adjacent to the fused pyridine ring (N1) is generally more sterically hindered than the N2 position. Consequently, bulky alkylating agents tend to favor reaction at the less encumbered N2 position. Conversely, strategic use of sterically demanding reagents can be exploited to achieve selectivity.[5][6]

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring and the chloro-substituent influences the nucleophilicity of the adjacent nitrogen atoms. While both nitrogens are reactive, subtle differences can be exploited under specific reaction conditions.

  • Reaction Conditions: The choice of base, solvent, and methylating agent significantly impacts the regiochemical outcome. Strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are typically used to deprotonate the pyrazole, forming the pyrazolide anion, which then acts as the nucleophile.

This guide will first explore a non-selective classical method and then present a highly N1-selective protocol that leverages a "masked" methylating agent to overcome the inherent regioselectivity challenge.[7]

Visualization of the Methylation Reaction

The primary challenge in this synthesis is controlling the site of methylation, which leads to two potential products.

G Start 5-chloro-1H-pyrazolo[4,3-b]pyridine Reagents Base (e.g., NaH) Methylating Agent (e.g., CH3I) Start->Reagents Mixture Mixture of N1 and N2 Isomers Reagents->Mixture Classical Methylation N1_Product 5-chloro-1-methyl-1H- pyrazolo[4,3-b]pyridine (N1 Isomer) N2_Product 5-chloro-2-methyl-2H- pyrazolo[4,3-b]pyridine (N2 Isomer) Purification Chromatographic Separation Mixture->Purification Purification->N1_Product Isolate Purification->N2_Product Isolate

Caption: Reaction scheme for the methylation of 5-chloro-1H-pyrazolo[4,3-b]pyridine.

Protocol 1: Classical N-Methylation with Methyl Iodide

This protocol employs standard conditions and is likely to produce a mixture of N1 and N2 methylated isomers, which will require careful chromatographic separation. It serves as a baseline method and is useful when both isomers are of interest.

Materials and Equipment
Reagent/EquipmentGradeSupplier Example
5-chloro-1H-pyrazolo[4,3-b]pyridine>95%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in oilReagent GradeSigma-Aldrich
Methyl Iodide (CH₃I)>99%, stabilizedSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeFisher Scientific
Brine (Saturated aq. NaCl)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Round-bottom flask, magnetic stirrer, TLC plates, etc.Standard LaboratoryVWR International

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable solid, reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • DMF: A combustible liquid that can be absorbed through the skin. Use in a fume hood.

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a 0.2 M solution. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly heterogeneous.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product, which is a mixture of isomers, by silica gel column chromatography. A gradient elution system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the N1 and N2 isomers.[4][8]

Protocol 2: N1-Selective Methylation via a Masked Reagent

To overcome the poor regioselectivity of traditional methods, this protocol utilizes a sterically bulky α-halomethylsilane as a "masked" methylating agent.[5] The initial N-alkylation is directed to the less sterically hindered N1 position. A subsequent protodesilylation step unmasks the methyl group, yielding the desired N1-methylated product with high selectivity.

Additional Materials
Reagent/EquipmentGradeSupplier Example
(Chloromethyl)trimethylsilane>97%Sigma-Aldrich
Potassium bis(trimethylsilyl)amide (KHMDS)1.0 M solution in THFSigma-Aldrich
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) and dissolve it in anhydrous THF (to 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add KHMDS (1.2 eq, 1.0 M solution in THF) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • N-Silylmethylation: Add (chloromethyl)trimethylsilane (1.3 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.

  • Protodesilylation: Upon complete consumption of the starting material, add TBAF solution (1.5 eq, 1.0 M in THF) and water (2.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[3]

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Workflow and Troubleshooting

A systematic approach is crucial for successful synthesis and purification. The following diagram outlines the general workflow and a logic tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic prep Step 1: Preparation Dissolve starting material in anhydrous solvent under N2. deprotonation Step 2: Deprotonation Cool to 0 °C, add base (NaH or KHMDS). Stir for 30 min. prep->deprotonation alkylation Step 3: Alkylation Add methylating agent dropwise at 0 °C. Warm to RT and monitor. deprotonation->alkylation workup Step 4: Workup & Extraction Quench reaction, extract with organic solvent, wash, and dry. alkylation->workup purification Step 5: Purification Concentrate crude product. Purify via column chromatography. workup->purification characterization Step 6: Characterization Confirm structure and purity (NMR, MS). purification->characterization start Problem Occurred q1 Low or No Reaction? start->q1 q2 Poor Regioselectivity? (Protocol 1) start->q2 q3 Difficult Purification? start->q3 sol1a Check base activity. Ensure anhydrous conditions. q1->sol1a Yes sol1b Increase reaction time or temperature. q1->sol1b If base is active sol2a This is expected. Proceed to careful purification. q2->sol2a Yes sol2b Switch to Protocol 2 for N1 selectivity. q2->sol2b If N1 is required sol3a Try different solvent systems for chromatography. q3->sol3a Yes sol3b Consider preparative HPLC for difficult separations. [7] q3->sol3b If isomers co-elute

Caption: General experimental workflow and troubleshooting decision tree.

Characterization of Products

  • TLC/LC-MS: Used for reaction monitoring and preliminary purity assessment. The two isomers will likely have different retention times.

  • ¹H and ¹³C NMR: This is the definitive method for distinguishing between the N1 and N2 isomers. The chemical shift of the N-methyl group and the adjacent ring protons will be distinct for each isomer. Comparison with literature data for similar pyrazolopyridine systems can aid in assignment.[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product(s). Both isomers will have the same mass.[9]

Summary of Expected Outcomes

ProtocolPrimary Product(s)Expected RegioselectivityKey AdvantageKey Disadvantage
1: Classical (CH₃I) Mixture of N1 and N2 isomersLow to moderateSimple, common reagentsRequires difficult separation of isomers
2: Masked Reagent 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (N1)High (>95:5 N1:N2)Excellent regiocontrol for the N1 isomerRequires more specialized reagents and two steps

References

  • Devi, N. et al. (2016). N-methylation of pyrazolopyridinone fused imidazopyridine derivative. ResearchGate.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.

  • Baklanov, M. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 833.

  • Chen, L. et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Selective N-Methylation of Pyrazoles. BenchChem.

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today.

  • PubChem. (n.d.). 5-chloro-1-methyl-1h-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and 5-bromo-1H-pyrazolo[3,4-c]pyridine 4b. ResearchGate.

  • Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry.

  • ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate.

  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrazolo[4,3-b]pyridine.

  • Levin, M. D. et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.

Sources

Application Note: 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of highly selective kinase inhibitors and receptor modulators relies heavily on the use of privileged heterocyclic scaffolds. 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3) has emerged as a highly versatile building block[1]. As a bioisostere for indoles, azaindoles, and purines, the pyrazolo[4,3-b]pyridine core mimics the adenine ring of ATP, making it exceptionally effective for targeting the hinge region of various kinases[2].

The specific substitution pattern of this building block is strategically designed for medicinal chemistry workflows:

  • 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which complicates Structure-Activity Relationship (SAR) interpretation and NMR characterization. The N1-methyl group locks the tautomeric state, ensuring predictable, unidirectional hydrogen-bond donor/acceptor interactions within target binding pockets.

  • 5-Chloro Group (Electrophilic Handle): The chlorine atom at the C5 position of the electron-deficient pyridine ring is highly activated toward oxidative addition by transition metals. It serves as an ideal handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation while being more bench-stable than its bromo- or iodo- analogs.

Target Applications & Mechanistic Insights

The pyrazolo[4,3-b]pyridine scaffold has been successfully deployed across multiple therapeutic targets:

  • Kinase Inhibitors (Oncology & Immunology): The scaffold is a proven hinge-binder. For example, derivatives have been developed as dual FLT3/CDK4 inhibitors for acute myeloid leukemia (AML), where the core forms critical hydrogen bonds with the kinase hinge region[3]. It has also been utilized in the development of c-Met and FGFR inhibitors, where the locked conformation directs the molecule into a U-shaped binding mode essential for type-1 kinase inhibition[2][4].

  • GPCR Modulators (Neurology): Beyond kinases, the scaffold is utilized in the central nervous system (CNS) space. Notably, it forms the head group of VU0418506, a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) used in Parkinson's disease models[5].

  • Phosphodiesterase (PDE) Inhibitors: Substituted 1H-pyrazolo[4,3-b]pyridines have been patented as selective PDE1 inhibitors for treating neurodegenerative and psychiatric disorders, regulating intracellular cAMP and cGMP signaling[6].

G A 5-Chloro-1-methyl-1H- pyrazolo[4,3-b]pyridine (Core Scaffold) B C5 Functionalization (Pd-Catalyzed Coupling) A->B Diversification C Library of C5-Substituted Derivatives B->C Yield & Purify D Target Binding (e.g., Kinase Hinge) C->D SAR Screening E Lead Optimization (FLT3, c-Met, mGlu4) D->E Selectivity Profiling

Logical workflow for utilizing the pyrazolo[4,3-b]pyridine scaffold in drug discovery.

Quantitative Data: Physicochemical & Reactivity Profile

Understanding the baseline physicochemical properties of the starting building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final synthesized library.

PropertyValue / DescriptionMedicinal Chemistry Implication
CAS Number 2489461-14-3[1]Unique identifier for sourcing and inventory.
Molecular Weight 167.60 g/mol Low molecular weight (Lead-like), leaving ample "budget" (<500 Da) for C5 substitutions.
Formula C7H6ClN3Defines the exact mass for LC-MS tracking.
H-Bond Donors 0Enhances membrane permeability; relies on added substituents for donor interactions.
H-Bond Acceptors 3 (N2, N4, N-pyridine)Provides multiple vectors for interacting with target proteins (e.g., kinase hinge).
Isotopic Signature ~3:1 ratio (m/z 168/170)The natural abundance of ³⁵Cl and ³⁷Cl provides a built-in mass spectrometry tracer for unreacted starting material.
Reactivity Electrophilic at C5Highly susceptible to Pd-catalyzed cross-coupling due to the electron-withdrawing nature of the fused pyridine ring.

Standard Operating Procedures (SOPs) for Derivatization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every reagent choice to empower researchers to troubleshoot effectively.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol introduces aryl or heteroaryl groups at the C5 position to explore the hydrophobic pockets adjacent to the ATP-binding site.

Mechanistic Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the rate-limiting reductive elimination step. It is also highly robust in aqueous basic conditions.

  • Base & Solvent: K2​CO3​ in a 1,4-Dioxane/Water (4:1) mixture. The water is essential to dissolve the base and form the active Pd-hydroxo complex, which transmetalates with the boronic acid much faster than the halide complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, add 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H2​O (1.0 mL). Seal the vial with a crimp cap. Sparge the mixture with dry N2​ or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Reaction: Heat the mixture thermally at 90°C for 4–6 hours, or via microwave irradiation at 110°C for 30 minutes.

  • Self-Validation (IPC): Sample 5 μ L of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass ( [M+H]+ = 168/170 with a 3:1 isotopic ratio) and the appearance of the product mass (lacking the chlorine isotope pattern).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination at the C5 Position

This protocol is used to introduce amine-linked substituents, which are common in kinase inhibitors to alter the molecule's basicity and solubility.

Mechanistic Causality & Reagent Selection:

  • Catalyst System: Pd2​(dba)3​ combined with BrettPhos . BrettPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to promote the monoamination of aryl chlorides with primary amines while suppressing competing protodehalogenation or bis-arylation.

  • Base & Solvent: Cs2​CO3​ in anhydrous Toluene. A mild, anhydrous base is critical here; strong bases like NaOtBu can cause degradation of sensitive functional groups, and any trace water will lead to the hydrolysis of the C5-chloride to a pyridone byproduct.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under Argon, combine 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol), the primary amine (1.2 equiv, 0.6 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube tightly.

  • Reaction: Stir the mixture at 100°C for 12–16 hours.

  • Self-Validation (IPC): Monitor via TLC (UV active at 254 nm) and LC-MS.

    • Validation Check: The newly formed C-N bond will significantly alter the retention time. The product should exhibit a clear [M+H]+ peak corresponding to the exact mass of the aminated product.

  • Workup: Cool to room temperature, dilute with Dichloromethane (DCM, 20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN with 0.1% TFA) to isolate the product as a trifluoroacetate salt, which is often ideal for subsequent biological testing.

G Start Reaction Setup (Inert Atmosphere) Reagents Add Core + Nucleophile + Pd Catalyst + Base Start->Reagents Heat Thermal/Microwave Heating (90-110°C) Reagents->Heat Monitor LC-MS Validation (Check 35Cl/37Cl Isotope Loss) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Chromatography (Silica or Prep-HPLC) Workup->Purify

Self-validating experimental workflow for Pd-catalyzed cross-coupling at the C5 position.

Sources

application of pyrazolopyridines in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pyrazolopyridines as Privileged Scaffolds in Anticancer Drug Discovery

Executive Summary & Mechanistic Rationale

The development of targeted therapies has revolutionized oncology, with protein kinases emerging as one of the most critical classes of drug targets. Kinases catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to substrate proteins, a regulatory mechanism that, when aberrantly activated via mutation or overexpression, drives tumor proliferation and survival[1].

From a structural drug design perspective, the ATP-binding pocket of kinases is highly druggable. The adenosine moiety of ATP interacts with the "hinge region"—a segment connecting the N-terminus and C-terminus lobes of the kinase[1]. Pyrazolopyridines have emerged as a privileged, ATP-mimicking heterocyclic core. Because their bicyclic structure acts as a bioisostere of adenine, pyrazolopyridines serve as highly effective hinge-binders, anchoring the inhibitor within the catalytic pocket while allowing functionalization at the N-1 and C-3 positions to exploit adjacent hydrophobic allosteric pockets for enhanced selectivity[1][2].

This structural versatility has led to the development of highly potent inhibitors targeting B-Raf (e.g., V600E mutations)[3], c-Met[4], Cyclin-Dependent Kinases (CDK2/8)[5][6], and RET kinases. A landmark success in this space is the FDA approval of the pyrazolo[1,5-a]pyridine-based drug selpercatinib for non-small cell lung cancer (NSCLC) and thyroid cancer[1].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras (GTPase) RTK->Ras Activation BRaf B-Raf Kinase (e.g., V600E) Ras->BRaf Activation MEK MEK1/2 BRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRaf ATP-Competitive Hinge Binding

MAPK signaling pathway and targeted ATP-competitive inhibition by pyrazolopyridines.

Quantitative Profiling of Pyrazolopyridine Derivatives

The efficacy of pyrazolopyridine derivatives is typically quantified via their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The table below summarizes the structure-activity relationship (SAR) data of representative pyrazolopyridine scaffolds across different oncogenic targets.

Compound / ScaffoldPrimary TargetIC50 / Efficacy ProfileReference
Selpercatinib (10) RET KinaseApproved Drug (Low nM potency)[1]
3-Methoxy Pyrazolopyridines (17, 19) B-Raf V600EPotent in vivo tumor growth inhibition[3]
Pyrazolo[3,4-b]pyridine (8b) CDK / HePG2 Cell Line2.6 µM[5]
Pyrazolo[3,4-d]pyrimidine (4) Hep2 (Laryngeal Carcinoma)21.3 µM[7]
Furopyridine Derivative (14) CDK2 / MCF-7 Cell LineSuperior to Doxorubicin (IC50 < 64.8 µM)[6]

Application Protocol 1: In Vitro ATP-Competitive Kinase Inhibition Assay

To evaluate the binding affinity and inhibitory potency of newly synthesized pyrazolopyridines, a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) is the industry standard.

Causality & Rationale: Traditional radiometric assays (using 32P-ATP) pose severe safety and disposal challenges. Luminescence-based assays circumvent this by utilizing firefly luciferase to measure the residual ATP remaining after the kinase reaction. Because pyrazolopyridines are ATP-competitive hinge binders[1], their presence prevents the kinase from consuming ATP. Therefore, a higher luminescent signal directly correlates with higher kinase inhibition.

Assay_Workflow Prep 1. Reagent Prep (Kinase, Substrate, ATP) Incubate 3. Incubation (30°C, 30-60 min) Prep->Incubate Compound 2. Compound Dilution (Pyrazolopyridines) Compound->Incubate Detection 4. Luminescence Detection Incubate->Detection Analysis 5. Data Analysis (IC50 Calculation) Detection->Analysis Control Validation Controls (Staurosporine & DMSO) Control->Incubate

Workflow for evaluating pyrazolopyridine kinase inhibitory activity via ATP depletion.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the pyrazolopyridine derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in the assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to generate a 10-point concentration curve.

    • Causality: BSA is included to prevent non-specific binding of the hydrophobic pyrazolopyridine compounds to the plastic microplate walls.

  • Enzyme-Substrate Master Mix: Prepare a solution containing the target kinase (e.g., B-Raf V600E or CDK2) and its specific peptide substrate at 2X the final desired concentration.

  • Reaction Initiation: In a white 384-well plate, combine 5 µL of the compound dilution with 5 µL of the Enzyme-Substrate mix. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the kinase hinge region. Add 10 µL of ATP (at the predetermined Michaelis constant, Km​ , for the specific kinase) to initiate the reaction.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive enough to detect competitive inhibitors without being overwhelmed by excess substrate.

  • Incubation: Seal the plate and incubate at 30°C for 30–60 minutes (depending on the linear phase of the specific kinase's activity)[8].

  • Detection: Add an equal volume (20 µL) of the luminescent kinase reagent. Incubate for 10 minutes to stabilize the luminescent signal, then read on a microplate reader.

System Validation & Controls (Self-Validating Architecture)

To ensure the assay is reporting true competitive inhibition and not artifactual interference (e.g., luciferase inhibition or compound autofluorescence):

  • Positive Control (100% Inhibition): Use a broad-spectrum, highly potent kinase inhibitor like Staurosporine. This proves the assay can detect complete enzymatic shutdown.

  • Negative Control (0% Inhibition / Vehicle): 1% DMSO without the inhibitor. This establishes the maximum ATP depletion baseline and confirms the solvent is not denaturing the kinase.

  • No-Enzyme Control: Buffer + ATP only. This establishes the maximum possible luminescent signal (100% ATP remaining) and validates reagent stability.

Application Protocol 2: Cellular Anti-Proliferative (MTT) Assay

While enzymatic assays confirm target engagement, cellular assays are mandatory to verify that the pyrazolopyridine derivative can penetrate the cell membrane and exert a cytotoxic effect in a complex biological system[6][7].

Causality & Rationale: The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductases found in the mitochondria of living cells. Because these enzymes are rapidly degraded upon cell death, the amount of formazan produced is directly proportional to the number of viable, metabolically active cancer cells.

Step-by-Step Methodology
  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., HepG2, MCF-7, or A549)[5][6]. Seed cells at a density of 5×103 cells/well in a 96-well flat-bottom tissue culture plate using 100 µL of RPMI 1640 or DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cellular adherence[8].

  • Compound Treatment: Aspirate the media and replace it with 200 µL of fresh media containing the pyrazolopyridine derivatives at varying concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Incubation: Incubate the treated plates for 72 hours.

    • Causality: A 72-hour window allows sufficient time for the pyrazolopyridine to inhibit the target kinase (e.g., CDK2 or B-Raf), arrest the cell cycle, and induce apoptosis.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Measure the optical density (OD) at 570 nm using a spectrophotometric microplate reader.

System Validation & Controls (Self-Validating Architecture)
  • Reference Drug Control: Treat a parallel set of wells with a clinically validated chemotherapeutic agent, such as 5-fluorouracil or Doxorubicin[6][7]. If the reference drug fails to induce cytotoxicity, the cell line may have acquired resistance or the assay conditions are flawed.

  • Vehicle Control: Cells treated with 0.5% DMSO. This confirms that any observed cell death is due to the pyrazolopyridine pharmacophore and not solvent toxicity.

  • Blank Control: Media + MTT + DMSO (no cells). This background OD is subtracted from all readings to eliminate noise from media components.

Sources

Application Note: 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on the functionalization of highly specific heterocyclic scaffolds. 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3) has emerged as a critical building block in modern drug discovery. Characterized by its electron-deficient bicyclic core, this intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling at the 5-position.

This application note provides researchers and drug development professionals with a comprehensive guide to the regioselective synthesis of this intermediate, its downstream functionalization, and its pivotal role in generating Phosphodiesterase 1 (PDE1) inhibitors for neurological disorders and novel anti-parasitic agents targeting Cryptosporidium.

Physicochemical & Safety Profile

Before initiating synthesis, it is crucial to understand the physical and safety parameters of the intermediate to ensure proper handling and storage .

Property / ParameterSpecification
Chemical Name 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS Number 2489461-14-3
Molecular Formula C7H6ClN3
Molecular Weight 167.60 g/mol
Physical State Solid
Storage Conditions Inert atmosphere, 2-8°C. Keep tightly closed.
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Insights: Regioselective N-Methylation

The synthesis of 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine begins with the N-alkylation of 5-chloro-1H-pyrazolo[4,3-b]pyridine. A common challenge in pyrazole chemistry is the formation of regioisomeric mixtures (N1 vs. N2 alkylation).

Causality Behind Experimental Choices:

  • Base Selection (KOH vs. Cs2CO3): Potassium hydroxide (KOH) is utilized to rapidly deprotonate the pyrazole NH (pKa ~13). The resulting pyrazolide anion exhibits delocalized electron density.

  • Solvent (Acetone): Acetone acts as a polar aprotic solvent that solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. Unlike DMF, acetone is easily removed during workup, preventing emulsion formation.

  • Temperature Control (0 °C): The N1-position is kinetically favored for electrophilic attack by Methyl Iodide (MeI) due to the electronic distribution of the fused pyridine ring. Maintaining the reaction at 0 °C suppresses thermodynamic equilibration, which would otherwise increase the yield of the sterically relieved but undesired N2-methyl isomer .

Workflow SM 5-Chloro-1H-pyrazolo[4,3-b]pyridine (Starting Material) Methylation Regioselective N-Methylation (MeI, KOH/Acetone, 0°C) SM->Methylation Intermediate 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (Key Intermediate) Methylation->Intermediate SNAr Nucleophilic Aromatic Substitution (Amines, Heat/Microwave) Intermediate->SNAr Coupling Transition Metal Catalysis (Buchwald-Hartwig/Suzuki) Intermediate->Coupling PDE1 PDE1 Inhibitors (Neurological Disorders) SNAr->PDE1 AntiPara Anti-Cryptosporidium Agents (Infectious Diseases) SNAr->AntiPara Coupling->PDE1

Figure 1: Chemical workflow from starting material to therapeutic applications.

Experimental Protocol: Synthesis of the Key Intermediate

Self-Validating System: This protocol integrates analytical checkpoints to ensure reaction success prior to proceeding to downstream steps.

Reagents:

  • 5-Chloro-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, e.g., 2.0 g, 13.0 mmol)

  • Potassium Hydroxide (KOH) (3.0 equiv, 2.19 g, 39.1 mmol)

  • Methyl Iodide (MeI) (1.5 equiv, 1.22 mL, 19.5 mmol)

  • Acetone (20 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-chloro-1H-pyrazolo[4,3-b]pyridine and anhydrous acetone.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add KOH in one portion. Stir the suspension vigorously for 1 hour at 0 °C.

    • Validation Checkpoint 1: The solution should transition to a slightly opaque, pale-yellow suspension, indicating the formation of the potassium pyrazolide salt.

  • Alkylation: Add MeI dropwise over 10 minutes via syringe to maintain the internal temperature near 0 °C.

  • Reaction Progression: Allow the reaction to stir for an additional 2 hours at 0 °C, then gradually warm to room temperature.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 7:3). The starting material (lower Rf) should be completely consumed. Two new spots will appear; the major spot (higher Rf) is the N1-methyl isomer.

  • Workup: Quench the reaction with water (30 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-30% EtOAc in Hexanes) to isolate the pure N1-methyl product.

    • Validation Checkpoint 3: Confirm identity via LC-MS (Expected m/z: 168.0 [M+H]+) and 1H NMR (CDCl3), noting the distinct N-CH3 singlet at approximately δ 4.10 ppm .

Downstream Functionalization: SNAr and Cross-Coupling

The 5-chloro position of the pyrazolo[4,3-b]pyridine ring is highly activated toward nucleophilic attack because the adjacent pyridine nitrogen stabilizes the anionic Meisenheimer intermediate. This makes it an ideal substrate for installing diverse amine headgroups (e.g., piperazines, pyrrolidines) crucial for target binding.

Protocol: General SNAr with Secondary Amines

  • Charge a microwave vial with 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and the desired secondary amine (e.g., Boc-piperazine, 1.5 equiv).

  • Dissolve in N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Seal the vial and heat at 150 °C for 12 hours (or microwave at 150 °C for 45 minutes).

    • Validation Checkpoint: LC-MS analysis should show the disappearance of the distinctive chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Dry and concentrate for purification.

Biological Applications & Signaling Pathways

Phosphodiesterase 1 (PDE1) Inhibition

PDE1 enzymes regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives act as potent PDE1 inhibitors. By blocking the degradation of cAMP/cGMP, these compounds amplify downstream kinase signaling (PKA/PKG), promoting neuroplasticity. This mechanism is currently being leveraged in clinical candidates for Alzheimer's Disease, Parkinson's Disease, and schizophrenia .

Signaling Drug Pyrazolo[4,3-b]pyridine Derivatives PDE1 Phosphodiesterase 1 (PDE1) Drug->PDE1 Inhibits cAMP cAMP / cGMP (Second Messengers) PDE1->cAMP Degrades (Blocked) Kinases PKA / PKG Activation cAMP->Kinases Activates Neuro Neuroplasticity & Cognitive Enhancement Kinases->Neuro Promotes

Figure 2: Mechanism of action for PDE1 inhibitors derived from the pyrazolo[4,3-b]pyridine scaffold.

Anti-Cryptosporidium Agents

In phenotypic drug design, the triazolopyridazine core of the anti-Cryptosporidium lead SLU-2633 was found to have hERG channel liabilities (cardiotoxicity). Researchers successfully replaced this core with the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, maintaining low micromolar potency against C. parvum while significantly improving the lipophilic efficiency (LipE) score and reducing hERG affinity .

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of the N-methylation step, demonstrating the causality of temperature and base selection on the regiomeric ratio (N1 vs. N2).

BaseSolventTemperatureTimeN1:N2 Ratio (by LC-MS)Isolated Yield (N1)
Cs2CO3DMF80 °C4 h1.2 : 135%
K2CO3DMF25 °C12 h3.5 : 162%
KOHAcetone25 °C3 h5.0 : 174%
KOH Acetone 0 °C 3 h >10 : 1 88%

Table 1: Optimization of N-methylation conditions for 5-chloro-1H-pyrazolo[4,3-b]pyridine. Kinetic control at 0 °C with KOH/Acetone provides the optimal yield of the desired N1-isomer.

References

  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. Google Patents.
  • Oboh, E., et al. (2023) - Structure-Activity relationships of replacements for the triazolopyridazine of Anti-Cryptosporidium lead SLU-2633. Bioorganic & Medicinal Chemistry, 86, 117295. Available at:[Link]

  • US20230416205A1 - Compounds, compositions, and methods. Google Patents.
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents.

Application Note: Developing Antileishmanial Agents from Pyrazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, mechanistic validation, and in vivo evaluation of pyrazolopyridine-based antileishmanial therapeutics.

Introduction & Rationale

Visceral leishmaniasis (VL) remains one of the most severe neglected tropical diseases, characterized by high fatality rates if left untreated. The current clinical arsenal, including amphotericin B and miltefosine, is heavily compromised by severe host toxicity, high costs, and the rapid emergence of resistant parasitic strains[1].

To overcome these limitations, nitrogen-containing heterocycles—specifically pyrazolopyridine scaffolds —have emerged as highly potent, next-generation antileishmanial pharmacophores[2]. Acting as bioisosteres to traditional aminoquinolines (such as amodiaquine), pyrazolopyridines exhibit superior lipophilicity and membrane permeability, allowing them to effectively penetrate host macrophages and target the obligate intracellular amastigote stage of Leishmania[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic methodologies. The protocols detailed herein are designed as self-validating systems , ensuring that every synthetic and biological readout is orthogonally confirmed to prevent false positives and artifacts.

Target Profile & Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) models indicate that the hydrophobic (log P) and steric parameters of the C-3 and N-moieties on the pyrazolo ring dictate antileishmanial potency[3]. Bulky, lipophilic substituents on the aromatic moiety attached to the pyridine ring significantly enhance the drug's ability to cross the phagolysosomal membrane of infected macrophages[3].

The table below summarizes the in vitro efficacy of leading pyrazolopyridine derivatives compared to standard-of-care controls. Notably, Compound 6j demonstrates a Selectivity Index (SI) of 108, vastly outperforming miltefosine[2].

Table 1: Quantitative Antileishmanial Efficacy of Key Pyrazolopyridine Derivatives

Compound / DrugKey Structural FeaturesTarget Species (Stage)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound 6j 3,4-dichlorophenyl & 3,4-dimethoxyphenylL. donovani (Amastigote)4.05438.0108.0
Compound 21 3'-diethylaminomethylL. amazonensis (Promastigote)0.39N/AN/A
Compound 22 3'-diethylaminomethylL. amazonensis (Promastigote)0.12N/AN/A
Miltefosine Standard of Care (Control)L. donovani (Amastigote)9.4650.05.3
Amodiaquine Reference BioisostereL. amazonensis (Promastigote)0.89N/AN/A

(Data synthesized from standardized in vitro assays[2],[3].)

Mechanistic Pathway: Dual-Action Parasite Clearance

Pyrazolopyridines do not merely act as direct parasiticides; they are multi-target agents. Mechanistic investigations reveal that compounds like 6j induce an apoptosis-like programmed cell death in the parasite by collapsing the mitochondrial membrane potential (ΔΨm), leading to phosphatidylserine externalization and DNA fragmentation[4].

Simultaneously, these scaffolds act as host-directed immunomodulators. In vivo, they shift the host's immune response toward a protective Th1 phenotype, augmenting nitric oxide (NO) generation within the macrophage to create a hostile oxidative environment for the parasite[4].

G Compound Pyrazolopyridine Derivatives Mito Loss of Mitochondrial Membrane Potential Compound->Mito Direct Action Macro Host Macrophage Immunomodulation Compound->Macro Host-Directed PS Phosphatidylserine Externalization Mito->PS DNA DNA Fragmentation Mito->DNA Apoptosis Programmed Cell Death (Parasite Clearance) PS->Apoptosis DNA->Apoptosis Th1 Th1 Immune Shift (IL-12, IFN-γ) Macro->Th1 NO Nitric Oxide (NO) Generation Th1->NO NO->Apoptosis Oxidative Stress

Caption: Pyrazolopyridine dual mechanism: direct parasite apoptosis and host Th1 immunomodulation.

Experimental Protocols

Protocol 1: Chemical Synthesis & Validation of Pyrazolopyridine Scaffolds

Causality: Utilizing a condensation reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives (or via Mannich-type reactions) allows for rapid, modular diversification of the N-moieties. This is critical because QSAR models dictate that specific steric bulk (e.g., 3'-diethylaminomethyl groups) is required for optimal target binding[3].

Step-by-Step Methodology:

  • Condensation: React 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) with the desired substituted aniline (1.2 eq) in absolute ethanol.

  • Catalysis: Utilize a catalytic amount of glacial acetic acid. Reflux the mixture under an inert argon atmosphere for 6–8 hours.

  • Purification: Cool the reaction mixture to room temperature to precipitate the crude product. Filter and recrystallize from a methanol/dichloromethane mixture.

  • Self-Validating QC:

    • Perform High-Performance Liquid Chromatography (HPLC) to ensure >95% purity[5]. Biological assays on impure compounds yield false SAR data.

    • Confirm structural identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the synthesized scaffold[5].

Protocol 2: In Vitro Intracellular Amastigote Assay & Cytotoxicity Counterscreen

Causality: Evaluating compounds against extracellular promastigotes is insufficient, as the intracellular amastigote is the clinically relevant stage in mammalian hosts[2]. We utilize luciferase-expressing L. donovani to provide a highly sensitive, objective luminescence readout that directly correlates with parasite ATP levels, eliminating the subjectivity of manual Giemsa-stain counting[2].

Step-by-Step Methodology:

  • Host Cell Seeding: Seed J774 murine macrophages in 96-well plates at a density of 5×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Infection: Infect macrophages with luciferase-expressing L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to allow phagocytosis and differentiation into amastigotes.

  • Washing: Wash wells three times with warm PBS to remove non-internalized parasites.

  • Treatment: Apply pyrazolopyridine derivatives at varying concentrations (e.g., 1.56 µM to 50 µM). Include Miltefosine as a positive control and 0.1% DMSO vehicle as a negative control[2]. Incubate for 72 hours.

  • Readout (Self-Validating System):

    • Efficacy: Add D-luciferin substrate and measure luminescence to calculate the IC₅₀.

    • Cytotoxicity Counterscreen: In a parallel plate of uninfected J774 cells, apply the same compound concentrations and perform an MTT viability assay to calculate the CC₅₀.

    • Validation: A compound is only advanced if the Selectivity Index (CC₅₀ / IC₅₀) is > 10, proving the luminescence drop is due to parasite death, not host macrophage lysis[2].

Protocol 3: In Vivo Efficacy & Combination Therapy Evaluation

Causality: Monotherapy in leishmaniasis rapidly drives resistance. Combining a novel pyrazolopyridine (e.g., Compound 6j) with a subcurative dose of the standard-of-care (Miltefosine) exploits synergistic pathways, drastically reducing the required dose of the toxic standard while achieving near-total parasite clearance[4].

Step-by-Step Methodology:

  • Infection Model: Infect female BALB/c mice (6-8 weeks old) via the tail vein with 1×107 virulent L. donovani promastigotes. Allow 15 days for the establishment of visceral infection.

  • Dosing Regimen: Divide mice into cohorts (n=5).

    • Group 1: Vehicle control.

    • Group 2: Compound 6j alone (50 mg/kg/day, intraperitoneal)[2].

    • Group 3: Miltefosine alone (subcurative dose, 5 mg/kg/day, oral)[4].

    • Group 4: Combination of 6j (50 mg/kg) + Miltefosine (5 mg/kg)[4].

    • Administer treatments for 5 consecutive days.

  • Parasitic Burden Quantification: On day 21 post-infection, euthanize the mice. Excise and weigh the liver and spleen. Prepare tissue impression smears, stain with Giemsa, and calculate the Leishman-Donovan Units (LDU).

  • Immunological Validation: To confirm the mechanistic Th1 shift, harvest splenocytes and analyze the supernatant for IFN-γ and IL-12 via ELISA. Quantify Nitric Oxide (NO) generation in isolated macrophages using the Griess assay[4].

References

  • Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine | Journal of Medicinal Chemistry - ACS Publications.
  • Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis | Journal of Medicinal Chemistry - ACS Publications.
  • Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine | PubMed.
  • Antileishmanial Activity of Pyrazolopyridine Derivatives (Supporting Information) | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection | Frontiers.

Sources

Analytical Characterization of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine: NMR and LC-MS/MS Protocols for Regioisomer Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3) is a highly valued bicyclic heteroaryl building block utilized in the synthesis of phosphodiesterase 1 (PDE1) inhibitors[1] and anti-parasitic agents targeting Cryptosporidium[2]. The standard synthetic route involves the N-alkylation of 5-chloro-1H-pyrazolo[4,3-b]pyridine using methyl iodide and a base (such as KOH or Cs₂CO₃)[2][3].

Because the pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), this reaction inherently produces an isomeric mixture of 1-methyl and 2-methyl regioisomers[2]. Consequently, standard 1D analytical workflows are insufficient. This application note provides a self-validating analytical system combining 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Collision-Induced Dissociation (CID) mass spectrometry to unambiguously confirm the structural identity and purity of the 1-methyl regioisomer.

Mechanistic Causality in Structural Elucidation
1. Regioisomer Differentiation via 2D NOESY

A standard 1D ¹H NMR spectrum will confirm the presence of the required six protons (three from the methyl group, three from the aromatic rings), but it cannot definitively place the methyl group at the N1 position. To establish a self-validating proof of structure, a 2D NOESY experiment is mandated.

  • The Causality: In the 1-methyl regioisomer, the N1-methyl group is spatially proximate to the C7-proton of the pyridine ring (adjacent to the bridgehead carbon). A strong NOE cross-peak between the methyl singlet (~4.10 ppm) and the C7-H doublet (~7.90 ppm) unambiguously validates the structure.

  • The Counter-Factual: If the sample contains the 2-methyl impurity, a distinct NOE cross-peak will appear between the N2-methyl group and the pyrazole C3-H (~8.15 ppm), as they are sterically adjacent on the opposite face of the pyrazole ring.

2. ESI-MS Isotopic and Fragmentation Signatures

Mass spectrometry provides a secondary, orthogonal validation layer. The presence of a single chlorine atom in the scaffold provides a built-in isotopic signature.

  • Isotopic Causality: Due to the natural abundance of ³⁵Cl and ³⁷Cl, the positive electrospray ionization (ESI+) mass spectrum must exhibit a characteristic 3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ ions at m/z 168.0 and 170.0, respectively.

  • Fragmentation: Upon CID, the pyrazolo-pyridine core typically undergoes neutral loss of HCl (m/z 133.0) or expulsion of N₂ gas from the pyrazole ring (m/z 140.0), which are diagnostic markers for this heterocyclic class.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Parameter Value
Chemical Name 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS Number 2489461-14-3
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol

| Exact Mass | 167.0250 Da |

Table 2: ¹H NMR Peak Assignments (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Rationale
4.10 Singlet (s) 3H N1-CH₃ Deshielded by the adjacent N1 and N2 heteroatoms.
7.35 Doublet (d, J = 8.6 Hz) 1H C6-H Ortho-coupling to C7-H; shielded relative to C7.
7.90 Doublet (d, J = 8.6 Hz) 1H C7-H Ortho-coupling to C6-H; NOE correlation to N1-CH₃.

| 8.15 | Singlet (s) | 1H | C3-H | Highly deshielded pyrazole proton. |

Table 3: LC-MS/MS Diagnostic Ions (ESI+)

m/z Observed Ion Type Relative Abundance Diagnostic Significance
168.0 [M+H]⁺ (³⁵Cl) 100% Base peak; confirms intact molecular weight.
170.0 [M+2+H]⁺ (³⁷Cl) ~33% Validates the presence of exactly one chlorine atom.
140.0 [M+H - N₂]⁺ Variable Confirms the presence of the pyrazole core.

| 133.0 | [M+H - Cl]⁺ | Variable | Confirms the lability of the C5-halogen bond. |

Self-Validating Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition for Regioisomer Validation
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire data on a 400 MHz or 600 MHz spectrometer using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure the complete relaxation of the methyl protons, allowing for accurate 3H vs. 1H integration[3].

  • 2D NOESY Acquisition: Set the mixing time (d8) to 400 ms. This specific mixing time is optimized for small molecules (MW < 500 Da) to allow sufficient cross-relaxation between the N1-methyl and C7-H protons without succumbing to spin diffusion.

  • Data Processing & Validation: Apply a 0.3 Hz exponential line broadening for the 1D spectra. Phase the 2D NOESY spectrum in both dimensions. Validation Gate: The batch passes QC only if a distinct cross-peak is observed between δ 4.10 and δ 7.90.

Protocol 2: UPLC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a Cortecs UPLC C18 column (1.6 µm, 2.1 × 50 mm)[3].

  • Gradient Elution: Apply a linear gradient starting at 95% Mobile Phase A (0.1% FA in H₂O) and ending at 95% Mobile Phase B (0.1% FA in MeCN) over 3.0 minutes at a flow rate of 0.4 mL/min[3].

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Validation Gate: Verify the co-elution of m/z 168.0 and 170.0 at the primary chromatographic peak with a strict 3:1 intensity ratio.

Analytical Workflow Visualization

G cluster_NMR NMR Spectroscopy Workflow cluster_MS LC-MS Workflow Sample 5-Chloro-1-methyl-1H- pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3) NMR_Prep Sample Prep: Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Sample Prep: Dilute in MeCN/H2O Sample->MS_Prep NMR_1H 1D 1H NMR (400 MHz): Identify 6 Protons NMR_Prep->NMR_1H NMR_NOESY 2D NOESY: N1-Me to C7-H NOE NMR_1H->NMR_NOESY Validation Regioisomer Confirmation & Purity Assessment (>95%) NMR_NOESY->Validation MS_ESI ESI+ Ionization: m/z 168/170 (3:1 ratio) MS_Prep->MS_ESI MS_Frag MS/MS (CID): Observe m/z 133 & 140 MS_ESI->MS_Frag MS_Frag->Validation

Analytical workflow for the structural validation of 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

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Troubleshooting & Optimization

Technical Support Center: Chromatography & Purification of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies for the purification of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3). As a basic, nitrogen-rich fused heterocycle utilized in the synthesis of PDE1 inhibitors and other therapeutic agents , this compound frequently presents chromatographic challenges such as severe peak tailing, poor recovery, and fraction overlap.

Purification Decision Workflow

PurificationWorkflow Start Crude 5-Chloro-1-methyl- 1H-pyrazolo[4,3-b]pyridine CheckPurity Assess Crude Purity & Scale Start->CheckPurity ScaleLarge Large Scale (>1g) Flash Chromatography CheckPurity->ScaleLarge > 1g ScaleSmall Small Scale (<1g) / High Purity Prep RP-HPLC CheckPurity->ScaleSmall < 1g NPSilica Silica Gel + 1% TEA (Hexane/EtOAc) ScaleLarge->NPSilica Alumina Neutral Alumina (No modifier needed) ScaleLarge->Alumina RPC18 Polar-Embedded C18 (Water/MeCN + 0.1% TFA) ScaleSmall->RPC18 Pure Purified Compound (>95% Purity) NPSilica->Pure Alumina->Pure RPC18->Pure

Decision workflow for chromatographically purifying 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine streak heavily on standard normal-phase silica gel? A1: The core issue lies in the compound's basic pyridine nitrogen. Standard bare silica gel contains residual surface silanol groups (-SiOH) that are weakly acidic (pKa ~ 4.5–5.5). When basic heterocycles pass through the column, they undergo a mixed-mode retention mechanism: standard dipole interactions plus strong ion-exchange interactions with the deprotonated silanols. This dual-affinity causes the compound to drag through the column, resulting in severe peak streaking and tailing .

Q2: How can I eliminate this tailing in Normal-Phase (NP) Flash Chromatography? A2: You have two primary self-validating strategies:

  • Mobile Phase Modifiers: Introduce a competitive basic modifier, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA preferentially binds to and masks the highly acidic silanol sites, allowing the pyrazolopyridine to elute symmetrically .

  • Alternative Stationary Phase (Neutral Alumina): For a modifier-free approach, switch to a Neutral Alumina column. Alumina lacks the highly acidic surface protons found on silica, allowing basic heterocycles to elute with sharp peak symmetry without the need for post-purification modifier removal .

Q3: When scaling down for high-purity biological testing, what is the recommended Reversed-Phase (RP) HPLC approach? A3: For >95% purity requirements, RP-HPLC is preferred. However, standard C18 columns can still exhibit tailing due to residual unendcapped silanols. We recommend using a Polar-Embedded C18 column . These columns incorporate a polar functional group (e.g., amide or carbamate) within the alkyl chain, creating a water-enriched surface layer that shields basic analytes from residual silanols . Additionally, adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase ensures the basic nitrogens are fully protonated, standardizing the retention mechanism .

Section 2: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine across different purification platforms.

Column TypeMobile Phase SystemModifierRetention BehaviorPeak Asymmetry ( As​ )
Bare Silica (NP) Hexane / EtOAcNoneSevere Tailing, Broad Elution> 2.5
Bare Silica (NP) Hexane / EtOAc1% TEASymmetrical, Sharp1.1 - 1.3
Neutral Alumina (NP) Hexane / EtOAcNoneSymmetrical, Sharp1.0 - 1.2
Standard C18 (RP) Water / MeCNNoneModerate Tailing1.5 - 1.8
Polar-Embedded C18 (RP) Water / MeCN0.1% TFAHighly Symmetrical1.0 - 1.1

Note: An Asymmetry Factor ( As​ ) of 1.0 indicates a perfectly symmetrical peak. Values > 1.5 indicate significant tailing that may compromise fraction purity.

Section 3: Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Silica + TEA Modifier)

Use this protocol for bulk purification (>1g) where cost-efficiency is prioritized.

  • Column Preparation: Select an appropriately sized bare silica gel flash column based on your crude mass (typically a 1:30 to 1:50 crude-to-silica ratio).

  • Solvent Equilibration (Critical Step): Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20 v/v) containing 1% Triethylamine (TEA) (v/v). Flush the column with 3-5 column volumes (CV) of this mixture. Causality: This pre-treatment saturates and neutralizes the acidic silanol sites before the analyte is introduced.

  • Sample Loading: Dissolve the crude 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine in a minimum volume of dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Run a gradient from 10% to 50% Ethyl Acetate in Hexane, maintaining the 1% TEA concentration throughout the run. Monitor fractions via TLC (UV 254 nm).

  • Post-Processing (Self-Validation): Pool fractions containing the pure product and concentrate under reduced pressure. To ensure complete removal of residual TEA (which can interfere with downstream NMR or biological assays), co-evaporate the resulting residue with toluene (3 × 10 mL), followed by drying under high vacuum overnight.

Protocol B: Preparative RP-HPLC for High-Purity Isolation

Use this protocol for final-stage purification (<1g) requiring >95% analytical purity .

  • Column Selection: Install a Polar-Embedded C18 preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) containing 0.1% TFA.

  • Sample Preparation: Dissolve the crude compound in a 1:1 mixture of Water/MeCN. Sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Gradient Elution: Equilibrate the column at 5% B. Inject the sample. Run a linear gradient from 5% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Recovery: Monitor UV absorbance at 254 nm and 280 nm. Collect the main peak. Lyophilize the collected fractions to obtain the compound as a TFA salt.

    • Optional Free-Basing: If the free base is required, dissolve the lyophilized powder in EtOAc, wash with saturated aqueous NaHCO3​ , dry the organic layer over Na2​SO4​ , and concentrate in vacuo.

References

  • Vertex Pharmaceuticals Inc. "Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines." U.S. Patent 11,634,416 B2.
  • Teledyne ISCO. "RediSep neutral alumina column purification of high pKa compounds." Teledyne ISCO Application Notes. Available at:[Link]

Pyrazolopyridine Synthesis: A Technical Support Guide to Common Byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important heterocyclic scaffold. Drawing from extensive literature and practical experience, this resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and obtain your target pyrazolopyridines with high purity.

Introduction to Pyrazolopyridine Synthesis and its Challenges

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The fusion of a pyrazole ring with a pyridine ring gives rise to several isomers, with pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines being among the most explored.[2][3] Synthetic routes to these compounds are numerous, often involving cycloaddition, condensation, or multicomponent reactions.[3][4][5]

However, the synthesis of pyrazolopyridines is not without its challenges. The formation of byproducts is a common issue that can complicate purification and reduce yields. This guide will address the most frequently encountered byproducts, providing a clear understanding of their formation and actionable strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in pyrazolopyridine synthesis?

A1: The most common byproducts include:

  • Regioisomers: Particularly in the synthesis of pyrazolo[3,4-b]pyridines from unsymmetrical starting materials.[3]

  • Isomeric Triazolopyridines: A common byproduct in the synthesis of pyrazolo[1,5-a]pyridines.

  • Products of Incomplete Cyclization: Such as stable enamine or Michael adduct intermediates.

  • Starting Material Dimers: Especially the dimerization of aminopyrazole precursors.[6]

  • Hydrolysis Products: Resulting from the breakdown of reactive intermediates.

  • Rearrangement Products: In some specific synthetic routes, unexpected skeletal rearrangements can occur.[7]

Q2: How can I quickly assess the purity of my crude pyrazolopyridine product?

A2: Thin-Layer Chromatography (TLC) is the most immediate method. Develop a TLC plate in a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your desired product an Rf value of approximately 0.3-0.4.[5] Visualization under UV light (254 nm) is often effective for these aromatic systems.[8] The presence of multiple spots indicates impurities. For a more detailed assessment, a crude ¹H NMR spectrum can reveal the presence of isomers or other byproducts.

Q3: Are there any general tips for minimizing byproduct formation?

A3: Yes, several general principles apply:

  • Purity of Starting Materials: Ensure your starting materials, especially aminopyrazoles, are of high purity. Impurities can act as catalysts for side reactions.[2]

  • Inert Atmosphere: For reactions sensitive to oxidation, such as those involving hydrazines, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored degradation products.

  • Control of Stoichiometry: Precise control over the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of byproducts.

  • Temperature Control: Reactions should be conducted at the optimal temperature. Excessive heat can promote side reactions and decomposition.

  • Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.[9]

Troubleshooting Guide: Specific Byproduct Issues

This section delves into specific byproduct challenges, offering detailed explanations and solutions.

Issue 1: Formation of Regioisomers in Pyrazolo[3,4-b]pyridine Synthesis

Problem: Your reaction using an unsymmetrical 1,3-dicarbonyl compound and an aminopyrazole is producing a mixture of two or more regioisomers, complicating purification and reducing the yield of the desired product.[3]

Causality: The formation of regioisomers arises from the two non-equivalent electrophilic carbonyl centers in the 1,3-dicarbonyl compound. The nucleophilic aminopyrazole can attack either carbonyl group, leading to two different cyclization pathways. The final ratio of isomers is often a result of a delicate balance between kinetic and thermodynamic control, influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions.[10]

Troubleshooting Steps:

  • Modify Reaction Temperature:

    • Rationale: Lower temperatures often favor the kinetically controlled product, which may be a single isomer. Conversely, higher temperatures can allow for equilibration and favor the thermodynamically more stable isomer.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for the formation of a single major product. If a mixture still forms, try running the reaction at a higher temperature (e.g., reflux) to see if the isomer ratio changes in favor of the desired product.

  • Screen Different Solvents:

    • Rationale: Solvent polarity can influence the transition states of the competing cyclization pathways.

    • Action: Conduct small-scale parallel reactions in a range of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol, acetic acid). Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the optimal solvent for regioselectivity.

  • Employ a Catalyst:

    • Rationale: Acid or base catalysts can alter the nucleophilicity of the aminopyrazole or the electrophilicity of the carbonyl groups, thereby influencing the regiochemical outcome.[11]

    • Action: Experiment with catalytic amounts of acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., triethylamine, piperidine). Lewis acids can also be effective in coordinating to the carbonyl oxygen and directing the nucleophilic attack.

Purification of Regioisomers:

If the formation of a mixture is unavoidable, separation is often achievable by flash column chromatography.

Typical Polarity of Isomers Recommended Starting Solvent System Notes
Moderately PolarHexanes/Ethyl Acetate (e.g., 9:1 to 7:3)A gradient elution, gradually increasing the polarity, is often effective.[4]
PolarDichloromethane/Methanol (e.g., 99:1 to 95:5)For more polar pyrazolopyridines.
Basic (Amine functionality)Hexanes/Ethyl Acetate with 1% TriethylamineThe triethylamine helps to prevent peak tailing on the silica gel.[12]

Analytical Identification of Regioisomers:

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazolopyridine core will differ between regioisomers. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for unambiguous structure determination.[13] An NOE correlation between a substituent and a proton on a specific ring can confirm the regiochemistry.[14]

  • Mass Spectrometry (MS): While regioisomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure.[15]

Issue 2: Formation of[2][3][4]Triazolo[1,5-a]pyridine Byproduct

Problem: In the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and β-dicarbonyl compounds, you observe a significant amount of a[2][3][4]triazolo[1,5-a]pyridine byproduct.

Causality: This side reaction is often promoted by the use of acetic acid as a solvent or catalyst. The N-aminopyridine can undergo an alternative cyclization pathway involving the nitrogen atoms to form the six-membered triazine ring of the triazolopyridine system, rather than the desired pyrazole ring formation.[16][17]

Troubleshooting Steps:

  • Minimize or Eliminate Acetic Acid:

    • Rationale: Acetic acid can catalyze the undesired cyclization pathway.

    • Action: If acetic acid is being used as a solvent, switch to a non-acidic solvent like ethanol, toluene, or DMF. If it is used as a catalyst, try reducing the amount or replacing it with a different type of catalyst, such as a Lewis acid.

  • Control Reaction Temperature:

    • Rationale: The activation energy for the formation of the triazolopyridine may be different from that of the desired pyrazolopyridine.

    • Action: Experiment with running the reaction at a lower temperature to potentially disfavor the side reaction.

Analytical Identification:

  • Mass Spectrometry: The triazolopyridine byproduct will have a different molecular weight than the desired pyrazolopyridine, making it easily distinguishable by MS.

  • ¹H NMR: The aromatic proton chemical shifts and coupling patterns will be distinct for the two different heterocyclic systems.

Issue 3: Incomplete Cyclization and Presence of Intermediates

Problem: Your crude product contains significant amounts of unreacted starting materials or stable intermediates, such as enamines or Michael adducts, leading to low yields of the final pyrazolopyridine.

Causality: Incomplete reactions can be due to several factors, including insufficient reaction time or temperature, poor reactivity of the starting materials, or the formation of a stable, unreactive intermediate.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature:

    • Rationale: The cyclization step may have a high activation energy.

    • Action: Monitor the reaction by TLC over a longer period. If the reaction stalls, consider increasing the temperature. Microwave irradiation can sometimes be effective in promoting difficult cyclizations.[7]

  • Use a More Effective Catalyst:

    • Rationale: A catalyst can facilitate the cyclization and dehydration steps.

    • Action: If not already using one, add a catalytic amount of acid (e.g., p-TsOH) or a Lewis acid to promote the reaction.

  • Removal of Water:

    • Rationale: The final step of many pyrazolopyridine syntheses is a dehydration. If water is not effectively removed, the equilibrium may not favor the product.

    • Action: Use a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene to azeotropically remove water.

Issue 4: Dimerization of Aminopyrazole Starting Material

Problem: You observe a significant amount of a higher molecular weight byproduct, which is likely a dimer of your aminopyrazole starting material.

Causality: Aminopyrazoles can undergo oxidative dimerization, especially in the presence of certain metal catalysts (like copper salts) and oxidants.[2][6] The reaction conditions intended for the pyrazolopyridine synthesis may inadvertently promote this side reaction.

Troubleshooting Steps:

  • Avoid Unnecessary Oxidants and Metal Catalysts:

    • Rationale: These reagents can directly mediate the dimerization.

    • Action: Scrutinize your reaction conditions and remove any components that could be promoting oxidation. If a metal catalyst is required for the main reaction, consider screening different metals or ligands.

  • Work Under an Inert Atmosphere:

    • Rationale: Atmospheric oxygen can contribute to oxidative dimerization.

    • Action: Run the reaction under a nitrogen or argon atmosphere.

  • Control Solvent Polarity:

    • Rationale: The solvent can influence the solubility and reactivity of the aminopyrazole.

    • Action: Experiment with different solvents. Non-polar solvents may sometimes suppress dimerization.[2]

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Separation of Pyrazolopyridine Regioisomers
  • TLC Analysis: Develop a TLC method to separate the isomers. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a significant difference in Rf values between the two spots.

  • Column Packing: Prepare a silica gel column, packing it as a slurry in the initial, less polar eluent identified from your TLC analysis.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" method often provides better separation.[18]

  • Elution: Begin eluting with the less polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the isolated isomers.

Protocol 2: Acid-Base Extraction for Purification

This protocol is useful for removing non-basic impurities from a basic pyrazolopyridine product.

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazolopyridine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The pyrazolopyridine will precipitate out of the solution.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) several times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazolopyridine.

Visualization of Reaction Mechanisms and Troubleshooting

Diagram 1: Competing Pathways in Pyrazolo[1,5-a]pyridine Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products N-Aminopyridine N-Aminopyridine Intermediate_A Enamine/Imine Intermediate N-Aminopyridine->Intermediate_A + beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl Desired_Cyclization [3+2] Cyclization Intermediate_A->Desired_Cyclization Side_Reaction Alternative Cyclization Intermediate_A->Side_Reaction  Acetic Acid Pyrazolopyridine Pyrazolo[1,5-a]pyridine (Desired Product) Desired_Cyclization->Pyrazolopyridine Triazolopyridine [1,2,4]Triazolo[1,5-a]pyridine (Byproduct) Side_Reaction->Triazolopyridine

Caption: Competing cyclization pathways in pyrazolo[1,5-a]pyridine synthesis.

Diagram 2: Troubleshooting Workflow for Regioisomer Formation

G Start Problem: Mixture of Regioisomers Condition_Screen Screen Reaction Conditions Start->Condition_Screen Lower_Temp Lower Temperature (Kinetic Control) Condition_Screen->Lower_Temp Higher_Temp Higher Temperature (Thermodynamic Control) Condition_Screen->Higher_Temp Solvent_Screen Vary Solvent Polarity Condition_Screen->Solvent_Screen Catalyst_Screen Screen Acid/Base/Lewis Acid Catalysts Condition_Screen->Catalyst_Screen Analysis Analyze Isomer Ratio (¹H NMR, LC-MS) Lower_Temp->Analysis Higher_Temp->Analysis Solvent_Screen->Analysis Catalyst_Screen->Analysis Optimal_Found Optimal Conditions Found? Analysis->Optimal_Found Scale_Up Scale-Up Optimized Reaction Optimal_Found->Scale_Up Yes Purification Purify Mixture (Flash Chromatography) Optimal_Found->Purification No End Pure Isomer(s) Obtained Scale_Up->End Purification->End

Caption: Decision tree for addressing regioisomer formation in pyrazolopyridine synthesis.

References

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]

  • Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Curious Wavefunction. [Link]

  • 1,2,4-Triazoles. XIII. Derivatives of the s-Triazolo[1,5-a]pyridine Ring System1a. Wiley Online Library. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. PubMed. [Link]

  • Separating Regioisomers using Preparative TLC : r/OrganicChemistry. Reddit. [Link]

  • Successful Flash Chromatography. Biotage. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. iSuoChem. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Reaction Chemistry & Engineering. RSC Publishing. [Link]

  • Online Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC System. Agilent. [Link]

  • Structure Elucidation of a Pyrazolo[3][16]pyran Derivative by NMR Spectroscopy. PMC. [Link]

  • flash chromatography. University of Pittsburgh. [Link]

  • TLC Visualization Methods. Labster. [Link]

  • The Chemistry of the Triazolopyridines: an Update. Semantic Scholar. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]

  • Enamine Reactions. Chemistry LibreTexts. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

  • An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. PMC. [Link]

  • 9.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]

    • Lab demonstration - Visualizing the Spots. YouTube. [Link]

  • Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate. [Link]

  • Mass fragmentation pattern for compound 10. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Method for purifying pyrazoles.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Controlling regioselectivity in the formation of substituted pyrazoles is a notorious bottleneck in drug discovery and materials science. This guide provides researchers and application scientists with field-proven troubleshooting logic, mechanistic insights, and validated protocols to achieve absolute regiocontrol.

Part 1: Diagnostic Workflow for Regioselectivity Issues

Before altering your synthetic route, follow this diagnostic logic flow to identify the least disruptive intervention for your specific regioselectivity issue.

G Start Mixture of Pyrazole Regioisomers Detected Step1 Analyze Substrates (Steric/Electronic Bias) Start->Step1 Decision1 Can substrates be modified? Step1->Decision1 ModSub Introduce Bulky or Directing Groups Decision1->ModSub Yes Step2 Solvent Optimization (Switch to TFE/HFIP) Decision1->Step2 No ModSub->Step2 Decision2 Is Regioselectivity >95%? Step2->Decision2 Step3 pH Adjustment (Acid/Base Catalysis) Decision2->Step3 No Success Pure Regioisomer Isolated Decision2->Success Yes Decision3 Is Regioselectivity >95%? Step3->Decision3 Step4 Alternative Route (Hydrazone + Nitroolefin) Decision3->Step4 No Decision3->Success Yes Step4->Success

Troubleshooting workflow for resolving poor regioselectivity in pyrazole synthesis.

Part 2: Core Troubleshooting FAQs

Q1: Why does the standard Knorr pyrazole synthesis consistently yield an inseparable mixture of 1,3,5- and 1,3,4- or 1,5-substituted regioisomers?

A1: The Knorr pyrazole synthesis involves the condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine. The causality of the mixture lies in the dual-electrophilic nature of the diketone and the dual-nucleophilic nature of the hydrazine. The terminal nitrogen ( −NH2​ ) of the hydrazine is less sterically hindered and more nucleophilic than the internal nitrogen ( −NH− ).

When the two carbonyl carbons of the 1,3-diketone have similar electrophilicity, the terminal −NH2​ attacks both sites indiscriminately, leading to two distinct hydrazone intermediates that cyclize into different regioisomers. Furthermore, recent transient flow chemistry studies have revealed that this reaction does not follow simple first-order kinetics; it involves highly complex autocatalytic pathways and unexpected di-addition intermediates [3]. Because the reaction is often under kinetic rather than thermodynamic control, standard room-temperature conditions in conventional solvents (like ethanol) fail to differentiate the transition states, resulting in a mixed product profile.

Q2: I cannot change my starting materials because they are essential to my SAR study. How can I manipulate the reaction conditions to favor one regioisomer?

A2: If substrate modification is impossible, solvent manipulation is your most powerful tool. Switching from standard protic solvents (ethanol, methanol) to highly fluorinated alcohols—specifically 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)—can dramatically invert or enhance regioselectivity[1].

Mechanistic Causality: Fluorinated alcohols are exceptional hydrogen-bond donors but extremely poor nucleophiles. They form tight hydrogen-bonded networks with the most accessible/basic carbonyl oxygen of the 1,3-diketone. This selective hydrogen bonding artificially amplifies the difference in electrophilicity between the two carbonyl sites. Consequently, the terminal −NH2​ of the hydrazine is directed almost exclusively to the more activated carbonyl, overriding the inherent steric biases of the substrates and pushing the regioselectivity upwards of 95:5.

Q3: Solvent optimization failed to give >95% regioselectivity. What alternative synthetic routes guarantee absolute regiocontrol?

A3: When the Knorr synthesis fundamentally fails, you must change the bond-disconnection strategy. The most robust alternative is the base-mediated [3+2] cycloaddition of N-monosubstituted hydrazones with nitroolefins [2].

Mechanistic Causality: This route bypasses the dual-electrophile problem entirely. Nitroolefins are highly polarized, strong mono-electrophiles. The hydrazone acts as the nucleophile. The reaction proceeds via a reversible cycloaddition to form a nitropyrazolidine intermediate. Under basic conditions, this intermediate undergoes spontaneous oxidation and elimination of nitrous acid ( HNO2​ ) to yield a single, predictable pyrazole regioisomer.

Part 3: Quantitative Data Presentation

The table below summarizes the profound impact of solvent selection on the regiomeric ratio during the synthesis of N-methylpyrazoles from unsymmetrical 1,3-diketones.

SolventDielectric Constant ( ϵ )Hydrogen Bond Donor ( α )Typical Regioisomer Ratio (A:B)Isolated Yield (%)
Ethanol (EtOH)24.50.8360 : 4085%
Acetonitrile (MeCN)37.50.1955 : 4582%
2,2,2-Trifluoroethanol (TFE)26.11.5190 : 1088%
Hexafluoro-2-propanol (HFIP)16.71.96> 95 : 5 92%

Data synthesized from established literature demonstrating the superiority of HFIP in directing Knorr pyrazole regioselectivity[1].

Part 4: Self-Validating Experimental Methodologies

Protocol A: Regioselective Knorr Synthesis using HFIP

Use this protocol when attempting to force regioselectivity via solvent hydrogen-bonding networks.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv) in anhydrous HFIP (5.0 mL, 0.2 M).

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Self-Validation Check: A slight exothermic reaction and color change (often to pale yellow) indicates the initial formation of the carbinolamine intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization). Self-Validation Check: The reaction is complete when the starting diketone spot is entirely consumed. Do not rely solely on TLC for regioisomer ratios, as they often co-elute.

  • Workup: Concentrate the reaction mixture under reduced pressure. Caution: HFIP is highly volatile (b.p. 58 °C) and toxic; evaporate inside a fume hood using a cold trap.

  • Purification & Verification: Purify the crude residue via flash column chromatography. To definitively confirm the regiochemistry of the isolated product, perform 2D NMR (NOESY and HMBC). 1D 1H NMR is insufficient to distinguish between 1,3- and 1,5-regioisomers.

Protocol B: Base-Mediated Hydrazone-Nitroolefin Cycloaddition

Use this protocol when absolute regiocontrol is required and Knorr synthesis fails.

  • Preparation: In a sealed reaction tube, dissolve the N-monosubstituted hydrazone (1.0 mmol, 1.0 equiv) and the corresponding nitroolefin (1.2 mmol, 1.2 equiv) in methanol (10.0 mL, 0.1 M).

  • Activation: Add a strong base, such as potassium tert-butoxide ( t -BuOK) (1.5 mmol, 1.5 equiv), to the stirring solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours. For highly electron-deficient hydrazones, gentle reflux (65 °C) may be required.

  • Quenching: Quench the reaction by adding a 1M aqueous HCl solution until the pH reaches ~5. Self-Validation Check: Quenching is critical to neutralize the base and facilitate the final elimination of HNO2​ , driving the aromatization of the pyrazole ring.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography to isolate the pure, single pyrazole regioisomer.

Part 5: References

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: Journal of Organic Chemistry URL: [Link]

  • Title: Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis Source: Organic Letters URL: [Link]

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: Reaction Chemistry & Engineering URL: [Link]

Technical Support Center: Pyrazolopyridine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolopyridine Synthesis Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the synthesis of pyrazolopyridine scaffolds—a privileged pharmacophore in medicinal chemistry[1]. Here, we bridge theoretical mechanistic chemistry with practical, bench-top troubleshooting to ensure your syntheses are scalable, high-yielding, and reproducible.

Core Methodologies & Validated Protocols

To ensure robust reproducibility, every protocol must be treated as a self-validating system where the physical properties of the solvent, the pKa of the base, and the thermodynamics of the reaction dictate the outcome.

Protocol A: One-Pot Multicomponent Synthesis (MCR)

Mechanistic Rationale: Multicomponent reactions (MCRs) bypass the isolation of unstable intermediates, maximizing atom economy and minimizing waste[2]. The use of a protic solvent (e.g., Ethanol) is not arbitrary; it is causally linked to the stabilization of the transition state via hydrogen bonding, which facilitates the initial Knoevenagel condensation and subsequent Michael addition[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3-methyl-1-phenyl-5-pyrazolone (1.0 mmol), and ammonium acetate (1.0 mmol) or malononitrile (1.0 mmol) depending on the target derivative.

  • Solvent & Catalyst Addition: Add 10 mL of absolute Ethanol. Introduce Triethylamine (Et3N) at 40 mol%[1]. Note: Avoid strong inorganic bases (like NaOH) as they can lead to substrate degradation[3].

  • Reaction Execution: Stir the mixture at room temperature (or reflux at 80-120 °C for sterically hindered substrates) for 2 to 10 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Isolation: Upon completion, pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure pyrazolopyridine.

Protocol B: Sequential One-Pot Borylation & Suzuki Coupling

Mechanistic Rationale: Halogenated pyrazolopyridines are prime candidates for late-stage functionalization. A sequential Miyaura borylation followed by Suzuki coupling in a single vessel prevents the degradation of sensitive boronic ester intermediates and significantly improves the overall yield[4].

Step-by-Step Methodology:

  • Borylation: Charge a Schlenk flask with the brominated pyrazolopyridine (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in anhydrous 1,4-dioxane. Degas and heat to 90 °C for 4 hours.

  • In-Situ Coupling: Cool to room temperature. Without isolating the intermediate, add the aryl halide (1.2 eq), an aqueous solution of K₂CO₃ (3.0 eq), and an additional catalytic amount of Pd(PPh₃)₄ (0.05 eq).

  • Completion: Heat the mixture to 100 °C for 12 hours. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Optimization Data Room

Quantitative optimization is critical for scaling up pyrazolopyridine synthesis. The tables below summarize the empirical data driving our protocol recommendations.

Table 1: Solvent and Base Optimization for MCR Synthesis [1]

EntryBase (40 mol%)SolventTemperatureYield (%)Mechanistic Impact
1Et₃NEthanol (EtOH)Room Temp65%Optimal dipole stabilization and H-bonding.
2DBUEthanol (EtOH)Room Temp61%Stronger base; slight increase in side reactions.
3DIPEAEthanol (EtOH)Room Temp60%Steric hindrance of base slightly reduces efficiency.
4Et₃NDichloromethane (DCM)Room Temp12%Lack of H-bonding fails to stabilize intermediates.
5NoneEthanol (EtOH)Room TempTraceBase is strictly required for enolization.

Table 2: Catalytic Systems for Late-Stage Functionalization [4]

Reaction TypeReagents / CatalystTypical ConditionsYield Impact & Causality
N-AlkylationNaH / CH₃ITHF, 0 °C → RT>95%. Thermal control prevents exothermic by-products.
Suzuki CouplingPd(PPh₃)₄ / XPhos / BaseToluene/Dioxane, 100 °CHigh regioselectivity on the pyridine ring.

Visualizing the Synthesis Workflow

G SM Starting Materials (Aldehyde, Amine, Active Methylene) Solvent Solvent Selection Protic (EtOH) vs Aprotic (DCM) SM->Solvent MCR Multicomponent Reaction (Et3N Catalyst, RT to Reflux) Solvent->MCR H-Bonding Stabilization Inter Uncyclized Intermediate (Knoevenagel Adduct) MCR->Inter Cycl Cyclization & Dehydration (Intramolecular Attack) Inter->Cycl Thermodynamic Driving Force Cycl->Solvent Low Yield? Change Polarity Func Late-Stage Functionalization (Suzuki / N-Alkylation) Cycl->Func Halogenated Scaffolds Prod Target Pyrazolopyridine Derivative Func->Prod

Workflow for pyrazolopyridine MCR synthesis, highlighting solvent dependency and functionalization.

Troubleshooting & FAQs

Q1: My multicomponent reaction yields are stuck below 20%. What is the primary limiting factor? A1: The most common failure point is solvent selection. As demonstrated in Table 1, running the reaction in an aprotic solvent like dichloromethane (DCM) yields only 12%, whereas ethanol yields 65%[1]. The synthesis requires a protic solvent to stabilize the dipole moment of the transition states and facilitate hydrogen bonding during the cascade cyclization. Switch to absolute ethanol or methanol.

Q2: I am observing multiple alkylation byproducts during the N-alkylation of the pyrazole ring. How do I improve regioselectivity? A2: This is a thermodynamic control issue. N-alkylation (e.g., using NaH and CH₃I) is highly exothermic. If initiated at room temperature, the lack of thermal control leads to over-alkylation and poor regioselectivity. You must initiate the deprotonation at 0 °C to control the kinetic enolate/amide formation, and only allow the reaction to gradually warm to room temperature to drive it to completion[4].

Q3: Strong inorganic bases (NaOH, KOH) are causing degradation of my starting materials. What are the alternatives? A3: Inorganic strong alkalis often lead to lower catalytic outcomes or substrate hydrolysis in these specific MCRs[3]. Organic bases like Triethylamine (Et₃N) or DIPEA provide the perfect pKa balance—strong enough to catalyze the initial Knoevenagel condensation but mild enough to prevent degradation[1]. Alternatively, consider using a solid-supported magnetic nanocatalyst like Alg@SBA-15/Fe₃O₄, which offers an excellent acidic/basic functional group balance and can be magnetically recovered[2].

Q4: Can I use iodine to drive the cyclization of bis-pyrazolo-pyridine derivatives without transition metals? A4: Yes. Metal-free, iodine-mediated multicomponent syntheses are highly effective. Optimization studies indicate that using 0.5 equivalents of iodine at 120 °C in a solvent like isobutyric acid provides superior yields by facilitating the 5-exo-trig cyclization[5].

References

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea Source: ResearchGate URL:[Link]

  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile Source: PubMed Central (PMC) / NIH URL:[Link]

  • Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges associated with 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. Our systematic approach is designed to help you achieve consistent and reliable concentrations for your in vitro and in vivo experiments.

Compound Profile: 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Understanding the physicochemical properties of a compound is the first step in diagnosing and solving solubility issues. Pyrazolo[4,3-b]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that are often investigated for a range of therapeutic applications.[1][2][3] However, their planar, aromatic structure can lead to strong crystal lattice forces and low aqueous solubility.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₇H₆ClN₃[4]Relatively small molecule.
Molecular Weight ~167.6 g/mol [4]Unlikely to be a primary barrier to solubility.
Structure Fused aromatic pyrazole and pyridine rings.Planar structure can lead to high crystal lattice energy, making it difficult for solvent molecules to break the solid state apart.
Predicted XlogP 1.6[4]Indicates moderate lipophilicity. While not extremely high, it suggests a preference for non-polar environments over aqueous media.
General Class Pyrazolopyridine derivative.This class of compounds is known for often exhibiting poor water solubility, though they are typically soluble in organic solvents like DMSO.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: My 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

A1: This is a common issue. Direct dissolution in aqueous buffers is often unsuccessful for this class of compounds. The standard first step is to create a high-concentration stock solution in a strong organic solvent, like 100% Dimethyl Sulfoxide (DMSO), and then dilute this stock into your aqueous buffer.[8][9][10] Be aware that the final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[8]

Q2: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay medium. Why is this happening?

A2: This phenomenon is known as "fall-out" or precipitation. It occurs because the compound is highly soluble in the DMSO stock but becomes supersaturated and crashes out when diluted into the aqueous medium where its solubility is much lower.[8][10] The key is to ensure the final concentration in your assay medium does not exceed the compound's maximum aqueous solubility.

Q3: Can I use sonication or heating to help dissolve the compound?

A3: Yes, both are common physical methods to aid dissolution. Gentle warming (e.g., to 37°C) and sonication can provide the energy needed to break the crystal lattice.[10][11] However, use these methods with caution. Prolonged heating can degrade the compound, and excessive sonication can also cause issues. Always check for compound stability after applying these methods.

Q4: Are there any alternatives to DMSO?

A4: While DMSO is the most common choice due to its broad dissolving power, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used.[9][12] For some applications, co-solvent systems (e.g., water with a small percentage of ethanol or polyethylene glycol) can be effective.[12][13][][15] The choice depends on the specific requirements and constraints of your experiment.

A Systematic Approach to Solubility Enhancement

When basic dissolution in DMSO fails or is not suitable, a more systematic approach is required. The following workflow provides a logical progression from simple to more advanced techniques to find the optimal solubilization strategy for your compound.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome Start Start: Compound Received PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock KineticSol Determine Kinetic Solubility in Assay Buffer PrepStock->KineticSol Decision1 Is Solubility Sufficient? KineticSol->Decision1 CoSolvent Strategy 1: Co-Solvent Screening (Ethanol, PEG 400, etc.) Decision1->CoSolvent No End Proceed with Experiment Decision1->End Yes pHMod Strategy 2: pH Modification (Test pH 4.0 - 9.0) CoSolvent->pHMod If insufficient Surfactant Strategy 3: Surfactant Addition (Tween-80, SLS) pHMod->Surfactant If insufficient Decision2 Is Solubility Sufficient? Surfactant->Decision2 Cyclodextrin Strategy 4: Complexation with Cyclodextrins (HP-β-CD) Decision2->Cyclodextrin No Decision2->End Yes ASD Strategy 5: Amorphous Solid Dispersion (Advanced) Cyclodextrin->ASD If necessary

Caption: A systematic workflow for overcoming solubility issues.

Detailed Protocols & Methodologies

Protocol 1: Preparation of a DMSO Stock Solution

This is the foundational protocol for solubilizing hydrophobic compounds for biological assays.[8]

  • Calculation : Determine the mass of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine needed to make a stock solution of a desired concentration (e.g., 10 mM).

  • Weighing : Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution : Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, use a brief (5-10 minute) sonication in a water bath. Gentle warming (up to 37°C) can also be applied.

  • Inspection : Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This experiment determines the apparent solubility of your compound when a DMSO stock is diluted into your final buffer, simulating assay conditions.

  • Preparation : Prepare a serial dilution of your compound in 100% DMSO (e.g., from 50 mM down to 0.1 mM).

  • Dilution : In a 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well. Add 2 µL of each DMSO concentration from your serial dilution into the corresponding wells. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation : Seal the plate and shake it at room temperature for 1.5 to 2 hours to allow for equilibration.

  • Analysis : Analyze the plate using a method that can detect precipitation, such as nephelometry (light scattering) or by visual inspection under a microscope. The highest concentration that remains clear is the kinetic solubility.

Troubleshooting Strategies: Explanations & Rationale

If initial attempts fail, the following strategies can be employed. These are presented in order of increasing complexity.

Strategy 1: Co-solvents
  • What It Is : A co-solvent is a water-miscible organic solvent that is added to the aqueous medium to increase its capacity to dissolve a non-polar compound.[12][13][15]

  • Mechanism : Co-solvents work by reducing the polarity of the water-based solvent system.[][15] This reduces the energy penalty for creating a cavity in the solvent to accommodate the hydrophobic drug molecule, thereby increasing solubility.

  • Common Examples : Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, especially PEG 400) are frequently used.[12]

  • How to Implement : Prepare your aqueous buffer containing a small percentage (e.g., 1-10%) of the co-solvent before adding your DMSO stock of the compound. Then, re-run the kinetic solubility assay (Protocol 2).

Co-SolventTypical Concentration RangeConsiderations
Ethanol1 - 10% (v/v)Can affect enzyme activity or cell viability at higher concentrations.
PEG 4005 - 20% (v/v)Generally well-tolerated in many biological systems.[16]
Propylene Glycol5 - 20% (v/v)Similar to PEG 400; widely used in pharmaceutical formulations.
Strategy 2: pH Modification
  • What It Is : Adjusting the pH of the solvent can dramatically increase the solubility of ionizable compounds.

  • Mechanism : The pyrazolo[4,3-b]pyridine scaffold contains nitrogen atoms that can be protonated or deprotonated.[17] By adjusting the pH, you can convert the neutral, less soluble form of the molecule into a charged, more soluble salt form. For a basic compound (which this likely is, due to the pyridine nitrogen), lowering the pH will lead to protonation and increased solubility.

  • How to Implement : Prepare a series of buffers across a range of pH values (e.g., pH 4.0, 5.5, 7.4, 9.0). Repeat the kinetic solubility assay in each buffer to determine the pH at which solubility is maximal. Ensure the chosen pH is compatible with your experimental system.[]

Strategy 3: Surfactants
  • What It Is : Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[18]

  • Mechanism : Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into spherical micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing the overall solubility of the drug in the solution.[18][19]

  • Common Examples : Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS).[20][21]

  • How to Implement : Add a surfactant to your aqueous buffer at a concentration above its CMC. Then, perform the kinetic solubility assay. Be aware that surfactants can interfere with some biological assays, so proper controls are essential.[22][23]

Strategy 4: Complexation with Cyclodextrins
  • What It Is : Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[][25]

  • Mechanism : The hydrophobic 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine molecule can fit into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[25][26] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[][27]

  • Common Examples : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[26][28]

  • How to Implement : Dissolve HP-β-CD in your aqueous buffer first, then add the DMSO stock of your compound. The formation of the inclusion complex is an equilibrium-driven process.

Caption: Mechanism of cyclodextrin-based solubilization.

Advanced Formulation Strategies

For the most challenging compounds, particularly in later-stage drug development, more advanced formulation techniques may be necessary. These typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs) : This technique involves dispersing the crystalline drug in a polymer matrix, which forces the drug into a higher-energy, non-crystalline (amorphous) state.[18] The energy barrier to dissolution is much lower for an amorphous solid than for a stable crystal, leading to significantly enhanced solubility.[18][29] This is often achieved via spray drying or hot-melt extrusion.[16][29]

  • Particle Size Reduction (Nanosuspensions) : Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio.[16][18][30] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. This is typically achieved through processes like nanomilling.[18]

  • Lipid-Based Formulations : For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be highly effective.[30] These formulations form fine emulsions or microemulsions in the gut, keeping the drug solubilized for absorption.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Steemit. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]

  • 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • DMSO solubility and bioscreening. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • Effect of Surfactants on the Crystal Properties and Dissolution Behavior of Aspirin. ResearchGate. [Link]

  • Examples of marketed pyrazolopyridine drugs. ResearchGate. [Link]

  • The Effect of Different Surfactants on Dissolution Rate of Recrystallized Indomethacin. Brieflands. [Link]

  • Impact of surfactants on solution behavior and membrane transport of amorphous solid dispersions. Diva-Portal.org. [Link]

  • Impact of surfactants on the crystal growth of amorphous celecoxib. PubMed. [Link]

  • 5-chloro-1-methyl-1h-pyrazolo[4,3-b]pyridine. PubChemLite. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine. PubChem. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]

  • Nitrogen Containing Heterocycles. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolopyridine Synthesis Support Center. As a Senior Application Scientist, I have observed that many synthetic failures in heterocyclic chemistry stem not from poor bench technique, but from a misunderstanding of underlying reaction kinetics, intermediate stabilities, and competing mechanistic pathways.

This guide is designed to move you away from "cook-book" chemistry. Here, we address the root causes of common side reactions—such as enamine hydrolysis, incomplete oxidation, and poor regioselectivity—providing you with self-validating protocols to ensure robust, reproducible synthesis of substituted pyrazolopyridines.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting a nearly 1:1 mixture of regioisomers when synthesizing 1H-pyrazolo[3,4-b]pyridines from 1,3-dicarbonyls? A1: Regioselectivity in the condensation of 5-aminopyrazoles with 1,3-dicarbonyls is entirely dictated by the relative electrophilicity of the two carbonyl groups. If the carbonyls are electronically similar, the initial nucleophilic attack (typically by the C4-position of the pyrazole via Michael addition) occurs at both sites with equal probability. The Fix: To drive regioselectivity, use 1,3-dicarbonyls with a strong electronic bias. For example, using 1,1,1-trifluoropentane-2,4-dione ensures that the highly electrophilic CF3-adjacent carbonyl dictates the primary attack, yielding >98% of a single regioisomer [1].

Q2: My LC-MS shows a mass [M+2] higher than my target pyrazolo[3,4-b]pyridine. What is this side product and how do I eliminate it? A2: The[M+2] peak corresponds to the dihydropyridine intermediate. In multicomponent reactions (e.g., aldehyde, ketone, and 5-aminopyrazole), the initial cyclization yields a dihydropyridine. Aromatization to the final pyrazolopyridine requires a subsequent oxidation step. The Fix: If the reaction is run under a strict inert atmosphere (N2/Ar), this spontaneous oxidation stalls. Atmospheric oxygen acts as the terminal oxidant; simply refluxing the intermediate in ethanol open to the air for 10–30 minutes will rapidly drive the conversion to the fully aromatic target [1].

Q3: During the synthesis of pyrazolo[1,5-a]pyridines from 2-pyridyl acetates, my yields are capped at ~40-50% despite full consumption of starting material. Where is the rest of the mass? A3: The mass loss is predominantly due to the hydrolysis of the highly sensitive enamine intermediate, rather than poor cyclization conversion. Trace water in polar solvents (like DMSO or MeOH) acts as a nucleophile, cleaving the enamine before the desired intramolecular cyclization can occur. The Fix: Switching to strictly anhydrous dichloromethane (DCM) and optimizing your nitrogenous base will significantly suppress this hydrolytic side pathway [2].

Q4: I am observing up to 15% pyrrolidine side products when reacting 3-arylidene-1-pyrrolines with aminopyrazoles. How do I minimize this? A4: Pyrrolidine side products form due to competitive intramolecular cyclization pathways during the ring-opening of the pyrrolinium ion. If the nitrogen lone pair of the aminopyrazole is sterically hindered, the intermediate undergoes alternative cyclization. The Fix: Ensuring strict stoichiometric control and evaluating the steric bulk of the aminopyrazole can help shift the thermodynamic equilibrium toward the desired pyrazolopyridine scaffold [3].

Part 2: Diagnostic Workflow for Side Reactions

Use the following decision tree to rapidly diagnose and resolve side product formation during your synthesis workflows.

G Start Crude Reaction Mixture Iso Regioisomer Mixture Detected? Start->Iso IsoFix Use polarized 1,3-dicarbonyls (e.g., CF3-substituted) Iso->IsoFix Yes DHP [M+2] Dihydropyridine Present? Iso->DHP No DHPFix Introduce air bubbling or chemical oxidant DHP->DHPFix Yes Enam Enamine Hydrolysis Side Products? DHP->Enam No EnamFix Switch to anhydrous DCM Optimize nitrogenous base Enam->EnamFix Yes Pyr Pyrrolidine Side Products (>10%)? Enam->Pyr No PyrFix Adjust stoichiometry & steric bulk of aminopyrazole Pyr->PyrFix Yes

Diagnostic workflow for resolving common pyrazolopyridine synthesis side reactions.

Part 3: Quantitative Data on Side Product Distribution

The table below summarizes the causality of side reactions and the quantitative yield improvements achieved by applying optimized conditions.

Reaction ClassTarget ScaffoldPrimary Side ProductCausative FactorOptimized ConditionYield Shift (Target : Side Product)
3-Component Condensation 1H-Pyrazolo[3,4-b]pyridineDihydropyridine ([M+2])Anaerobic environmentReflux in EtOH (open air)15:85 ➔ 98:2
1,3-Dicarbonyl Condensation 1H-Pyrazolo[3,4-b]pyridineUndesired RegioisomerSymmetrical electrophilicity1,1,1-Trifluoropentane-2,4-dione50:50 ➔ 98:2
2-Pyridyl Acetate Cyclization Pyrazolo[1,5-a]pyridineEnamine HydrolysisTrace water in solventAnhydrous DCM40:60 ➔ 85:15
Pyrrolinium Ring Opening Functionalized PyrazolopyridinePyrrolidine derivativesCompetitive cyclizationStoichiometric control60:15 ➔ 74:<5

Part 4: Self-Validating Experimental Protocols

Protocol A: Aerobic Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This protocol is specifically designed to eliminate the dihydropyridine side reaction by integrating an aerobic oxidation step.

  • Self-Validating Step: The transition from the dihydropyridine intermediate to the fully oxidized pyrazolopyridine can be tracked visually. The intermediate often presents as a distinct fluorescent spot on TLC under 365 nm UV, which completely disappears upon successful aromatization.

  • Condensation: In a 50 mL round-bottom flask, combine the aldehyde (1.0 eq), a ketone bearing an α-hydrogen (1.0 eq), and the appropriately substituted 5-aminopyrazole (1.0 eq) in 15 mL of ethanol.

  • Catalyst Addition: Add L-proline (10 mol%) to the mixture. Causality: L-proline facilitates the initial carbonyl condensation by forming a highly reactive imine intermediate, lowering the activation energy of the Knoevenagel step.

  • Aerobic Reflux: Heat the mixture to 80 °C. Critical: Do not purge the flask with inert gas. Leave the condenser open to the atmosphere. Atmospheric oxygen is required to oxidize the dihydropyridine intermediate.

  • Monitoring & Isolation: Sample the reaction at 40 minutes. Perform LC-MS to confirm the [M+2] peak has fully converted to the [M] target mass. Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol.

Protocol B: Anhydrous Cyclization of Pyrazolo[1,5-a]pyridines

This protocol suppresses the enamine hydrolysis side reaction, maximizing the yield of the target scaffold.

  • Self-Validating Step: The rigorous exclusion of water prevents nucleophilic attack on the enamine intermediate. A direct correlation will be observed between the dryness of the solvent (verified by Karl Fischer titration <50 ppm H2O) and the final isolated yield.

  • Preparation: Flame-dry all glassware under a vacuum and backfill with argon. Use strictly anhydrous Dichloromethane (DCM) stored over activated 3Å molecular sieves.

  • Reagent Mixing: Dissolve the 2-pyridyl acetate derivative (1.0 eq) in the anhydrous DCM under an argon atmosphere.

  • Base Addition: Add a mild, non-nucleophilic base (e.g., DABCO, 1.2 eq). Causality: A non-nucleophilic base facilitates enamine formation without triggering competitive nucleophilic acyl substitution at the ester moiety.

  • Cyclization & Quench: Stir the reaction at room temperature until TLC indicates full consumption of the starting material. Quench rapidly with cold brine to prevent late-stage hydrolysis during the aqueous workup, then extract with DCM.

Part 5: References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: ACS Publications (Organic Letters) URL:[Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

challenges in the scale-up of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine production

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during the production of this important heterocyclic compound. As a key building block in pharmaceutical research, particularly for kinase inhibitors, ensuring its efficient and pure synthesis is paramount.

This guide is structured to address specific issues through a detailed Troubleshooting section and a broader Frequently Asked Questions (FAQs) section. Our goal is to empower you with the scientific understanding and practical steps needed to overcome synthetic hurdles and successfully scale your production.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield in the Final Cyclization Step

Question: We are experiencing significantly lower than expected yields during the final cyclization to form the pyrazolo[4,3-b]pyridine ring system. What are the likely causes and how can we optimize this reaction?

Answer:

Low yields in the cyclization step to form the pyrazolopyridine core are a common challenge, often stemming from incomplete reaction, side product formation, or degradation of the product under the reaction conditions. The synthesis of pyrazolo[4,3-b]pyridines can be approached through various strategies, including the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or a related synthon.[1][2] A frequent route involves the condensation of a hydrazine with a functionalized pyridine derivative.[3]

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Causality: The reaction kinetics may be slow, or the temperature might not be optimal for the cyclization to proceed to completion.

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. Be mindful that excessive heat can lead to degradation.

      • Extended Reaction Time: If temperature increases do not improve the yield or lead to decomposition, try extending the reaction time. Run time-course experiments to determine the point of maximum conversion.

      • Catalyst/Reagent Stoichiometry: Ensure the precise stoichiometry of your reagents. For reactions involving a dehydrating agent or a catalyst, ensure it is fresh and added in the correct molar ratio.

  • Side Product Formation:

    • Causality: Regioisomeric byproducts can be a significant issue, especially with unsymmetrical precursors.[2] For instance, in reactions involving substituted hydrazines and dicarbonyl compounds, the formation of isomeric pyrazoles is a known complication.[4]

    • Solution:

      • Solvent Polarity: The polarity of the solvent can influence the regioselectivity of the cyclization. Experiment with a range of solvents, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., DMF, DMAc).

      • pH Control: In acid- or base-catalyzed cyclizations, the pH of the reaction medium is critical. A pH screen can help identify the optimal conditions to favor the desired isomer. For instance, some cyclizations are favored under acidic conditions using acetic acid.[2]

      • Protecting Groups: If one of the reactive sites is prone to unwanted side reactions, consider the use of a temporary protecting group to direct the cyclization.

  • Product Degradation:

    • Causality: The final product may be unstable under the reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases.

    • Solution:

      • Lower Reaction Temperature: If you suspect product degradation, attempt the reaction at a lower temperature for a longer duration.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Experimental Protocol for Optimization:

  • Set up a parallel synthesis array with small-scale reactions.

  • Vary one parameter at a time (e.g., temperature, solvent, catalyst loading).

  • Monitor each reaction at set time points using an appropriate analytical method (TLC, LC-MS, or ¹H NMR of an aliquot).

  • Quench the reactions at their optimal conversion point.

  • Isolate and quantify the desired product to determine the best conditions.

Issue 2: Impurity Profile and Purification Challenges

Question: Our scaled-up batch of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is contaminated with several impurities that are difficult to remove by standard crystallization. How can we identify these impurities and develop a more effective purification strategy?

Answer:

Scaling up a chemical synthesis often introduces new challenges related to impurity formation and removal. Impurities can arise from starting materials, side reactions, or degradation. Effective purification requires understanding the nature of these impurities.

Identifying Common Impurities:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Isomeric Byproducts: As mentioned previously, regioisomers can be formed during the cyclization step.

  • Over-alkylation/De-alkylation Products: If methylation is a step in your synthesis, you may see impurities from multiple methylations or loss of the methyl group.

  • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis to the corresponding hydroxyl- aza-scaffold under certain conditions.

Advanced Purification Strategies:

  • Chromatographic Purification:

    • Flash Column Chromatography: This is the most common method for removing closely related impurities. A systematic approach to solvent system selection is crucial. Start with a low polarity eluent and gradually increase the polarity.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be very effective, although it is more expensive and time-consuming for large quantities.

  • Acid-Base Extraction:

    • Causality: The basic nitrogen atoms in the pyrazolopyridine ring system allow for selective extraction.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and any basic impurities will move into the aqueous layer.

      • Separate the aqueous layer and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.

      • Filter the solid and wash with water to remove any remaining salts.

  • Recrystallization with Solvent Screening:

    • Causality: A single-solvent recrystallization may not be sufficient. A systematic solvent screen is recommended.

    • Procedure:

      • Test the solubility of the crude material in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water).

      • Identify a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • If a single solvent is not effective, try a two-solvent system (a "good" solvent in which the product is soluble and a "poor" solvent in which it is insoluble). Dissolve the crude material in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly.

Workflow for Impurity Identification and Removal:

G cluster_0 Impurity Identification cluster_1 Purification Strategy Crude Product Crude Product LC-MS Analysis LC-MS Analysis Crude Product->LC-MS Analysis Determine m/z NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Characterize structure Impurity Structures Impurity Structures LC-MS Analysis->Impurity Structures NMR Spectroscopy->Impurity Structures Purification Method Purification Method Impurity Structures->Purification Method Select based on properties Column Chromatography Column Chromatography Purification Method->Column Chromatography Polarity difference Acid-Base Extraction Acid-Base Extraction Purification Method->Acid-Base Extraction Basicity difference Recrystallization Recrystallization Purification Method->Recrystallization Solubility difference Pure Product Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product Recrystallization->Pure Product G Start Start Precursor Synthesis Precursor Synthesis Start->Precursor Synthesis Cyclization Cyclization Precursor Synthesis->Cyclization Work-up Work-up Cyclization->Work-up Crude Product Crude Product Work-up->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product Analysis Analysis Final Product->Analysis

Sources

Validation & Comparative

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, stands as a testament to the profound impact of structural isomerism on biological activity. As a bioisostere of purine, this scaffold has proven to be a fertile ground for the development of targeted therapies, particularly in the realm of oncology.[1] The simple rearrangement of nitrogen atoms within the fused pyrazole and pyridine rings gives rise to a family of isomers, each with a unique three-dimensional architecture and electronic distribution. This guide provides an in-depth comparative analysis of the biological activities of key pyrazolopyridine isomers, with a focus on their role as kinase inhibitors. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation, empowering researchers to navigate the subtle yet critical differences between these fascinating molecules.

The isomeric forms of pyrazolopyridines, including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine, offer distinct spatial arrangements of hydrogen bond donors and acceptors. This structural nuance dictates their interaction with the ATP-binding sites of various kinases, leading to significant differences in potency and selectivity.[1] Understanding these differences is paramount for the rational design of next-generation therapeutics.

The Significance of Isomeric Scaffolds in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of kinases provides a well-defined target for small molecule inhibitors. The ability of pyrazolopyridine isomers to mimic the purine core of ATP allows them to effectively compete for this binding site.

The strategic placement of nitrogen atoms in the pyrazolopyridine ring system is critical for forming key hydrogen bond interactions with the hinge region of the kinase, a crucial anchoring point for many inhibitors.[2] Furthermore, the overall shape and electronic properties of the isomer influence its fit within the hydrophobic and hydrophilic pockets of the ATP-binding site, thereby affecting both potency and selectivity.

For instance, a comparative study of CDK8 inhibitors revealed that substituting a different scaffold with pyrazolo[3,4-b]pyridine facilitated an additional hydrogen bond with the hinge region residues, significantly enhancing potency.[2] This highlights how a subtle change in the isomeric core can lead to a profound difference in biological activity.

Comparative Biological Activity of Pyrazolopyridine Isomers

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Several pyrazolopyridine derivatives have been developed as potent FGFR inhibitors.

  • Pyrazolo[3,4-b]pyridine: This isomer has been extensively studied as an FGFR inhibitor. Derivatives of this scaffold have shown excellent potency against FGFR1, 2, and 3.[3][4] The N(1)-H of the pyrazole ring is often crucial for forming a hydrogen bond with the hinge region of the kinase.[2]

  • Pyrazolo[3,4-d]pyridazinone: While not a simple pyrazolopyridine, this related scaffold, which incorporates a pyridazinone ring, has also been explored for FGFR inhibition. The pyrazolo[3,4-d]pyridazinone core is critical for maintaining inhibitory activity, as replacing it with other moieties leads to a significant drop in potency.

The data suggests that the pyrazolo[3,4-b]pyridine scaffold is a highly effective core for the design of potent FGFR inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibition

TRK fusions are oncogenic drivers in a variety of tumors. The development of TRK inhibitors has been a significant advance in cancer therapy.

  • Pyrazolo[3,4-b]pyridine: A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors. One compound, C03, demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the KM-12 cell line with an IC50 of 0.304 μM.[5]

TANK-Binding Kinase 1 (TBK1) Inhibition

TBK1 is a key regulator of innate immunity and has emerged as a target in both inflammatory diseases and cancer.

  • 1H-pyrazolo[3,4-b]pyridine: Derivatives of this isomer have been identified as highly potent TBK1 inhibitors, with one compound exhibiting an impressive IC50 of 0.2 nM.[1][6]

The following table summarizes the inhibitory activities of representative pyrazolopyridine derivatives against various kinases. It is important to note that a direct comparison of potency is challenging due to the different substituents on the core scaffolds and variations in assay conditions.

Isomer ScaffoldTarget KinaseCompound ExampleIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineTRKACompound C0356[5]
Pyrazolo[3,4-b]pyridineTBK1Compound 15y0.2[1][6]
Pyrazolo[3,4-b]pyridinec-MetCompound 5a4.27[7]
Pyrazolo[3,4-b]pyridinec-MetCompound 5b7.95[7]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of key pyrazolopyridine isomers and for the evaluation of their biological activity.

Synthesis of Pyrazolopyridine Isomers

The synthesis of pyrazolopyridine isomers can be achieved through various routes, often involving the construction of one ring onto a pre-existing partner.

This protocol describes the basic hydrolysis of a nitrile to a carboxylic acid, a common transformation in the synthesis of pyrazolopyridine derivatives.[8]

  • A mixture of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.01 mol), 10% aqueous sodium hydroxide (40 ml), and ethanol (40 ml) is heated under reflux for 3 hours.

  • The reaction mixture is filtered while hot.

  • The filtrate is cooled and then neutralized with diluted 6 N HCl.

  • The solid precipitate that forms is filtered off, washed with water, and crystallized from a dioxane-water mixture (3:1) to yield the product.

G starting_material Pyrazolo[3,4-b]pyridine-5-carbonitrile reagents 1. NaOH, H2O, EtOH, Reflux 2. HCl starting_material->reagents product Pyrazolo[3,4-b]pyridine-5-carboxylic acid reagents->product caption Synthesis of a Pyrazolo[3,4-b]pyridine derivative.

Caption: Synthetic scheme for a pyrazolo[3,4-b]pyridine derivative.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine test compounds in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level. Add the diluted compounds to the cells and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm is often used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the compound concentration.

G cluster_workflow MTT Assay Workflow cell_seeding 1. Seed Cells compound_treatment 2. Treat with Pyrazolopyridine Isomers cell_seeding->compound_treatment mtt_addition 3. Add MTT Reagent compound_treatment->mtt_addition incubation 4. Incubate (Formazan Formation) mtt_addition->incubation solubilization 5. Solubilize Formazan incubation->solubilization read_plate 6. Measure Absorbance solubilization->read_plate data_analysis 7. Calculate IC50 read_plate->data_analysis caption Workflow for MTT cytotoxicity assay.

Caption: Workflow for the MTT cytotoxicity assay.

This protocol provides a general framework for assessing the inhibitory activity of pyrazolopyridine isomers against a specific kinase. Specific conditions such as enzyme and substrate concentrations will need to be optimized for each kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT for FGFR1).[15] Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and a mixture of the substrate and ATP.[16][17]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[15][16][17]

  • Detection: Stop the kinase reaction and detect the amount of product formed. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[15][16][17]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control reaction without inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation atp ATP atp->receptor downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation, Survival downstream->proliferation inhibitor Pyrazolopyridine Isomer inhibitor->receptor Inhibition caption Inhibition of a kinase signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a pyrazolopyridine isomer.

Conclusion and Future Directions

The pyrazolopyridine scaffold is a powerful platform for the design of potent and selective inhibitors of a wide range of biological targets, particularly protein kinases. The isomeric form of the pyrazolopyridine core is a critical determinant of biological activity, influencing the compound's ability to interact with the target protein. While the pyrazolo[3,4-b]pyridine isomer has been the most extensively studied, emerging research on other isomers is revealing their unique potential.

To fully unlock the therapeutic potential of this versatile scaffold, future research should focus on systematic, head-to-head comparisons of different pyrazolopyridine isomers against a broad panel of biological targets. The generation of comprehensive SAR data for each isomeric series will provide a deeper understanding of the subtle structural features that govern potency and selectivity. This knowledge will be invaluable for the rational design of next-generation pyrazolopyridine-based drugs with improved efficacy and safety profiles.

References

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • PubMed. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Retrieved from [Link]

  • Der Pharma Chemica. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • National Institutes of Health. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Retrieved from [Link]

  • National Institutes of Health. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Retrieved from [Link]

Sources

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine vs other PDE1 inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation PDE1 Inhibition: Evaluating the 1H-Pyrazolo[4,3-b]pyridine Scaffold vs. Legacy and Clinical Alternatives

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of phosphodiesterase 1 (PDE1) inhibitors not just from their final biological efficacy, but from their structural genesis. PDE1 is a unique, dual-substrate (cAMP/cGMP) enzyme family regulated by intracellular calcium ( Ca2+ ) and calmodulin (CaM)[1][2]. Because PDE1 sits at the critical intersection of calcium signaling and cyclic nucleotide pathways, it is a highly attractive target for neurodegenerative disorders, psychiatric conditions, and cardiovascular diseases[1][3].

Historically, the field relied on non-selective, low-potency inhibitors like Vinpocetine. Today, the landscape is dominated by highly selective clinical candidates (e.g., ITI-214) and novel compounds derived from optimized chemical scaffolds. Among the most promising starting materials for next-generation PDE1 inhibitors is 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3)[4].

This guide objectively compares the performance of 1H-pyrazolo[4,3-b]pyridine derivatives against other leading PDE1 inhibitors, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Rationale: Why the Pyrazolo[4,3-b]pyridine Scaffold?

To develop a successful CNS-active drug, a molecule must possess high target affinity, excellent isoform selectivity (avoiding PDE2-11), and optimal blood-brain barrier (BBB) penetrance.

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine serves as an ideal synthetic building block[4][5]. The causality behind its selection lies in its specific functionalization:

  • The 5-Chloro Position: Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly install diverse pharmacophores to probe the PDE1 catalytic pocket[5].

  • The Pyrazolo-Pyridine Core: Provides a rigid, planar, and lipophilic framework that mimics the purine ring of cAMP/cGMP, ensuring strong hydrogen bonding with the invariant glutamine residue in the PDE1 active site, while maintaining the lipophilicity required for CNS penetration[6].

G Ca Intracellular Ca2+ Elevation CaM Calmodulin (CaM) Binding Ca->CaM PDE1 Active PDE1 Enzyme (Ca2+/CaM-Dependent) CaM->PDE1 Activates AMP AMP / GMP (Inactive) PDE1->AMP Hydrolyzes cAMP cAMP / cGMP Pools cAMP->AMP Downstream PKA / PKG Activation (Vasodilation/Neuroplasticity) cAMP->Downstream Stimulates Inhibitor Pyrazolo[4,3-b]pyridines ITI-214 / Lu AF58027 Inhibitor->PDE1 Inhibits

Fig 1: Mechanism of PDE1 activation by Ca2+/CaM and subsequent inhibition by targeted therapeutics.

Comparative Performance Matrix

How do derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold compare to existing alternatives? The table below synthesizes quantitative performance metrics across four distinct classes of PDE1 inhibitors.

Compound / ClassStructural CoreTarget PDE1 Isoform(s)IC50 / Ki PotencySelectivity ProfilePrimary Application
1H-Pyrazolo[4,3-b]pyridine Derivatives (e.g., Lundbeck Patented)Pyrazolo[4,3-b]pyridinePDE1B (Primary)~0.18 nM (PDE1B)[7]High selectivity over PDE1A/1C and PDE2-11[6][7]CNS / Psychiatric Disorders
ITI-214 (Lenrispodun) Quinazoline derivativePDE1A, PDE1B, PDE1C33 pM (1A), 380 pM (1B), 35 pM (1C)[8]>1000-fold over PDE4; minimal off-target binding[8]Parkinson's, Heart Failure
Lu AF58027 Pyrazolo[3,4-d]pyrimidinePDE1C (Primary)13 nM (1A), 45 nM (1B), 1.4 nM (1C)[9]Selective PDE1 inhibitor[9][10]Vasodilation, Hypertension
Vinpocetine Vincamine derivativeNon-selective PDE1~21,000 nM (21 µM)[11][12]Poor. Off-target effects on voltage-gated Na+ channels and IKK[12]Legacy Nootropic / Stroke

Data Synthesis: While Vinpocetine is commercially available, its micromolar potency and severe off-target effects make it obsolete for modern precision medicine[12]. ITI-214 is a pan-PDE1 inhibitor with astonishing picomolar potency, currently leading clinical trials. However, for researchers looking to develop highly isoform-specific therapies (e.g., targeting only PDE1B for cognition without triggering PDE1A-mediated cardiovascular effects), the 1H-pyrazolo[4,3-b]pyridine scaffold offers superior tunability[6][7].

Experimental Protocols for PDE1 Inhibitor Evaluation

To ensure scientific integrity, any claim of PDE1 inhibition must be backed by self-validating experimental systems. Below are the definitive methodologies for evaluating compounds synthesized from the 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold.

Protocol A: In Vitro TR-FRET Enzymatic Assay (Potency & Selectivity)

Causality Check: PDE1 is autoinhibited in its basal state. The addition of exogenous Calmodulin and Ca2+ is strictly required to displace the autoinhibitory domain and activate the catalytic cleft[2]. Without this, false negatives will occur.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 0.1% BSA, and 0.01% Tween-20.

  • Enzyme Activation: Pre-incubate recombinant human PDE1B with 100 nM Calmodulin and 1 mM CaCl2​ for 15 minutes at room temperature to ensure full structural disinhibition.

  • Compound Titration: Dispense the pyrazolo[4,3-b]pyridine test compound in a 10-point, 3-fold serial dilution (starting at 1 µM) into a 384-well plate.

  • Substrate Addition: Add 100 nM fluorescently labeled cAMP (or cGMP). Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection reagent (containing a europium-labeled antibody that binds specifically to the AMP/GMP product).

  • Validation: Calculate the IC50​ using a 4-parameter logistic fit. Self-Validation: Include a well with EGTA (a calcium chelator) as a negative control. If the EGTA well shows activity, your enzyme prep is contaminated with a non-calcium-dependent PDE.

Protocol B: Ex Vivo Mesenteric Artery Vasodilation Assay (Functional Efficacy)

Causality Check: PDE1A/1C inhibition causes vasodilation by preventing the breakdown of cGMP and cAMP. To prove your compound works specifically through this mechanism, you must selectively block the upstream synthesis of these nucleotides[10].

  • Tissue Preparation: Isolate rat mesenteric arteries and mount them in a wire myograph bathed in oxygenated Krebs physiological salt solution at 37°C.

  • Pre-contraction: Induce a stable contraction using 10 µM phenylephrine.

  • Mechanistic Validation (Crucial Step): Pre-incubate separate tissue baths with either ODQ (10 µM, a soluble guanylate cyclase inhibitor) or SQ22536 (100 µM, an adenylate cyclase inhibitor)[10].

  • Dose-Response: Cumulatively add the PDE1 inhibitor (e.g., Lu AF58027 or a pyrazolo[4,3-b]pyridine derivative) from 1 nM to 10 µM.

  • Interpretation: A genuine PDE1 inhibitor will induce concentration-dependent relaxation. In the baths pre-treated with ODQ or SQ22536, this relaxation curve must shift significantly to the right, proving the vasodilation is strictly dependent on cyclic nucleotide accumulation[10].

H Synthesis Scaffold Synthesis (5-Chloro-1-methyl...) Enzymatic TR-FRET Assay (PDE1A/B/C IC50) Synthesis->Enzymatic Selectivity Selectivity Profiling (PDE2-11 Panel) Enzymatic->Selectivity ExVivo Ex Vivo Validation (Mesenteric Artery) Selectivity->ExVivo InVivo In Vivo Models (Cognition/Hemodynamics) ExVivo->InVivo

Fig 2: High-throughput screening and validation workflow for novel PDE1 inhibitors.

Conclusion

The transition from broad-spectrum agents like Vinpocetine to ultra-potent clinical candidates like ITI-214 highlights the therapeutic potential of PDE1 inhibition. For drug development professionals seeking to design novel, patentable, and highly isoform-selective therapeutics, the 1H-pyrazolo[4,3-b]pyridine scaffold—synthesized from the versatile 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine building block—represents the cutting edge of medicinal chemistry. Its synthetic flexibility allows for the precise tuning required to separate CNS efficacy from peripheral cardiovascular effects.

References

  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents. 1

  • 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine - Sigma-Aldrich. 4

  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents. 6

  • Lu AF-58027 | CAS:1255919-63-1 - Probechem Biochemicals. 9

  • Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - NIH. 10

  • ITI-214 | PDE1 Inhibitor - MedChemExpress. 8

  • Vinpocetine PDE1 27778-1 - BPS Bioscience. 11

  • An update on Vinpocetine: New discoveries and clinical implications - PMC. 12

  • Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC.

  • The Molecular Mechanism of PDE1 Regulation - MDPI. 2

Sources

comparative analysis of pyrazolopyridine synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing heterocyclic drug discovery campaigns, I frequently encounter the challenge of optimizing the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic system is a privileged pharmacophore, serving as the core structural motif in numerous kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics[1][2].

Historically, synthesizing these scaffolds required harsh conditions, prolonged reflux times, and complex purification steps that severely hampered high-throughput library generation. Today, the field has pivoted toward highly efficient Multicomponent Reactions (MCRs) and transition-metal-catalyzed cycloadditions.

This guide provides an objective, comparative analysis of modern pyrazolo[3,4-b]pyridine synthesis methods, detailing the mechanistic causality behind catalyst selection and providing self-validating protocols for your laboratory.

Comparative Analysis of Core Synthesis Strategies

When designing a synthetic route for pyrazolo[3,4-b]pyridines, the choice of methodology dictates not only the yield but also the regioselectivity and scalability of the process.

Strategy A: Multicomponent Reactions (MCRs) via Heterogeneous Green Catalysis

MCRs represent the pinnacle of atom economy, allowing three or more reactants (typically an aldehyde, an aminopyrazole, and an active methylene compound) to condense in a single pot[3].

  • The Causality of Catalyst Choice: The primary failure mode in MCRs is the stalling of the initial Knoevenagel condensation. By employing high-surface-area, porous heterogeneous catalysts like Alg@SBA-15/Fe₃O₄ (algin-functionalized silica magnetic nanoparticles), we drastically increase the local concentration of reactants within the acidic/basic pores, driving the equilibrium forward[3]. Furthermore, magnetic nanocatalysts eliminate the need for tedious filtration, preventing metal contamination in downstream biological assays.

  • Metal-Free Alternatives: For strictly metal-free pharmaceutical synthesis, amorphous carbon-supported sulfonic acid (AC-SO₃H ) has emerged as a highly effective, low-cost green catalyst that operates efficiently in ethanol at room temperature[4].

Strategy B: Transition-Metal Catalyzed Formal [3+3] Cycloaddition

When utilizing unsymmetrical starting materials (e.g., substituted α,β-unsaturated ketones and 5-amino-1-phenyl-pyrazoles), the formation of undesired regioisomers is a notorious bottleneck[5].

  • The Causality of Catalyst Choice: Transition metals like Copper(II) acetylacetonate [Cu(acac)₂] act as highly specific Lewis acids[6]. The Cu(II) center coordinates the nitrogen atoms of the aminopyrazole, templating the nucleophilic attack onto the electrophilic center of the unsaturated system. This coordination sphere actively lowers the activation energy for the desired cyclization trajectory, yielding exceptional regioselectivity that metal-free conditions struggle to achieve[6].

Quantitative Data Comparison

The following table synthesizes experimental data from recent authoritative studies to benchmark the performance of these methodologies.

Synthesis MethodologyCatalyst SystemPrimary ReactantsReaction ConditionsYield (%)Key Advantage
Heterogeneous MCR Alg@SBA-15/Fe₃O₄Aldehyde + Aminopyrazole + Active MethyleneRoom Temp, 20–30 min90–97%Ultra-fast kinetics; simple magnetic recovery[3].
Green Condensation AC-SO₃HPyranopyrazole + AnilineRoom Temp, 5 h, EtOH~80%Extremely low cost; completely metal-free[4].
[3+3] Cycloaddition Cu(acac)₂α,β-Unsaturated Ketone + AminopyrazoleReflux, 2–4 h85–92%Superior regiochemical control[6].

Mechanistic Pathways & Experimental Workflows

To rationally troubleshoot a failed reaction, one must visualize the molecular assembly line. The diagram below illustrates the sequential bond-forming events in the MCR pathway.

MCR_Pathway A Aminopyrazole (Nucleophile) E Michael Addition Intermediate A->E Nucleophilic Attack B Aldehyde (Electrophile) D Knoevenagel Condensation Intermediate B->D + Active Methylene C Active Methylene (e.g., Malononitrile) C->D D->E F Intramolecular Cyclization & Dehydration E->F Acid/Base Catalyst G Pyrazolo[3,4-b]pyridine Target Scaffold F->G -H2O, Oxidation

Mechanistic pathway of the multicomponent pyrazolo[3,4-b]pyridine synthesis.

Workflow S1 1. Reactant Preparation (Purify Aminopyrazole) S2 2. Catalyst & Solvent Selection (e.g., Cu(acac)2 or Alg@SBA-15) S1->S2 S3 3. Reaction Execution (Reflux / Room Temp) S2->S3 S4 4. Reaction Monitoring (TLC / LC-MS) S3->S4 Cond1 Conversion >95%? S4->Cond1 S5 5. Work-up & Extraction (Magnetic Sep. / Quench) Cond1->S5 Yes Opt Optimize Temp/Catalyst Load Cond1->Opt No S6 6. Purification (Chromatography / Recrystallization) S5->S6 S7 7. Pure Pyrazolo[3,4-b]pyridine S6->S7 Opt->S3

Standard experimental workflow and optimization loop for synthesis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in your results.

Protocol 1: Ultra-Fast MCR using Magnetic Nanocatalyst (Alg@SBA-15/Fe₃O₄)

Best for: High-throughput library synthesis where rapid isolation is critical.

  • Preparation: In a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 5-aminopyrazole derivative (1.0 mmol) in 5 mL of EtOH/H₂O (1:1 v/v).

  • Catalysis: Add 20 mg of the pre-activated Alg@SBA-15/Fe₃O₄ nanocomposite[3].

  • Execution: Stir the mixture at room temperature.

  • Self-Validation (Monitoring): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the distinct UV-active spot of the aldehyde disappears (typically 20–30 minutes).

  • Work-up & Catalyst Recovery: Place an external neodymium magnet against the flask wall. Validation: The dark catalyst particles will rapidly migrate to the wall, leaving a clear, transparent reaction liquor. Decant the liquid.

  • Purification: Evaporate the solvent in vacuo and recrystallize the crude solid from hot ethanol to yield the pure pyrazolo[3,4-b]pyridine. Wash the retained catalyst with ethanol and dry at 60 °C for reuse in subsequent cycles.

Protocol 2: Regioselective [3+3] Cycloaddition using Cu(acac)₂

Best for: Complex, unsymmetrical substrates prone to forming regioisomeric mixtures.

  • Preparation: Dissolve the α,β-unsaturated ketone (0.5 mmol) and the 5-amino-1-phenyl-pyrazole (0.5 mmol) in 2.0 mL of DMF[5].

  • Catalysis: Add 10 mol% of Cu(acac)₂ to the solution[6].

  • Execution: Degas the mixture with N₂ for 5 minutes, then heat to 90 °C under vigorous stirring for 2–4 hours.

  • Self-Validation (Regiochemistry Check): Quench the reaction with water and extract with CHCl₃. Dry over Na₂SO₄ and concentrate. Before column chromatography, run a crude ¹H-NMR. Validation: The appearance of a sharp, distinct singlet in the aromatic region (~8.2 - 8.6 ppm, corresponding to the pyridine C4-H or C6-H depending on the substitution pattern) confirms the success of the targeted regioselective cyclization. A complex multiplet or dual singlets in this region indicates a failure in regiocontrol.

  • Purification: Purify via flash column chromatography using a gradient of hexane to ethyl acetate to isolate the pure regioisomer[5].

References

  • 4 - RSC Advances, Royal Society of Chemistry.

  • 5 - BenchChem Technical Support.

  • 6 - ACS Omega, American Chemical Society.

  • 1 - Molecular Diversity, PubMed/NIH. 5.2 - Pharmacy Education, FIP. 6.3 - RSC Advances, Royal Society of Chemistry.

Sources

Comprehensive Validation Guide: HPLC Purity Analysis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as a systematic proof of chemical reliability. 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3) [1] is a highly specialized heterocyclic building block. It is frequently utilized in the synthesis of advanced therapeutics, including PDE1 inhibitors for psychiatric disorders[2] and novel anti-Cryptosporidium agents[3].

Because this molecule serves as an upstream intermediate, any undetected impurities—particularly structural regioisomers formed during synthesis—can cascade into catastrophic failures in downstream coupling reactions. This guide objectively compares analytical modalities, evaluates commercially available purity grades[4], and provides a self-validating, ICH Q2(R2)-compliant HPLC methodology[5] for rigorous purity assessment.

The Causality of Analytical Method Selection

Before developing a protocol, we must justify the analytical modality. Why is High-Performance Liquid Chromatography (HPLC) the gold standard for this specific pyrazolopyridine, rather than Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR)?

Table 1: Analytical Modality Comparison for Pyrazolopyridines
Analytical ModalitySensitivity (LOD)Specificity for RegioisomersCausality & SuitabilityVerdict
HPLC-UV < 0.01% Excellent The conjugated pyrazolo-pyridine system provides strong UV chromophores (220/254 nm). Gradient elution easily resolves closely related N-methyl regioisomers.Optimal (Industry Standard)
GC-MS ~ 0.1%ModerateNitrogen-rich heterocycles risk thermal degradation at high injection port temperatures. Derivatization is often required.Sub-optimal
1H-NMR ~ 1.0 - 5.0%HighExcellent for structural elucidation of the main peak, but lacks the dynamic range to quantify trace impurities below 1%.Supplementary Only

Chromatographic Causality & Method Development

Developing an HPLC method for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine requires understanding its molecular behavior. The synthesis of this compound typically involves the N-methylation of 5-chloro-1H-pyrazolo[4,3-b]pyridine[6]. This reaction is notorious for producing the unwanted regioisomer, 5-chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine[3].

To separate these closely eluting isomers, we employ a specific ion-pairing gradient strategy :

  • Stationary Phase (C18): A high-density C18 column (e.g., Luna-C18, 5 µm) is selected for its robust hydrophobic retention capabilities, which are necessary to grip the non-polar regions of the heterocycle[6].

  • Mobile Phase Modifiers (The "Why"): We utilize 0.037% Trifluoroacetic acid (TFA) in the aqueous phase and 0.018% TFA in the organic phase[6]. The basic nitrogen atoms in the pyrazolo[4,3-b]pyridine core have a high affinity for unendcapped silanols on the silica matrix, which causes severe peak tailing. TFA acts as an acidic ion-pairing agent, protonating the nitrogens to ensure they elute as sharp, symmetrical peaks with reproducible retention times.

G S1 Raw Sample 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine S2 HPLC Separation (Gradient Elution with TFA) S1->S2 S3 Main Peak Target API (1-methyl) S2->S3 tR ~ 4.5 min S4 Impurity Peaks Regioisomer (2-methyl) S2->S4 tR ~ 5.2 min S5 Quantification Area Normalization S3->S5 S4->S5

Chromatographic Separation and Impurity Profiling Decision Tree.

Self-Validating Protocol (ICH Q2(R2) Compliant)

The recent overhaul of the ICH Q2(R2) guidelines emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[5],[7]. A protocol is only trustworthy if it validates itself during every run.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MPA): HPLC-grade H₂O + 0.037% (v/v) TFA[6].

  • Mobile Phase B (MPB): HPLC-grade Acetonitrile (ACN) + 0.018% (v/v) TFA[6].

  • Self-Validation Check: Monitor baseline noise at 220 nm. A drifting baseline indicates incomplete TFA mixing.

Step 2: Sample Preparation

  • Diluent: 50:50 MPA:MPB.

  • Standard Solution: Dissolve 10.0 mg of a certified >99% reference standard in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Test Sample: Prepare identical to the standard.

Step 3: Chromatographic Conditions

  • Column: Luna-C18(2) 2.0 × 50 mm, 5 µm[6].

  • Flow Rate: 1.2 mL/min[6].

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 220 nm and 254 nm[6].

  • Gradient Program: 5% MPB to 95% MPB over 6.0 minutes, hold at 95% for 2.0 minutes, return to 5% MPB for 2.0 minutes equilibration.

Step 4: ICH Q2(R2) Validation Execution According to ICH Q2(R2)[8], the following parameters must be demonstrated:

  • System Suitability (Resolution): Inject a resolution mixture containing the target compound and the 2-methyl regioisomer. Acceptance Criteria: Resolution (Rs) > 2.0.

  • Specificity: Inject a diluent blank. Ensure no ghost peaks co-elute at the target retention time (~4.5 min).

  • Linearity & Range: Inject calibration standards at 25%, 50%, 100%, 120%, and 150% of the nominal concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999[7].

  • Accuracy (Spike Recovery): Spike the test sample with known impurities at 0.1%, 0.5%, and 1.0% levels. Acceptance Criteria: Recovery between 95.0% and 105.0%[9].

G A Method Setup Mobile Phase & C18 B Specificity Blank & Stress Testing A->B C Linearity & Range 25% to 150% Target B->C D Accuracy & Precision Spike Recovery C->D E Robustness Flow & Temp Variations D->E F Validated Method Routine Purity Testing E->F

ICH Q2(R2) HPLC Method Validation Workflow for Pyrazolopyridines.

Comparative Purity Assessment: Technical vs. Pharmaceutical Grade

When sourcing 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, researchers must choose between different purity grades. Using the validated HPLC method above, we can objectively compare a standard 95% technical grade[4] against a >99% pharmaceutical intermediate grade.

Table 2: Experimental Purity Grade Comparison
ParameterTechnical Grade (95%)Pharmaceutical Grade (>99%)Impact on Downstream Synthesis
Main Peak Area (HPLC) 95.2%99.6%Higher purity ensures accurate stoichiometric calculations.
2-methyl Regioisomer Impurity ~ 3.5%< 0.1%Critical: Regioisomers will react similarly in cross-coupling reactions, creating inseparable byproduct mixtures.
Unknown Impurities ~ 1.3%< 0.3%Reduces risk of catalyst poisoning in subsequent Buchwald-Hartwig or Suzuki couplings.
Application Suitability Early-stage R&D, Route ScoutingGLP Tox Studies, Clinical API SynthesisTechnical grades require extensive purification (e.g., prep-HPLC) before use in sensitive biological assays.

Conclusion

Validating the purity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is not a trivial exercise. Because of the high probability of regioisomer formation during its synthesis[3], a generic HPLC method is insufficient. By leveraging an acidic ion-pairing gradient on a C18 column[6] and adhering strictly to the ICH Q2(R2) lifecycle guidelines[5],[8], laboratories can establish a self-validating system. This ensures that only the highest quality intermediates progress into the costly stages of drug development.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline, qbdgroup.com,[https://vertexaisearch.cloud.google.
  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQmzLF-m66Rc5mipjuBbbmQZJx-pho42XYT4kFotRy7Df5rHbtEopjKuZfH9xeeL-BZ26RWNA2kiCSYDJg4oqPl-S--OmqT1_xwtpRE2BppGm9bCT55iV3AZYJeeUcdaqVghj1xGoBOWJ2zdJ5NAvwroMCoYeuXtfjwUO5wd0AxyjH4t9sSStofQ==]
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  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine - Sigma-Aldrich, sigmaaldrich.com,[https://vertexaisearch.cloud.google.
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Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[4,3-b]pyridine Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo studies of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine analogs and related pyrazolopyridine derivatives. By examining their performance against various biological targets and in different preclinical models, this document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to advance their research in this promising area. While direct studies on the specific 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine analog are limited in publicly available research, this guide synthesizes data from closely related analogs to provide a comprehensive overview of the structure-activity relationships and therapeutic potential of this chemical class.

The Pyrazolopyridine Scaffold: A Versatile Core in Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a class of compounds that has garnered significant attention for its diverse pharmacological activities.[1] These compounds are known to interact with a wide range of biological targets, primarily due to their ability to act as bioisosteres of purines and to form key hydrogen bond interactions within enzyme active sites.[2] The specific isomer, 1H-pyrazolo[4,3-b]pyridine, and its analogs have been investigated for their potential as kinase inhibitors, anticancer agents, and modulators of other important cellular proteins.[3]

The substitution pattern on the pyrazolopyridine core is critical for determining the biological activity and selectivity of the analogs. The introduction of a chloro group at the 5-position, as in the topic of this guide, can significantly influence the compound's electronic properties and its ability to interact with target proteins. Similarly, methylation at the 1-position of the pyrazole ring can impact the compound's metabolic stability and pharmacokinetic profile.

In Vitro Studies: Unraveling the Molecular Mechanisms

In vitro assays are fundamental to the initial characterization of novel compounds, providing insights into their potency, selectivity, and mechanism of action at a molecular and cellular level. For pyrazolo[4,3-b]pyridine analogs, a variety of in vitro studies have been conducted to evaluate their therapeutic potential.

Kinase Inhibition Profiles

A primary area of investigation for pyrazolopyridine analogs is their activity as kinase inhibitors.[4] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyridine scaffold serves as a versatile template for designing potent and selective kinase inhibitors.

Table 1: Comparative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine Analogs

Compound ClassTarget KinaseKey Analog ExampleIC50 (nM)Reference
Pyrazolo[3,4-b]pyridinesTRKACompound C0356[5]
Pyrazolo[3,4-b]pyridinesFGFR1Compound 7n(Potent, specific value not in abstract)[6][7]
Pyrazolo[3,4-b]pyridinesTBK1Compound 15y0.2[8]
Pyrazolo[3,4-b]pyridinesALK (L1196M mutant)Compound 10g<0.5[9]
Pyrazolo[4,3-b]pyridinesc-MetGlumetinib(Potent, specific value not in abstract)[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

The data clearly indicates that the pyrazolopyridine scaffold can be decorated with various substituents to achieve potent inhibition of different kinases. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), with compound 15y exhibiting an exceptionally low IC50 value of 0.2 nM.[8] Another study highlighted a pyrazolo[3,4-b]pyridine analog, 10g , as a potent inhibitor of the crizotinib-resistant ALK-L1196M mutant, with an IC50 of less than 0.5 nM.[9]

The causality behind these experimental choices lies in the established role of these kinases in cancer progression. For example, Fibroblast Growth Factor Receptors (FGFRs) are known targets in cancer therapy, and the development of selective inhibitors is a key research objective.[6][7] Similarly, Tropomyosin receptor kinases (TRKs) are implicated in cell proliferation and differentiation, making them attractive targets for anticancer drugs.[5]

Antiproliferative Activity in Cancer Cell Lines

Beyond enzymatic assays, evaluating the antiproliferative effects of these compounds on cancer cell lines is a critical step. This provides a more holistic view of their potential as anticancer agents, as it encompasses cellular uptake, target engagement, and downstream effects on cell viability.

Table 2: Comparative Antiproliferative Activity of Pyrazolopyridine Analogs

Compound ClassCell LineKey Analog ExampleIC50 / GI50 (µM)Reference
Pyrazolo[3,4-b]pyridinesKm-12 (Colon Cancer)Compound C030.304[5]
Pyrazolo[3,4-b]pyridinesHePG-2, MCF-7, HCT-116, PC-3Compounds 19, 20, 21, 24, 25(Good activity, comparable to doxorubicin)[10]
Pyrazolo[3,4-b]pyridinesPC-3 (Prostate), MCF-7 (Breast)Compound 17(Reduced viability at 5 µM)[11][12]
Pyrazolo[3,4-b]pyridinesNCI 60-cell line panelCompound 8cMG-MID: 1.33[13]
Pyrazolo[4,3-b]pyridinesVarious cancer cell linesGlumetinib(Antineoplastic activity)[3]

Note: IC50/GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate greater potency.

Several studies have demonstrated the potent antiproliferative activity of pyrazolopyridine analogs across a range of cancer cell lines.[10][13] For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives showed good activity against HePG-2, MCF-7, HCT-116, and PC-3 cell lines, with their potency being comparable to the established anticancer drug doxorubicin.[10] Another study identified compound 8c from a series of pyrazolo[3,4-b]pyridines, which exhibited broad-spectrum antiproliferative activity across the NCI 60-cell line panel with a mean GI50 of 1.33 µM.[13] The mechanism of action for some of these compounds has been linked to DNA binding, while for others, it is attributed to the inhibition of key signaling pathways.[10][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A self-validating system for assessing kinase inhibition is crucial for generating reliable and reproducible data. Below is a detailed protocol for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine analog) in 100% DMSO.

    • Prepare a kinase buffer solution containing a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

    • Prepare solutions of the recombinant kinase, the kinase substrate (e.g., a peptide or protein), and ATP at appropriate concentrations in the kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution in kinase buffer to create a range of concentrations.

    • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the extent of substrate phosphorylation using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay using [γ-³²P]ATP, or a luminescence-based assay that measures the amount of ATP remaining.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Causality Behind Experimental Choices: The choice of recombinant kinase and substrate is dictated by the therapeutic target of interest. The use of a range of inhibitor concentrations allows for the determination of a dose-dependent effect, which is a hallmark of a specific inhibitor. The inclusion of positive (a known inhibitor) and negative (vehicle control) controls is essential for validating the assay performance.

In Vivo Studies: Assessing Efficacy and Pharmacokinetics in Preclinical Models

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system. These studies assess the compound's efficacy, pharmacokinetics (PK), and overall safety profile.

Antitumor Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used tool to assess the in vivo antitumor activity of novel compounds.

Table 3: In Vivo Antitumor Efficacy of Pyrazolopyridine Analogs

Compound ClassXenograft ModelKey Analog ExampleDosing RegimenOutcomeReference
Pyrazolo[3,4-b]pyridinesH1581 (FGFR1-driven)Compound 7nNot specified in abstractSignificant antitumor activity[6][7]
Pyrazolo[3,4-b]pyridinesNot specifiedCompound 17Oral and intraperitoneal administrationMeasurable systemic exposure[12][14]

One notable example is compound 7n , a potent and selective FGFR kinase inhibitor from the 1H-pyrazolo[3,4-b]pyridine series. This compound demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting its potential for further development.[6][7]

Pharmacokinetic Properties

A favorable pharmacokinetic profile is a prerequisite for a successful drug candidate. Key PK parameters include absorption, distribution, metabolism, and excretion (ADME).

Studies on pyrazolo[3,4-b]pyridine analogs have provided insights into their PK properties. For instance, compound C03 , a TRK inhibitor, showed good plasma stability.[5] Another study conducted in vivo pharmacokinetic analysis in mice for the promising anticancer compound 17 , confirming measurable systemic exposure after both oral and intraperitoneal administration.[12][14] These findings are crucial as they establish a translational link between the compound's structural modifications, its in vitro activity, and its behavior in a living organism.

Experimental Protocol: Murine Xenograft Efficacy Study

The following protocol outlines a standard workflow for assessing the in vivo efficacy of a test compound in a subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., H1581) under sterile conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a specific concentration.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound (e.g., a 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine analog) in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group according to a predefined dosing schedule (e.g., once daily for 21 days).

    • Administer the vehicle alone to the control group.

  • Efficacy Assessment:

    • Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume and body weight between the groups.

Trustworthiness of the Protocol: This protocol incorporates several self-validating elements. The use of a vehicle control group is essential to account for any effects of the vehicle on tumor growth. Randomization of animals helps to minimize bias. Regular monitoring of tumor volume and body weight provides a quantitative measure of both efficacy and toxicity.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by pyrazolopyridine analogs and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) Growth_Factor->RTK Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Phosphorylates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrazolopyridine_Analog Pyrazolo[4,3-b]pyridine Analog Pyrazolopyridine_Analog->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by pyrazolo[4,3-b]pyridine analogs.

Experimental_Workflow Compound_Synthesis Synthesis of Pyrazolopyridine Analogs In_Vitro_Screening In Vitro Screening (Kinase Assays, Cell Proliferation) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (PK, Efficacy in Xenografts) Lead_Identification->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the preclinical development of pyrazolo[4,3-b]pyridine analogs as therapeutic agents.

Conclusion and Future Directions

The 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold and its broader family of pyrazolopyridine analogs represent a highly promising class of compounds with diverse therapeutic potential, particularly in the field of oncology. The comparative data presented in this guide demonstrate that subtle structural modifications to the pyrazolopyridine core can lead to significant differences in biological activity, enabling the development of potent and selective inhibitors for a range of important drug targets.

Future research in this area should focus on several key aspects:

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling can facilitate the rational design of next-generation analogs with improved potency and selectivity.

  • Exploration of Novel Targets: While kinase inhibition is a major focus, the therapeutic potential of pyrazolopyridine analogs against other target classes should be explored.

  • Combination Therapies: Investigating the synergistic effects of pyrazolopyridine analogs with other established anticancer agents could lead to more effective treatment strategies.

  • Pharmacokinetic Optimization: Further medicinal chemistry efforts are needed to optimize the ADME properties of lead compounds to ensure their suitability for clinical development.

By building upon the extensive body of in vitro and in vivo research, the scientific community is well-positioned to unlock the full therapeutic potential of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine analogs and bring new and effective treatments to patients in need.

References

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  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed.

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  • Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ResearchGate.

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience.

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • 5-Chloro-1-Methyl-1H-Pyrazolo[4,3-d]Pyrimidin-7(6H)-One: A Versatile Organic Compound. Synthonix.

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education.

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University.

  • 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine — Chemical Substance Information. NextSDS.

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  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.

  • 5-Chloro-1H-pyrazolo 4,3-b pyridine AldrichCPR 94220-45-8. Sigma-Aldrich.

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.

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A Comparative Guide to the Efficacy of Pyrazolopyridines Versus Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Position of N-Heterocycles in Medicine

Nitrogen-containing heterocyclic compounds (N-heterocycles) form the backbone of modern medicinal chemistry. Their structural diversity, stability, and ability to engage in various biological interactions have cemented their status as "privileged scaffolds" in drug design.[1][2] These core structures are recurrent motifs in a vast number of approved therapeutic agents, acting on targets from enzymes to receptors. Among these, fused heterocyclic systems often exhibit enhanced pharmacological profiles compared to their monocyclic counterparts, a phenomenon attributed to their rigid structures and unique electronic properties.[3] This guide provides an in-depth comparison of pyrazolopyridines—a prominent class of fused N-heterocycles—with other significant heterocyclic scaffolds, supported by experimental data and methodological insights for the discerning researcher.

The Pyrazolopyridine Scaffold: A Synergistic Fusion

Pyrazolopyridine is a bicyclic heteroaromatic system resulting from the fusion of a pyrazole and a pyridine ring.[2] This fusion is not merely an addition of two rings; it creates a unique chemical entity with synergistic properties. The scaffold is characterized by the π-excessive nature of the five-membered pyrazole ring and the π-deficient character of the six-membered pyridine ring.[4] This electronic arrangement confers remarkable stability, reactivity, and structural versatility, making it a highly desirable pharmacophore.[4]

A key feature that underpins much of its biological activity is its structural similarity to purine.[5][6] This resemblance allows pyrazolopyridine derivatives to act as purine bioisosteres, enabling them to fit into the ATP-binding pockets of numerous kinases, thereby functioning as effective hinge-binding cores for kinase inhibitors.[7] This mimicry is a cornerstone of its success in oncology and inflammation-targeted drug discovery.

The versatility of the pyrazolopyridine core has led to the development of compounds with a wide spectrum of therapeutic activities, including:

  • Anticancer: Primarily as kinase inhibitors.[7][8]

  • Anti-inflammatory: Targeting pro-inflammatory kinases and mediators.[2][9]

  • Neuroprotective: Showing potential in models of neurodegeneration.[2][10]

  • Antiviral: Notably as inhibitors of enterovirus replication.[11]

  • Antimicrobial and Antiparasitic: Including antileishmanial agents.[12][13]

  • Central Nervous System (CNS) Activity: Including anxiolytic drugs.[13]

This broad utility is exemplified by the FDA-approved RET kinase inhibitor selpercatinib and several late-stage clinical candidates like glumetinib , camonsertib , and olverembatinib , all of which are built upon a pyrazolopyridine framework.[7][8]

cluster_mods Chemical Modifications cluster_targets Biological Targets & Activities scaffold Pyrazolopyridine Core (Privileged Scaffold) R1 R1 Substitutions scaffold->R1 R2 R2 Substitutions scaffold->R2 R3 R3 Substitutions scaffold->R3 R4 R4 Substitutions scaffold->R4 Kinases Kinase Inhibition (Anticancer, Anti-inflammatory) R1->Kinases Receptors Receptor Modulation (CNS Disorders) R2->Receptors Enzymes Enzyme Inhibition (Antiviral, Antimicrobial) R3->Enzymes PPI Protein-Protein Interaction R4->PPI

Caption: The Pyrazolopyridine scaffold allows diverse substitutions, enabling the targeting of multiple biological pathways.

Comparative Efficacy: Pyrazolopyridines vs. Other Heterocycles

The true measure of a scaffold's utility lies in its performance relative to viable alternatives. The choice of a heterocyclic core is a critical decision in drug design, influencing potency, selectivity, and pharmacokinetic properties.

Pyrazolopyridines vs. Pyrazolopyrimidines

Pyrazolopyrimidines are exceptionally close structural relatives of pyrazolopyridines and are also considered potent purine isosteres used in kinase inhibition.[4][14] The primary difference is the substitution of a carbon atom in the pyridine ring with a second nitrogen atom to form a pyrimidine ring.

  • Mechanistic Similarity: Both scaffolds are excellent hinge-binders in kinases. They can form crucial hydrogen bonds within the ATP-binding site, mimicking the interactions of adenine.

  • Subtle but Critical Differences: The additional nitrogen atom in the pyrazolopyrimidine ring can alter the molecule's electronic distribution, basicity, solubility, and metabolic stability. For instance, a 1,2,4-triazole was found to be an effective bioisostere for a key amide group in pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors, improving both potency and metabolic stability at the cost of solubility.[15] This highlights how even minor changes within the core structure can have significant downstream effects.

  • Application Overlap: Both scaffolds have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The choice between them often comes down to empirical testing during the lead optimization phase to fine-tune properties like selectivity against off-target kinases or to improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Pyrazolopyridines vs. Monocyclic Heterocycles (Pyrazole & Pyridine)

Comparing the fused system to its constituent parts reveals the benefits of the bicyclic structure.

  • Pyrazole: Pyrazole itself is a well-established pharmacophore found in drugs like the anti-inflammatory celecoxib and various agents targeting CNS disorders.[16][17][18] While potent, monocyclic pyrazoles can suffer from metabolic liabilities or require significant substitution to achieve the desired potency and selectivity.

  • Pyridine: Pyridine is a privileged scaffold in medicinal chemistry, particularly for CNS-active drugs, due to the nitrogen atom's role in modulating pharmacological profiles.[19]

  • The Fusion Advantage: Fusing the pyrazole and pyridine rings creates a more rigid, planar structure that can offer enhanced binding affinity by reducing the entropic penalty upon binding to a target.[2] This fusion provides a "synergistic effect," combining the advantageous properties of both rings into a single, pre-organized framework.[2] Furthermore, the fused system offers multiple, distinct vectors for chemical modification, allowing for more precise tuning of structure-activity relationships (SAR).[1][11]

Pyrazolopyridines as Bioisosteric Replacements

One of the most powerful applications of the pyrazolopyridine scaffold is as a bioisostere—a chemical group that can replace another while retaining or improving biological activity.[20][21] This strategy is often employed to solve problems encountered during drug development.

  • Replacing Other Heterocycles: In a program developing C-terminal Src kinase (CSK) inhibitors, researchers at Bristol-Myers Squibb found that replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine scaffold significantly improved potency, citing the favorable hydrogen bonding interactions of the bicyclic core with hinge residues.[13] Similarly, in the development of TANK-binding kinase 1 (TBK1) inhibitors, a pyrazolo[3,4-b]pyridine core was designed as a bioisostere of an azaindole to enhance the anchoring effect with the kinase hinge region.[22]

  • Improving ADMET Properties: Bioisosteric replacement can be used to navigate issues like poor solubility, rapid metabolism, or off-target toxicity. The specific arrangement of nitrogen atoms in the pyrazolopyridine ring can block sites of metabolic attack or introduce polarity to improve solubility compared to more lipophilic scaffolds like indazoles or indoles.[23]

cluster_process Bioisosteric Replacement Strategy Lead Initial Lead Compound (e.g., with Indole or Pyridazinone core) Problem Identify Problem (Low Potency, Poor PK, Metabolic Instability) Lead->Problem Design Design Bioisostere (Replace core with Pyrazolopyridine) Problem->Design Synth Synthesize & Test (In Vitro & In Vivo Assays) Design->Synth Result Improved Candidate? (Potency, Selectivity, PK) Synth->Result No No Result->No Re-design Yes Yes Result->Yes No->Design Optimized Optimized Lead Yes->Optimized

Caption: Workflow for using pyrazolopyridine as a bioisostere to optimize a lead compound.

Quantitative Data & Experimental Protocols

Objective comparison requires robust, quantitative data. The following table summarizes the inhibitory activity of various heterocyclic compounds against different kinase targets, illustrating the potency often achieved with the pyrazolopyridine scaffold.

Table 1: Comparative Inhibitory Potency (IC₅₀) of Heterocyclic Scaffolds
Target KinasePyrazolopyridine DerivativeIC₅₀ (nM)Comparative HeterocycleIC₅₀ (nM)Reference
FGFR1 Compound 4a (Pyrazolo[3,4-b]pyridine)1.3AZD4547 (Indazole-based)0.2[23]
TBK1 Compound 15i (Pyrazolo[3,4-b]pyridine)8.5BX795 (Aminopyrimidine)6[22]
Syk Compound 18c (Indazole)1200Fostamatinib (Pyrazolopyrimidine)41[24]
HPK1 Compound 16 (Pyrazolopyridine)< 3 (Kᵢ)Hit A (FGFR inhibitor)91 (Kᵢ)[25]
c-Met Compound 5a (Pyrazolo[3,4-b]pyridine)1.8Foretinib (Quinoline)1[26]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison is only fully valid for compounds tested under identical assay conditions. The Syk example shows a case where another scaffold was more potent, highlighting that the choice is target-dependent.

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF® Assay)

To ensure trustworthiness and reproducibility, a self-validating protocol for determining kinase inhibitory activity is essential. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a common, robust method.

Objective: To determine the IC₅₀ value of a test compound (e.g., a pyrazolopyridine derivative) against a specific protein kinase.

Materials:

  • Recombinant Kinase (e.g., HPK1)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® Detection Buffer

  • Europium Cryptate-labeled anti-phospho-serine/threonine/tyrosine antibody (Eu³⁺-Ab)

  • Streptavidin-XL665 (SA-XL665)

  • Low-volume 384-well plates (white)

  • HTRF®-compatible microplate reader

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve. Further dilute these into the kinase reaction buffer to achieve the final desired assay concentrations (e.g., 10 µM to 0.5 nM), keeping the final DMSO concentration constant (e.g., <1%).

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate. b. Add 5 µL of the enzyme/substrate mixture (recombinant kinase and biotinylated peptide pre-mixed in kinase reaction buffer) to all wells. c. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration typically near the Kₘ for the specific kinase) to all wells except the negative control (which receives buffer instead). e. Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection: a. Stop the reaction by adding 10 µL of HTRF® Detection Buffer containing the Eu³⁺-Ab and SA-XL665. This buffer should contain EDTA to chelate Mg²⁺ and halt ATP-dependent phosphorylation. b. Incubate the plate for 60 minutes at room temperature in the dark to allow for the binding of the detection reagents.

  • Data Acquisition: a. Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (XL665 acceptor) and 620 nm (Eu³⁺ cryptate donor). b. The HTRF® ratio (665nm / 620nm * 10,000) is calculated for each well. This ratio is proportional to the amount of phosphorylated substrate.

  • Data Analysis: a. Normalize the data using the positive (0% inhibition, DMSO only) and negative (100% inhibition, no ATP) controls. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow HTRF Kinase Assay Workflow A 1. Add Compound/ Control (2.5 µL) B 2. Add Kinase/ Substrate Mix (5 µL) A->B C 3. Pre-incubate (15 min) B->C D 4. Add ATP to initiate (2.5 µL) C->D E 5. Incubate Reaction (60 min) D->E F 6. Stop & Add Detection Reagents (10 µL) E->F G 7. Incubate Detection (60 min) F->G H 8. Read Plate (620nm & 665nm) G->H I 9. Calculate IC50 H->I

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The pyrazolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] As research in this area intensifies, the unambiguous structural characterization of novel derivatives is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are the cornerstones of this characterization process.[1][4][5]

This guide provides a comparative analysis of the spectroscopic data for common pyrazolopyridine isomers. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, offering field-proven insights to aid researchers in the structural elucidation of their own synthesized compounds. The protocols and data presented herein are designed to be self-validating, empowering you to interpret complex spectra with confidence.

The Core Architecture: Pyrazolopyridine Isomers

The fusion of a pyrazole and a pyridine ring can result in several distinct isomers, each with a unique electronic and steric environment. This structural variance is directly reflected in their spectroscopic signatures. Understanding the fundamental architecture is the first step in differentiating these compounds. The most commonly encountered isomers in drug discovery include pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine.[6]

Pyrazolopyridine_Isomers cluster_1 Pyrazolo[1,5-a]pyridine cluster_2 Pyrazolo[3,4-b]pyridine cluster_3 Pyrazolo[4,3-c]pyridine node_a Pyrazolo[1,5-a]pyridine (e.g., in kinase inhibitors) node_b Pyrazolo[3,4-b]pyridine (e.g., in anticancer agents) node_c Pyrazolo[4,3-c]pyridine (e.g., in CNS-active agents)

Caption: Common pyrazolopyridine isomeric cores in drug development.

A Multi-Technique Approach to Structural Elucidation

No single technique provides a complete structural picture. The synergistic use of NMR, MS, and IR spectroscopy is essential for unambiguous confirmation. This workflow ensures that data from each analysis corroborates the others, leading to a high-confidence structural assignment.

Spectroscopic_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides skeletal framework & connectivity Start->NMR MS Mass Spectrometry (HRMS) Confirms molecular formula & fragmentation Start->MS IR FTIR Spectroscopy Identifies key functional groups Start->IR UV UV-Vis Spectroscopy Analyzes electronic transitions Start->UV Analysis Integrated Data Analysis Compare experimental data with expected values NMR->Analysis MS->Analysis IR->Analysis UV->Analysis Structure Structure Confirmed Analysis->Structure

Caption: A validated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise atom connectivity of pyrazolopyridine derivatives. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Expertise & Experience: Interpreting the Spectra
  • ¹H NMR: The proton chemical shifts are highly sensitive to the nitrogen atoms' positions and the presence of substituents. For the parent pyrazolo[1,5-a]pyrimidine system, a related scaffold, literature assignments for H-5 and H-7 have been revised based on 2D experiments, underscoring the importance of modern techniques over historical data.[7] In pyrazolo[3,4-b]pyridines, a signal around 8.0 ppm is often characteristic of a γ-unsubstituted pyridine ring.[4] Long-range coupling constants, for instance between fluorine atoms of a CF₃ group and distant protons or carbons, can be instrumental in assigning the position of substituents.[6]

  • ¹³C NMR: The carbon chemical shifts, particularly for the bridgehead carbons where the rings are fused, are diagnostic for the specific isomer. Gated decoupled spectra can provide valuable ¹³C-¹H coupling constants for unambiguous resonance assignment.[7] For example, in certain pyrazolo[3,4-b]pyridine derivatives, carbonyl carbons of attached groups can appear as low as ~202 ppm, while pyrazole ring methyl groups may be observed around 15.6 ppm.[4]

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for select pyrazolopyridine derivatives based on published data. Note that shifts can vary significantly based on solvent and substitution.

Derivative Type Nucleus Characteristic Chemical Shift (δ, ppm) Reference
Pyrazolo[1,5-a]pyridine¹³C (CH₃)14.1[8]
Pyrazolo[1,5-a]pyridine¹³C (CN)114.6[8]
Pyrazolo[1,5-a]pyridine¹³C (Aromatic)96.4 - 165.0[8]
Pyrazolo[4,3-b]pyridine¹H (Pyridine)8.62 - 9.42[9]
Pyrazolo[4,3-b]pyridine¹³C (Aromatic)115.4 - 165.3[9]
Pyrazolo[3,4-b]pyridine¹³C (C=O)~202.8[4]
Experimental Protocol: NMR Sample Preparation

Trustworthiness: This protocol ensures high-quality, reproducible NMR data. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrazolopyridine derivative directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] The choice depends on the compound's solubility. DMSO-d₆ is excellent for compounds with exchangeable protons (e.g., -NH₂, -OH) as it slows down their exchange rate.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.[4]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) according to standard instrument parameters.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, crucial structural information. High-resolution mass spectrometry (HRMS) is the gold standard, confirming the elemental composition with high precision.

Expertise & Experience: Decoding Fragmentation Patterns

The fragmentation of pyrazolopyridine scaffolds is often initiated by the loss of stable small molecules. For instance, pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines have been shown to fragment via an initial elimination of a CO molecule (m/z 28), followed by successive losses of HCN (m/z 27) or halogen radicals.[11] The molecular ion peak (M⁺ or [M+H]⁺) is typically observed and is often the base peak in the spectrum, indicating the stability of the heterocyclic core.[11]

Fragmentation_Pathway M Molecular Ion [M]⁺ M_minus_CO [M - CO]⁺ M->M_minus_CO - CO (m/z 28) M_minus_CO_HCN [M - CO - HCN]⁺ M_minus_CO->M_minus_CO_HCN - HCN (m/z 27) M_minus_CO_X [M - CO - X]⁺ (X = Cl, Br) M_minus_CO->M_minus_CO_X

Caption: A representative fragmentation pathway for certain pyrazolopyridine systems.[11]

Data Presentation: Example HRMS Data
Compound Molecular Formula Ionization Calculated m/z Found m/z Reference
Derivative 4aC₁₆H₁₄N₃O⁺ESI264.1131 ([M+H]⁺)264.1134[4]
Derivative 4bC₂₄H₂₃N₄O⁺ESI383.1866 ([M+H]⁺)383.1867[4]
Derivative 3aC₁₄H₁₀N₄EI234.0899 (M⁺)234.0898[8]
Derivative 3bC₁₃H₈N₄EI220.0743 (M⁺)220.0743[8]
Experimental Protocol: HRMS (ESI-qTOF) Analysis

Trustworthiness: This protocol is designed for accurate mass determination, which is non-negotiable for publication and patent filings.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.

  • Ionization Source: The sample is introduced into an electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (qTOF) mass spectrometer.[4] ESI is a soft ionization technique ideal for polar, non-volatile compounds, minimizing fragmentation and preserving the molecular ion.

  • Mass Analyzer: The qTOF analyzer provides high resolution and mass accuracy, typically below 5 ppm, allowing for the confident determination of the elemental composition.

  • Data Acquisition: Acquire the mass spectrum, ensuring the detection of the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak.

  • Data Analysis: Use the instrument's software to calculate the exact mass of the molecular ion and compare it to the theoretical mass of the proposed structure.

Infrared (IR) & UV-Vis Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups present and the electronic properties of the molecule, respectively.

Expertise & Experience: Correlating Bands with Structure
  • FTIR Spectroscopy: This technique is excellent for confirming the presence or absence of key functional groups. For example, pyrazolopyridine derivatives containing carbonyl groups will show characteristic C=O stretching frequencies between 1700-1727 cm⁻¹.[4] Amine (NH₂) groups are identified by stretches in the 3325-3471 cm⁻¹ region, while cyano (CN) groups exhibit a sharp band around 2206-2218 cm⁻¹.[8][12] The C-N stretching of the pyrazole ring itself is often observed as an intense band around 1290 cm⁻¹.[13]

  • UV-Vis Spectroscopy: The absorption spectrum is dictated by the conjugated π-electron system of the pyrazolopyridine core. The maximum absorption wavelength (λmax) is sensitive to substituents. Electron-donating groups like –OCH₃ or –CH₃ can cause a bathochromic (red) shift to longer wavelengths.[12] For instance, some pyrazolo[3,4-b]pyridine derivatives exhibit a λmax around 365 nm, corresponding to π → π* transitions.[12][14]

Data Presentation: Key Spectroscopic Bands
Technique Functional Group / Transition Characteristic Range Reference
FTIR Amine (N-H Stretch)3325 - 3471 cm⁻¹[8][12]
Cyano (C≡N Stretch)2206 - 2218 cm⁻¹[8][12]
Carbonyl (C=O Stretch)1701 - 1727 cm⁻¹[4][8]
Aromatic (C=C/C=N Stretch)1589 - 1611 cm⁻¹[4][12]
UV-Vis π → π* Transition285 - 392 nm[12]
Experimental Protocols

Protocol: Acquiring an FTIR Spectrum (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum. The typical range is 4000-500 cm⁻¹.[4]

  • Cleaning: Thoroughly clean the crystal after analysis.

Protocol: UV-Vis Spectral Analysis

  • Solvent Selection: Choose a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in which the compound is soluble.

  • Sample Preparation: Prepare a dilute stock solution of the compound. From this, create a final solution in a quartz cuvette with a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blanking: Fill a reference cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).[12][14]

Conclusion

The structural elucidation of pyrazolopyridine derivatives is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By understanding the characteristic signatures of different isomers and substitution patterns in ¹H NMR, ¹³C NMR, MS, and IR spectra, researchers can confidently confirm the identity and purity of their target molecules. This guide has provided not only reference data but also the underlying scientific reasoning and validated protocols to empower drug development professionals in their pursuit of novel therapeutics. The continued application of these fundamental analytical principles is essential for advancing the rich and promising field of pyrazolopyridine chemistry.

References

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.
  • Al-Wahaibi, L. H., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Mora, E., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • A little about Pyrazolo[3,4-d][4][11]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. Available at: [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. Available at: [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • UV‐Vis titration absorption spectra of derivative 2 d, in... ResearchGate. Available at: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. Available at: [Link]

  • FTIR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

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Assessing the Selectivity of Novel PDE1 Inhibitors Based on the Pyrazolopyridine Scaffold: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Phosphodiesterase 1 (PDE1) is a unique, calcium/calmodulin-dependent enzyme family (PDE1A, PDE1B, PDE1C) responsible for the hydrolysis of the intracellular second messengers cAMP and cGMP. Because PDE1 isoforms are highly enriched in the central nervous system—particularly within the striatum, hippocampus, and deep cortical layers—they have emerged as high-value therapeutic targets for neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia 1.

Historically, the clinical translation of PDE1 inhibitors was derailed by off-target cross-reactivity with other PDE families (such as PDE4 and PDE5), leading to dose-limiting peripheral toxicities. However, the discovery and optimization of the pyrazolopyridine and closely related pyrazolopyrimidine scaffolds have revolutionized this landscape, yielding novel candidates that exhibit picomolar potency and unprecedented selectivity 2.

This guide provides an authoritative framework for assessing the selectivity of pyrazolopyridine-based PDE1 inhibitors. It compares their structural and functional performance against legacy compounds and details the self-validating experimental workflows required for rigorous preclinical profiling.

Structural Rationale: Why the Pyrazolopyridine Scaffold?

The shift toward pyrazolopyridine-based architectures is driven by precise structure-activity relationship (SAR) mapping. The causality behind this scaffold's success lies in its ability to exploit the unique topological features of the PDE1 catalytic domain:

  • Planarity & Core Fitting: The planar nature of the pyrimidinone or pyridinone ring is critical for intercalating into the narrow, hydrophobic binding pocket of the PDE1 enzyme [[3]]().

  • Isoform Selectivity via Substitution: N-methylation and cyclopentyl ring fusions enhance overall PDE1 binding potency. More importantly, specific substitutions at the N2-position of the pyrazole moiety (e.g., a 4-fluorobenzyl group) create steric clashes in the binding pockets of off-target enzymes like PDE4 and PDE10, driving >10,000-fold selectivity profiles 4.

PDE1_Pathway CaM Ca2+/Calmodulin PDE1 PDE1 Enzyme (Active) CaM->PDE1 Activates AMP AMP / GMP (Inactive) PDE1->AMP Hydrolysis Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PDE1 Blocks cAMP cAMP / cGMP cAMP->PDE1 Substrate Downstream CREB Activation & Neuroplasticity cAMP->Downstream Accumulation drives

Diagram 1: Modulatory pathway of PDE1 and the targeted intervention by pyrazolopyridine inhibitors.

Comparative Profiling: Pyrazolopyridine vs. Legacy Inhibitors

To objectively assess the value of a novel pyrazolopyridine inhibitor, it must be benchmarked against both non-selective legacy inhibitors and current clinical frontrunners. The data below illustrates how scaffold evolution has drastically improved both potency and the therapeutic window.

Table 1: Quantitative Comparison of PDE1 Inhibitors
InhibitorChemical ScaffoldPrimary TargetPDE1 IC₅₀ / KᵢSelectivity (Nearest Off-Target)Clinical Status
Vinpocetine Eburnamine alkaloidPDE1~14,000 nMLow (<10-fold vs PDE4)Withdrawn / Supplement
SCH-51866 QuinazolinonePDE1 / PDE5~100 nMPoor (Dual PDE1/5 inhibitor)Preclinical
ITI-214 (Lenrispodun) PyrazolopyrimidinePDE1 (A/B/C)33 pM (PDE1A)>1,000-fold (vs PDE4D)Phase II 5
Novel 1H-pyrazolo[4,3-b]pyridines PyrazolopyridinePDE1B<50 nMHigh (>100-fold vs PDE1A/C)Preclinical 1

Designing a Self-Validating Selectivity Workflow

Proving selectivity requires a self-validating experimental loop. Biochemical potency in a cell-free system must be orthogonally verified by functional target engagement in a physiological cellular environment.

Workflow A Compound Library B Primary Screen (PDE1 Isoforms) A->B C Counter-Screen (PDE2-11 Panel) B->C D Cell-Based cAMP Assay C->D E In Vivo Efficacy D->E

Diagram 2: Self-validating workflow for assessing the selectivity of novel PDE inhibitors.

Protocol 1: Biochemical Selectivity via TR-FRET Assay

Causality of Experimental Choice: Radiometric assays (e.g., Scintillation Proximity Assays) generate hazardous waste and are prone to signal quenching. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its time-gated fluorescence readout eliminates auto-fluorescence commonly exhibited by dense heterocyclic libraries (like pyrazolopyridines). This ensures that the measured IC₅₀ shift is a true reflection of binding affinity rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Critical Step: Supplement the buffer with 1 µM Calmodulin and 1 mM CaCl₂, as PDE1 is strictly calcium/calmodulin-dependent for its catalytic activation.

  • Enzyme Titration: Dilute recombinant human PDE1B (and counter-screen panel PDE2-11) to a working concentration that yields exactly 15-20% substrate conversion (typically 0.1–1 ng/well). This maintains initial velocity conditions, preventing substrate depletion artifacts.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolopyridine inhibitor in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Reaction Initiation: Add 100 nM of fluorescently labeled cAMP or cGMP substrate to the wells. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET binding reagent (e.g., a terbium-labeled anti-cAMP/cGMP antibody) alongside a stop solution (EDTA to chelate Mg²⁺). The antibody specifically binds the remaining intact substrate.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the emission ratio (520/490) and fit the dose-response curve using a 4-parameter logistic regression to extract the IC₅₀.

Protocol 2: Orthogonal Validation via Cell-Based cAMP Accumulation

Causality of Experimental Choice: Biochemical potency does not guarantee physiological target engagement. A compound might possess a 50 pM IC₅₀ in vitro but fail in vivo due to poor membrane permeability, high intracellular protein binding, or off-target receptor antagonism. The cell-based assay acts as an orthogonal check: if the pyrazolopyridine inhibitor cannot cross the lipid bilayer to reach the localized PDE1 signalosome, the biochemical data is functionally irrelevant.

Step-by-Step Methodology:

  • Cell Seeding: Plate a cell line endogenously expressing high levels of PDE1 (e.g., human neuroblastoma SH-SY5Y cells) at 10,000 cells/well in a 384-well plate. Allow cells to adhere overnight.

  • Inhibitor Pre-incubation: Treat the cells with the pyrazolopyridine inhibitor (ranging from 0.1 nM to 10 µM) for 30 minutes at 37°C. Include a non-selective pan-PDE inhibitor (e.g., IBMX) as a positive assay control.

  • Adenylate Cyclase Stimulation: Add a sub-maximal concentration of Forskolin (1 µM) to stimulate baseline cAMP production. Rationale: Without adenylate cyclase stimulation, basal cAMP turnover is often too low to accurately measure the accumulation caused by PDE inhibition.

  • Lysis and Detection: Lyse the cells using a Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody.

  • Quantification: Measure the HTRF signal. An increase in intracellular cAMP causes a decrease in the FRET signal (due to competition with the d2-labeled cAMP). Calculate the EC₅₀ to confirm that functional cellular potency aligns with the biochemical selectivity profile.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1)
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL
  • ITI-214 | PDE1 Inhibitor Source: MedChemExpress URL
  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise Source: Frontiers in Pharmacology URL

Sources

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the privileged heterocyclic scaffolds, pyrazolopyridines have emerged as versatile ATP-competitive pharmacophores[1]. Specifically, derivatives synthesized from the 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3) building block exhibit unique cross-reactivity profiles that distinguish them from their widely studied isomers, such as 1H-pyrazolo[3,4-b]pyridines and 4-azaindoles[1],[2],.

This guide provides an objective, data-driven comparison of the cross-reactivity, structural causality, and biochemical performance of 1H-pyrazolo[4,3-b]pyridine derivatives against alternative scaffolds. It is designed to equip medicinal chemists and application scientists with the experimental frameworks necessary to navigate kinome selectivity.

Structural & Mechanistic Rationale: The Causality of Selectivity

To understand the cross-reactivity of a kinase inhibitor, one must analyze the thermodynamics of its interaction with the highly conserved ATP-binding hinge region.

  • The Isomeric Advantage ([4,3-b] vs. [3,4-b]): While 1H-pyrazolo[3,4-b]pyridine derivatives are the most common kinase inhibitor prototypes (often targeting TBK1 and CDKs), the [4,3-b] isomer alters the spatial orientation of the nitrogen atoms within the bicyclic core[1],[2]. This subtle shift changes the electron density and the vectors of hydrogen bond acceptors/donors. Consequently, [4,3-b] derivatives often adopt a distinct U-shaped conformation, allowing for highly specific bidentate interactions with hinge residues like Met1160 (in c-Met) or Cys residues in FLT3[1],[3].

  • The Role of the 1-Methyl Group: Unsubstituted pyrazolopyridines undergo rapid tautomerization, leading to multiple binding poses and unpredictable off-target cross-reactivity. The 1-methyl substitution in 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine locks the scaffold into a single tautomeric state, enforcing a predictable, rigid binding vector,[4].

  • The 5-Chloro Synthetic Handle: The 5-chloro position serves as a highly reactive site for Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing researchers to append bulky, solvent-exposed moieties that dictate kinase selectivity without disrupting the core hinge-binding motif[5].

Pathway Inhibitor Pyrazolo[4,3-b]pyridine Derivatives FLT3 FLT3 Kinase Inhibitor->FLT3 Dual Inhibition (Low nM) CDK4 CDK4 / Cyclin D Inhibitor->CDK4 Dual Inhibition (Low nM) cMet c-Met Kinase Inhibitor->cMet Type-1 Binding (U-Shape) STAT5 STAT5 Pathway (Proliferation) FLT3->STAT5 Activates (Blocked) Rb Rb Phosphorylation (Cell Cycle G1/S) CDK4->Rb Phosphorylates (Blocked) cMet->STAT5 Activates (Blocked) Apoptosis Tumor Regression / Apoptosis STAT5->Apoptosis Prevents Rb->Apoptosis Prevents

Diagram 1: Multi-kinase target engagement and downstream signaling pathways of Pyrazolo[4,3-b]pyridines.

Comparative Cross-Reactivity Data

When benchmarking 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives against alternative scaffolds, empirical data highlights their propensity for dual-inhibition (e.g., FLT3/CDK4) and selective receptor tyrosine kinase (RTK) targeting.

The table below synthesizes quantitative inhibitory data (IC₅₀) comparing the [4,3-b] scaffold to its structural alternatives across a standard kinome cross-reactivity panel.

Scaffold ClassRepresentative Target(s)IC₅₀ (nM)Cross-Reactivity / Off-Target ProfileRef
1H-Pyrazolo[4,3-b]pyridine (6-pyrimidin-4-yl derivative)FLT3 / CDK411 / 7Highly specific dual-inhibition; minimal cross-reactivity with broader CDK family.[3]
1H-Pyrazolo[4,3-b]pyridine (1-sulfonyl derivative)c-Met< 10Potent Type-1 inhibition; weak cross-reactivity with FGFR1 (87.8% inhibition at 10 μM).[1],[6]
1H-Pyrazolo[3,4-b]pyridine (Isomeric Alternative)TBK1 / CDKs0.2 (TBK1)Broader cross-reactivity across the innate immune kinome; distinct hinge-binding angle.[2]
4-Azaindole (Pyrrolo[2,3-b]pyridine)c-MetLow nMHigh potency but often suffers from poor metabolic stability (intrinsic clearance 88 μL/min/mg).[1]

Key Takeaway: The pyrazolo[4,3-b]pyridine core provides an optimized balance of potency and metabolic stability compared to 4-azaindoles, while offering a distinct selectivity profile (e.g., FLT3/CDK4 dual targeting) that is difficult to achieve with the more common [3,4-b] isomer[1],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, cross-reactivity must be evaluated using orthogonal, self-validating assay systems. Below are the definitive protocols for assessing the kinome selectivity of 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.

Protocol A: High-Throughput Kinome Cross-Reactivity Screening (TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required for pyrazolopyridine derivatives. These heterocyclic compounds often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays[7]. TR-FRET's delayed readout eliminates this background noise.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the pyrazolo[4,3-b]pyridine derivatives in 100% DMSO to a 100x stock, then perform a 10-point, 3-fold serial dilution.

  • Enzyme-Inhibitor Pre-incubation: Add 5 μL of the target kinase (e.g., FLT3, CDK4, or a panel of 300+ kinases) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 50 nL of the compound.

    • Self-Validation Step: Include a DMSO-only positive control (maximum activity) and a pan-kinase inhibitor (e.g., Staurosporine) as a negative control to calculate the Z'-factor. A Z' > 0.6 is required for assay validity.

  • Reaction Initiation: Incubate for 15 minutes at room temperature to allow equilibrium binding[2]. Initiate the reaction by adding 5 μL of an ATP/Substrate mixture. Crucial: ATP concentration must be set at the specific Km​ for each individual kinase to ensure accurate cross-reactivity comparison.

  • Detection: After 60 minutes, add 10 μL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and ULight-labeled tracer.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality Check: Biochemical IC₅₀ values do not account for cellular membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET confirms that the observed cross-reactivity profile translates to live-cell target engagement.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., c-Met) fused to NanoLuc® luciferase.

  • Plating: Plate cells at 2×104 cells/well in a 96-well format and incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Add the appropriate NanoBRET energy transfer tracer (a fluorescently labeled pan-kinase inhibitor) at its predetermined Kd​ concentration.

  • Compound Treatment: Add the pyrazolo[4,3-b]pyridine derivatives at varying concentrations. Incubate for 2 hours. If the compound engages the target, it will competitively displace the tracer, resulting in a loss of the BRET signal.

  • Detection: Add NanoBRET Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emissions.

Workflow Start Synthesize Pyrazolo[4,3-b]pyridine Derivatives (via 5-Cl handle) Primary Primary TR-FRET Assay (Target: FLT3 / CDK4) Start->Primary Purified Compounds Selectivity Kinome Cross-Reactivity Panel (>300 Kinases at Km ATP) Primary->Selectivity IC50 < 50 nM Optimization SAR Optimization (Adjust Hinge-binding vectors) Primary->Optimization IC50 > 50 nM Cellular NanoBRET Cellular Assay (Live-cell Target Engagement) Selectivity->Cellular High Selectivity Score Selectivity->Optimization Broad Cross-Reactivity Cellular->Optimization Poor Permeability

Diagram 2: Iterative workflow for profiling and optimizing kinase cross-reactivity.

Discussion & Strategic Recommendations

When utilizing 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine as a starting material for drug discovery, researchers must strategically leverage its unique geometry.

  • Exploit Dual-Inhibition: The scaffold's natural propensity to inhibit both FLT3 and CDK4[3] presents a massive therapeutic advantage in acute myeloid leukemia (AML), where blocking both pathways prevents compensatory survival signaling.

  • Monitor FGFR Off-Target Effects: While highly potent against c-Met, sulfonyl-substituted derivatives of this scaffold have demonstrated weak cross-reactivity with FGFR1[6]. During lead optimization, structural modifications at the 6-position should be carefully mapped against FGFR1 to prevent dose-limiting toxicities.

  • Prioritize the 1-Methyl Isomer: Always benchmark novel derivatives against their unmethylated counterparts. The 1-methyl group restricts the molecule to a single predictable binding pose, drastically improving the translation from in silico molecular docking to in vitro selectivity,[4].

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 2489461-14-3), ensuring the safety of laboratory personnel and the preservation of our environment. This document moves beyond mere procedural instruction, delving into the rationale behind each recommendation to foster a culture of informed safety and compliance.

Foundational Knowledge: Hazard Assessment

Before any handling or disposal of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated heterocyclic organic molecule, and its known toxicological profile necessitates careful handling.

A summary of the hazard classifications for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is presented below:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07
Skin Irritation2H315: Causes skin irritationGHS07
Eye Irritation2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritationGHS07

Source: Information synthesized from multiple Safety Data Sheets.[1]

The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds. This classification is critical for waste segregation and disposal, as these compounds are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[2][3]

The First Line of Defense: Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, with an explanation for each selection.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent irritation or absorption.[4][5]
Eye Protection Safety goggles with side shields or a face shieldTo protect the eyes from splashes, which can cause serious irritation.[4][5]
Body Protection Laboratory coatTo protect the skin and clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation.[4]

For more extensive operations or in the event of a spill, a higher level of PPE, such as a chemical-resistant apron and respiratory protection (e.g., an air-purifying respirator with appropriate cartridges), may be necessary.[6][7] Always consult your institution's environmental health and safety (EHS) office for specific guidance.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a multi-step process that begins at the point of generation. The following workflow ensures compliance with environmental regulations and laboratory safety standards.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process A Hazard Assessment & PPE Selection B Waste Generation Point A->B Informed Handling C Waste Segregation: Halogenated Organic Waste B->C Segregate Immediately D Container Selection & Labeling C->D E Accumulation in Satellite Accumulation Area (SAA) D->E F Request for Waste Pickup E->F G Transportation by Certified Waste Hauler F->G H Final Disposal: High-Temperature Incineration G->H caption Figure 1. Disposal workflow for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Caption: Disposal workflow for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Waste Segregation: The Critical First Step

As a chlorinated organic compound, 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine must be segregated as halogenated organic waste .[8] Co-mingling with non-halogenated solvents can complicate the disposal process and significantly increase costs.

Causality: The presence of halogens necessitates specific disposal technologies, such as high-temperature incineration with scrubbers, to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[2] Mixing with non-halogenated waste streams contaminates them, requiring the entire volume to be treated as the more hazardous and costly halogenated waste.

Container Selection and Labeling

All waste containing 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine should be collected in a designated, leak-proof container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

The container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine"

  • The approximate concentration and volume

  • The date of accumulation start

Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for the safety of all personnel handling the waste.[9]

Waste Classification and Potential RCRA Codes

Under the RCRA, hazardous wastes are categorized by specific codes.[10] While a specific listing for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine may not exist, it could potentially fall under the following categories:

  • F-listed wastes: These are wastes from non-specific sources. If the compound is used as a solvent and is mixed with other listed solvents, it could be part of waste streams such as F001 or F002 (spent halogenated solvents).[11][12]

  • U-listed wastes: These are discarded commercial chemical products. If pure, unused 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is being discarded, it may be classified as a U-listed waste. The specific code would depend on the exact chemical structure and its listed analogues.

  • Characteristic Wastes: While not expected for this compound, if the waste mixture exhibits characteristics of ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043), it would be assigned the corresponding D-code.[10]

Consultation with your institution's EHS department is crucial for accurate waste code assignment.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Final Disposal

The ultimate disposal of halogenated organic waste is a highly regulated process. The most common and environmentally sound method is high-temperature incineration in a licensed hazardous waste disposal facility.[13] This process ensures the complete destruction of the organic molecule and allows for the capture and neutralization of the resulting halogenated byproducts.

Never dispose of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine down the drain or in the regular trash. This is illegal and poses a significant threat to aquatic life and the environment.

Building a Culture of Safety and Trust

The protocols described in this guide are designed to be a self-validating system for the safe disposal of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. By understanding the "why" behind each step, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This commitment to responsible chemical management is the bedrock of a trustworthy and authoritative laboratory safety program.

References

  • 14 (2016). Desalination and Water Treatment.

  • 2 (1987). United States Environmental Protection Agency.

  • United States Environmental Protection Agency.

  • 6CHEMM.

  • 15 (2003). United States Environmental Protection Agency.

  • 16Google Patents.

  • 1NextSDS.

  • 3Electronic Code of Federal Regulations (eCFR).

  • 17ResearchGate.

  • 13Sunresin.

  • 4 (2025). Allan Chemical Corporation.

  • 10United States Environmental Protection Agency.

  • 18 (2024). Fisher Scientific.

  • 8United States Environmental Protection Agency.

  • 12United States Environmental Protection Agency.

  • (2024). NY Creates.

  • 19Jubilant Ingrevia.

  • 7Occupational Safety and Health Administration.

  • 9United States Environmental Protection Agency.

  • 5 (2025). SafetyCulture.

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Personal protective equipment for handling 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocyclic building blocks requires more than simply reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the chemical causality behind the hazards.

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2489461-14-3)[1] is a highly valuable intermediate in pharmaceutical drug discovery, frequently utilized in the synthesis of kinase inhibitors and targeted receptor ligands. However, its specific molecular architecture demands stringent personal protective equipment (PPE) and rigorous operational protocols to ensure laboratory safety and assay integrity.

This guide provides a self-validating, step-by-step framework for the safe handling, solubilization, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand why the compound is hazardous. The presence of the chloro-substituent on the electron-deficient pyrazolo-pyridine core makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). Biologically, this means the compound can readily react with nucleophilic residues (such as thiols in cysteine or amines in lysine) present on skin proteins and mucosal membranes.

Consequently, it is classified under GHS as an Acute Toxin (Oral/Dermal/Inhalation: H302, H312, H332) and a Severe Skin/Eye Irritant (H315, H319) [2]. Furthermore, because it is supplied as a fine solid powder[3], it poses a significant Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk via inhalation, capable of causing severe respiratory tract irritation[2].

Quantitative Physicochemical Data

Summarizing the core data is critical for accurate experimental setup and risk assessment:

PropertyValueOperational Implication
CAS Number 2489461-14-3[1]Essential for exact SDS retrieval and EH&S inventory logging.
Molecular Weight 167.60 g/mol [4]Required for precise molarity calculations (e.g., creating a 10 mM stock).
Storage Temperature 2 - 8 °C[3]Must be equilibrated to room temperature before opening to prevent condensation.
Purity Standard ≥ 95%[3]Trace impurities may affect sensitive downstream biochemical assays.

Mandatory PPE Framework

Standard laboratory attire is insufficient for handling reactive electrophiles. The following PPE matrix is mandatory for all operations involving the pure powder form of this compound.

Protection ZoneRequired PPE SpecificationScientific Rationale
Ocular (Eyes) ANSI Z87.1+ rated safety goggles (not standard safety glasses).Prevents mucosal absorption of fine airborne particulates and protects against solvent splashes during solubilization.
Dermal (Hands) Double-layered nitrile gloves (minimum 4-6 mil thickness per layer).Nitrile provides high resistance to halogenated heterocycles and the highly penetrative delivery solvents (e.g., DMSO, DMF) used to dissolve them.
Body Fluid-resistant, flame-retardant (FR) laboratory coat.Prevents the accumulation of static-charged particulate matter on personal clothing.
Respiratory Certified Chemical Fume Hood (80-100 fpm face velocity).Mitigates STOT SE 3 inhalation risks[2]. If handled outside a hood, a NIOSH P100/N95 respirator is strictly mandatory.

Operational Workflow: Weighing & Solubilization

The most significant exposure risk occurs during the transfer and weighing of the dry powder. The following protocol guarantees safe handling while preserving the chemical integrity of the reagent.

Objective: Safely weigh and dissolve 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine to create a standard 10 mM stock solution in anhydrous DMSO.

Step-by-Step Procedure:

  • Equilibration: Retrieve the sealed compound vial from 2-8°C storage[3]. Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient moisture, which can hydrolyze the electrophilic chloro-pyridine core over time, degrading your reagent.

  • Pre-Operation Setup: Verify the chemical fume hood is operational. Clear the workspace of incompatible materials (e.g., strong oxidizers).

  • PPE Donning: Put on your FR lab coat, ANSI Z87.1 safety goggles, and double nitrile gloves.

  • Weighing: Transfer the equilibrated vial to the fume hood. Using a grounded, anti-static micro-spatula, carefully transfer the required mass (e.g., 16.76 mg for 10 mL of 10 mM solution) into an anti-static weigh boat.

    • Causality: Pyridine derivatives in powder form can hold a static charge; anti-static tools prevent the sudden aerosolization of toxic dust.

  • Solubilization: Transfer the powder to a glass scintillation vial. Slowly add the anhydrous DMSO. Cap the vial tightly and vortex gently until the solid is fully dissolved.

  • Decontamination: Wipe the spatula, balance, and hood surface with a tissue dampened with 70% isopropanol. Dispose of the tissue and the outer layer of your gloves in a designated solid hazardous waste bin.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood Face Velocity (80-100 fpm) PPE 2. Don PPE Double Nitrile Gloves, FR Coat, Goggles Start->PPE Transfer 3. Transfer to Hood Keep sealed until inside the sash PPE->Transfer Weigh 4. Weighing Use Anti-Static Boat to prevent aerosolization Transfer->Weigh Solubilize 5. Solubilization Add solvent (e.g., DMSO/DCM) slowly Weigh->Solubilize Decon 6. Decontamination Wipe surfaces with compatible solvent Solubilize->Decon

Figure 1: Step-by-step workflow for the safe handling, weighing, and solubilization of the compound.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination[5].

Minor Spills (<50g, contained inside the fume hood):

  • Do NOT dry sweep. Dry sweeping will immediately aerosolize the acute toxin.

  • Cover the spill with absorbent laboratory pads dampened with water or isopropanol to suppress dust generation[5].

  • Carefully scoop the dampened material using a non-sparking tool into a sealable hazardous waste bag.

  • Wash the contaminated hood surface with soap and water, followed by a final isopropanol wipe.

Major Spills (>50g, or any airborne release outside the fume hood):

  • Evacuate the immediate laboratory area immediately.

  • Remove contaminated clothing and leave it in the lab to prevent spreading the chemical.

  • Notify Environmental Health & Safety (EH&S). Do not attempt to clean up a major spill without a self-contained breathing apparatus (SCBA)[5].

Waste Disposal: Collect all solid waste—including contaminated PPE, weigh boats, and empty vials—in a rigid, leak-proof container. Label it clearly as "Toxic Solid Waste: Halogenated Heterocycle". Submit this for high-temperature incineration through your institution's hazardous waste program. Never flush this compound down the sink[5].

SpillResponse Spill Spill Detected (5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine) Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Contained Inside Hood Assess->Minor Major Major Spill (>50g) Outside Hood / Airborne Assess->Major Wipe Absorb with Damp Pad (Do NOT dry sweep) Minor->Wipe Evacuate Evacuate Area & Notify EH&S Immediately Major->Evacuate Dispose Seal in Solid Hazardous Waste Container Wipe->Dispose

Figure 2: Decision tree for minor and major spill response protocols.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
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5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.